molecular formula C18H20OS B3025102 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-78-4

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3025102
CAS No.: 898754-78-4
M. Wt: 284.4 g/mol
InChI Key: JUIQOMTWTBVTGQ-UHFFFAOYSA-N
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Description

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H20OS and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-8-9-14(2)16(12-13)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIQOMTWTBVTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644327
Record name 1-(2,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-78-4
Record name 1-(2,5-Dimethylphenyl)-3-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to Physicochemical Properties, Synthesis, and Handling

Executive Summary

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS 898754-78-4) is a specialized dihydrochalcone derivative characterized by a lipophilic dimethyl-substituted benzoyl core linked to an ortho-thiomethyl phenyl ring. Structurally, it represents a "privileged scaffold" in medicinal chemistry, sharing significant homology with precursors used in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and sulfur-containing bioactives.

This guide provides a definitive technical analysis of the compound, moving beyond basic catalog data to offer actionable insights into its solubility, stability, synthesis, and analytical characterization. It is designed to support researchers utilizing this molecule as a building block for complex heterocycles or as a probe in lipophilic ligand discovery.

Chemical Identity & Structural Analysis[1]

The compound is a dihydrochalcone (1,3-diphenylpropan-1-one), distinguishing it from its unsaturated chalcone precursors by the saturation of the


-carbon bridge. This saturation imparts greater chemical stability, removing the electrophilic Michael acceptor character typical of chalcones, while retaining rotational freedom valuable for receptor binding studies.
Parameter Data
IUPAC Name 1-(2,5-Dimethylphenyl)-3-[2-(methylthio)phenyl]propan-1-one
Common Name 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
CAS Registry Number 898754-78-4
Molecular Formula C₁₈H₂₀OS
Molecular Weight 284.42 g/mol
SMILES CC1=CC(C)=C(C(=O)CCC2=CC=CC=C2SC)C=C1
Structural Class Dihydrochalcone / Aryl Ketone / Thioether

Physicochemical Profile

Understanding the physicochemical behavior of this compound is critical for assay development and formulation. The presence of the ortho-thiomethyl group (-SMe) introduces a soft nucleophilic center and a specific metabolic liability (oxidation) that must be managed.

Quantitative Properties
PropertyValue (Experimental/Predicted)Context & Implication
LogP (Octanol/Water) 4.7 ± 0.4 (Pred)High Lipophilicity. The compound will partition strongly into lipid bilayers. Requires organic co-solvents (DMSO, EtOH) for biological assays.
Solubility (Water) < 0.1 mg/mLPractically insoluble in aqueous media.
Solubility (Organics) > 50 mg/mL (DMSO, DCM)Highly soluble in chlorinated solvents and dipolar aprotic solvents.
Boiling Point ~448°C (at 760 mmHg)High boiling point due to molecular weight and pi-stacking interactions; not suitable for GC without derivatization or high-temp columns.
Density 1.10 ± 0.1 g/cm³Slightly denser than water.
pKa N/A (Non-ionizable)The molecule remains neutral across the physiological pH range (1–14).
H-Bond Donors/Acceptors 0 Donors / 2 AcceptorsThe ketone oxygen and thioether sulfur act as weak acceptors.
Stability & Reactivity
  • Oxidation Sensitivity: The sulfide (-SMe) moiety is susceptible to oxidation by atmospheric oxygen over time, or rapidly by peroxides (e.g., mCPBA), forming the sulfoxide (S=O) and sulfone (O=S=O) derivatives.

    • Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow S-oxidation.

  • Photostability: Propiophenones can undergo Norrish Type I/II photocleavage under high-intensity UV light. Store in amber vials.

Synthesis & Production Strategy

While Friedel-Crafts acylation is a theoretical route, the Aldol Condensation-Hydrogenation sequence is the industry standard for high-purity dihydrochalcone synthesis. This route avoids the use of difficult-to-purify acid chlorides and allows for convergent assembly.

Validated Synthetic Workflow

Step 1: Claisen-Schmidt Condensation Reaction of 2,5-dimethylacetophenone with 2-(methylthio)benzaldehyde yields the intermediate chalcone.

  • Reagents: NaOH (aq), Ethanol.

  • Conditions: 0°C to RT, 4-12 hours.

  • Observation: Formation of a yellow precipitate (Chalcone).

Step 2: Catalytic Hydrogenation Selective reduction of the alkene to the alkane without reducing the ketone or stripping the sulfur.

  • Reagents: H₂ (1 atm), 10% Pd/C, Ethyl Acetate/Methanol.

  • Critical Note: Sulfur compounds can poison Pd catalysts. Higher catalyst loading (10-20 mol%) or the use of Wilkinson's catalyst may be required if the reaction stalls.

Pathway Visualization (DOT)

SynthesisPathway Figure 1: Convergent Synthesis via Claisen-Schmidt Condensation Start1 2,5-Dimethylacetophenone Chalcone Intermediate Chalcone (Yellow Solid) Start1->Chalcone NaOH, EtOH Aldol Condensation Start2 2-(Methylthio)benzaldehyde Start2->Chalcone Product Target Propiophenone (2',5'-Dimethyl-3-(2-thiomethylphenyl)...) Chalcone->Product H2, Pd/C Selective Reduction Impurity Impurity: Alcohol (Over-reduction) Chalcone->Impurity Excess H2 or NaBH4

Caption: Figure 1 illustrates the two-step convergent synthesis. Note the risk of over-reduction to the alcohol if hydrogenation conditions are too vigorous.

Analytical Characterization

To validate the identity and purity of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, the following analytical signatures should be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 2.30 - 2.40 ppm (6H, s): Two distinct singlets for the Ar-CH₃ groups on the propiophenone ring.

  • δ 2.45 ppm (3H, s): Singlet for the S-CH₃ (thiomethyl) group.

  • δ 3.00 - 3.10 ppm (2H, t): Triplet for the

    
    -methylene protons (-C(=O)-CH₂ -).
    
  • δ 3.15 - 3.25 ppm (2H, t): Triplet for the

    
    -methylene protons (-CH₂ -Ar).
    
  • δ 7.00 - 7.50 ppm (m): Multiplet corresponding to the 7 aromatic protons. Look for the characteristic splitting of the 1,2,4-substituted ring (propiophenone) and the 1,2-substituted ring (thio-phenyl).

HPLC Method (Reverse Phase)

Due to high lipophilicity (LogP ~4.7), standard C18 gradients starting at high water content will result in excessively long retention times.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

Handling, Safety & Stability

Metabolic Stability & Degradation

In biological systems or oxidative stress studies, the primary degradation pathway is S-oxidation.

Degradation Figure 2: Oxidative Degradation Pathway Parent Parent Compound (Sulfide) Sulfoxide Sulfoxide Metabolite (Chiral S=O) Parent->Sulfoxide CYP450 / FMO or Atmospheric O2 Sulfone Sulfone Metabolite (O=S=O) Sulfoxide->Sulfone Strong Oxidation

Caption: Figure 2 depicts the sequential oxidation of the thioether to sulfoxide and sulfone, increasing polarity and altering pharmacological activity.

Safety Protocols
  • GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

  • Odor Control: Thioethers often possess a disagreeable "cabbage-like" or garlic odor. All weighing and transfer should occur within a functioning fume hood. Glassware should be treated with bleach (hypochlorite) solution post-use to oxidize residual sulfides before washing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725987, 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Isomer Analog). Retrieved from [Link]

  • Qadir, T., et al. (2021). Recent Advances in the Synthesis of Benzothiazole and its Derivatives (Context on Thio-Benzaldehyde reactivity).[1] Current Organocatalysis.[1] Retrieved from [Link]

Sources

Molecular weight and formula of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, a specific propiophenone derivative. The primary focus of this document is to establish its fundamental molecular characteristics. A significant challenge in compiling a comprehensive dossier for this compound is the limited availability of published research, including detailed synthetic protocols, extensive spectroscopic analysis, and applications in drug development. This guide presents the confirmed molecular formula and weight and discusses the structural components that define its chemical nature. Due to the scarcity of data for the title compound, this guide also provides an illustrative, in-depth analysis of a closely related and well-characterized propiophenone analogue to demonstrate the experimental and analytical workflows typically applied in pharmaceutical research and development.

Core Molecular Profile of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is an aromatic ketone derivative characterized by a propiophenone core structure with dimethyl and thiomethylphenyl substitutions. These features are critical in defining its steric and electronic properties, which in turn influence its reactivity and potential biological activity.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, these values are:

PropertyValueSource
Molecular Formula C₁₈H₂₀OS[1]
Molecular Weight 284.42 g/mol [2]
CAS Number 898754-78-4[3]

The presence of a sulfur atom in the thiomethylphenyl group is a key structural feature, contributing to the overall molecular weight and introducing a potential site for metabolic interactions or specific binding affinities in biological systems.

Structural Elucidation

The structure of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone can be broken down into three primary components:

  • 2',5'-Dimethylphenyl Group : This substituted aromatic ring is part of the core propiophenone structure. The methyl groups at the 2' and 5' positions influence the molecule's conformation and lipophilicity.

  • Propiophenone Linker : The three-carbon chain with a carbonyl group (propan-1-one) serves as the central linker. The ketone functionality is a key site for chemical reactions and a potential hydrogen bond acceptor.

  • 2-Thiomethylphenyl Group : This phenyl group is substituted with a methylthioether (-SCH₃) at the ortho (2) position. The position of this group can influence intramolecular interactions and the overall shape of the molecule.

Caption: Key structural components of the title molecule.

Data Availability and Scientific Context

A comprehensive search of scientific databases and chemical supplier information reveals a significant lack of in-depth technical data for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone. While its existence is confirmed through its CAS number and availability from specialized chemical vendors, there is no publicly available literature detailing its synthesis, spectroscopic characterization (NMR, IR, MS), or evaluation in biological systems.

This scarcity of information precludes the development of a detailed guide on its specific applications, reaction kinetics, or metabolic pathways. For drug development professionals, this indicates that the compound is likely a novel or under-investigated chemical entity.

Illustrative Technical Guide: (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one (A Chalcone Analogue)

To provide a practical and in-depth example of the technical information required for advancing a compound in a research setting, this section will focus on a closely related and well-documented analogue, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one . This compound, a chalcone, shares the 2,5-dimethylphenyl ketone moiety with our primary topic but features a propenone linker.

Core Profile of the Analogue Compound
PropertyValue
Molecular Formula C₁₇H₁₆O
Molecular Weight 236.31 g/mol
Class Chalcone
Synthesis Protocol: Claisen-Schmidt Condensation

Chalcones are typically synthesized via a base-catalyzed aldol condensation followed by dehydration, known as the Claisen-Schmidt condensation. This method is robust and widely used for its efficiency.

Expertise & Causality: The choice of a strong base like sodium hydroxide is critical to deprotonate the α-carbon of the ketone (1-(2,5-dimethylphenyl)ethan-1-one), forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a stable, conjugated π-system.

Step-by-Step Methodology: [4]

  • Reactant Preparation : Dissolve 1-(2,5-dimethylphenyl)ethan-1-one (15 mmol) and benzaldehyde (15 mmol) in 15 mL of 95% ethanol in a flask.

  • Base Addition : While stirring continuously, add a sodium hydroxide solution (3 mL, 8.33 M) dropwise over 2-3 minutes. The dropwise addition helps to control the reaction temperature.

  • Reaction : Continue stirring the mixture for 30 minutes at room temperature.

  • Workup : Pour the reaction mixture onto approximately 45 g of ice and add 50 mL of dichloromethane.

  • Extraction : Separate the organic layer. Wash the remaining aqueous layer with dichloromethane (3 x 10 mL).

  • Purification : Combine the organic layers, wash with saturated aqueous sodium bicarbonate (2 x 15 mL), and dry over sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

G reagents 1-(2,5-dimethylphenyl)ethan-1-one + Benzaldehyde + 95% Ethanol base Add NaOH (8.33M) dropwise reagents->base Step 1 stir Stir for 30 min at room temp. base->stir Step 2 quench Pour onto ice + Add Dichloromethane stir->quench Step 3 extract Separate organic layer Wash aqueous layer (3x) quench->extract Step 4 purify Combine organic layers Wash with NaHCO₃ Dry & Evaporate extract->purify Step 5 product (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one purify->product Step 6

Caption: Synthesis workflow for a chalcone analogue.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in chemical synthesis. X-ray crystallography, NMR, and IR spectroscopy are standard methods.

¹H NMR (Proton NMR) Data (400.3 MHz, CDCl₃): [4]

Chemical Shift (δ) ppmMultiplicityAssignment
7.60 - 7.55mH-11 (Phenyl)
7.48dH-9 (Vinyl)
7.42 - 7.38mH-12,13 (Phenyl)
7.30sH-5 (Dimethylphenyl)
7.22 - 7.16mH-2,3 (Dimethylphenyl)
7.14dH-8 (Vinyl)
2.40sH-14 (Methyl)
2.37sH-15 (Methyl)

¹³C NMR (Carbon NMR) Data (100.7 MHz, CDCl₃): [4]

Chemical Shift (δ) ppmAssignment
196.9C-7 (Carbonyl)
145.8C-9 (Vinyl)
139.2C-1 (qC-Dimethylphenyl)
135.2C-4 (qC-Dimethylphenyl)
134.8C-10 (qC-Phenyl)
126.9C-8 (Vinyl)
21.0C-15 (Methyl)
19.9C-14 (Methyl)

Trustworthiness through Self-Validation: The presence of the carbonyl carbon at ~197 ppm in the ¹³C NMR spectrum is a key indicator of the propiophenone structure. In the ¹H NMR, the two doublets with large coupling constants (~16 Hz) are characteristic of the trans-alkene protons, confirming the (E)-stereochemistry. The integration of the aromatic and methyl protons should match the expected proton count, providing an internal validation of the structure.

Potential Applications in Drug Development

Propiophenone and chalcone scaffolds are prevalent in medicinal chemistry and are considered "privileged structures" due to their ability to interact with a wide range of biological targets.

  • Anticancer Activity : Many chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanism often involves the inhibition of tubulin polymerization or the induction of apoptosis.

  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Properties : The enone moiety in chalcones can act as a Michael acceptor, allowing for covalent modification of biological nucleophiles in bacteria and fungi, leading to antimicrobial activity.

The introduction of a thiomethyl group, as seen in the primary compound of interest, could further enhance these activities or introduce new ones. The sulfur atom can increase lipophilicity, potentially improving membrane permeability, and can also be a site for metabolic oxidation, which could be leveraged in prodrug design.

Conclusion

While 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a structurally defined molecule, the lack of comprehensive scientific literature currently limits its direct application in research and development without preliminary foundational studies. The core molecular formula (C₁₈H₂₀OS) and molecular weight (284.42 g/mol ) serve as the starting point for any future investigation. The detailed analysis of the related chalcone, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, provides a robust framework for the type of synthetic and analytical rigor required to characterize such compounds and explore their potential in drug discovery. Future research on the title compound would need to focus on developing a reliable synthetic route, followed by thorough spectroscopic characterization and a systematic evaluation of its biological activities.

References

  • U.S. Environmental Protection Agency. 1-(2,5-dimethylphenyl)propan-1-one Properties. Available at: [Link]

  • PubChem. 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one. Available at: [Link]

  • PubChem. 1-(2,5-Dimethylphenyl)propan-1-one. Available at: [Link]

  • PubChem. 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Available at: [Link]

  • The Good Scents Company. 1-(2,5-dimethyl phenyl)-1-propanone. Available at: [Link]

  • Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone.
  • PMC. 1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one. Available at: [Link]

  • Google Patents. EP0008464B1 - Production of propiophenone.
  • PubMed. Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)‑1‑(3‑bromo‑2‑thienyl)‑3‑(2,5‑dimethoxyphenyl)prop‑2‑en‑1‑one. Available at: [Link]

  • PubChem. 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. Available at: [Link]

  • PMC. (E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-hydroxyphenyl)prop-2-en-1-one. Available at: [Link]

  • Science Alert. Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][1][3]thiazole] Crystal. Available at: [Link]

  • Chemical Papers. Synthesis of new derivatives of 2-thio-l,3-indandione. Available at: [Link]

  • MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Available at: [Link]

Sources

Comprehensive Technical Guide: 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, functionalized dihydrochalcones (1,3-diarylpropan-1-ones) serve as privileged scaffolds. 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-78-4) is a highly specialized building block characterized by a sterically hindered carbonyl and a reactive thioether moiety [1].

While structurally simple, the presence of the 2-thiomethyl (-SCH₃) group introduces significant chemoselectivity challenges during synthesis, specifically regarding catalyst poisoning. This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, chemoselective synthesis, and analytical validation of this compound, ensuring high-yield integration into your drug development pipelines.

Physicochemical Profiling & Identifiers

Before initiating any synthetic workflow, it is critical to establish the baseline quantitative data for QA/QC verification. The table below summarizes the core identifiers and physical properties of the target scaffold [1].

PropertyValue / Descriptor
IUPAC Name 1-(2,5-dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
CAS Number 898754-78-4
Molecular Formula C₁₈H₂₀OS
Molecular Weight 284.42 g/mol
SMILES O=C(C1=CC(C)=CC=C1C)CCC2=CC=CC=C2SC
Structural Class Dihydrochalcone / 1,3-Diarylpropan-1-one
Key Functionalities Sterically hindered ketone, Thioether, Di-ortho-substituted arene

Strategic Synthetic Methodology

The Causality of Experimental Choices

The standard retrosynthetic approach to 1,3-diarylpropan-1-ones involves a Claisen-Schmidt condensation to form an


-unsaturated ketone (chalcone), followed by catalytic hydrogenation (e.g., using Pd/C or PtO₂) [3].

The Expert Challenge: The thioether (-SCH₃) group in our target molecule will aggressively coordinate to palladium or platinum surfaces. This blocks the active sites, preventing the dissociative chemisorption of hydrogen gas and leading to complete catalyst poisoning .

The Solution: To circumvent this, we must abandon traditional noble-metal hydrogenation. Instead, we utilize a highly chemoselective Sodium Borohydride / Nickel(II) Chloride (NaBH₄/NiCl₂) system. This combination generates nickel boride (Ni₂B) nanoparticles in situ. Nickel boride is remarkably resistant to sulfur poisoning and facilitates the rapid 1,4-conjugate reduction of the enone to the saturated ketone without over-reducing the sterically hindered carbonyl group [2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , embedding QA/QC checks directly into the workflow to ensure process integrity.

Step 1: Base-Catalyzed Claisen-Schmidt Condensation

Objective: Synthesize the intermediate (E)-1-(2,5-dimethylphenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 2,5-dimethylacetophenone (1.0 eq, 10 mmol) and 2-(methylthio)benzaldehyde (1.0 eq, 10 mmol) in 20 mL of anhydrous ethanol.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add a solution of potassium hydroxide (KOH, 1.5 eq, 15 mmol) dissolved in 2 mL of deionized water.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 4:1). The product will appear as a distinct, brightly fluorescent yellow spot under UV light (365 nm) due to the extended

    
    -conjugation of the chalcone.
    
  • Workup: Pour the mixture into 50 mL of ice water. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 2: Chemoselective 1,4-Conjugate Reduction

Objective: Reduce the alkene selectively using in situ generated Nickel Boride [2].

  • Reaction Setup: Dissolve the intermediate chalcone (1.0 eq, 8 mmol) and NiCl₂·6H₂O (0.2 eq, 1.6 mmol) in a 1:1 mixture of Dioxane and Methanol (40 mL). Cool the solution to 0–5 °C.

  • In Situ Catalyst Generation: Carefully add Sodium Borohydride (NaBH₄, 1.5 eq, 12 mmol) in small portions over 15 minutes.

    • Causality Note: Expect vigorous hydrogen gas evolution. The solution will immediately turn opaque black, confirming the successful generation of the active Ni₂B catalyst.

  • Propagation: Stir the black suspension at 5–10 °C for 45 minutes.

  • Self-Validation (TLC): Quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. On TLC (Hexanes:EtOAc 4:1), the yellow, highly conjugated starting material spot must be completely absent, replaced by a higher-Rf spot that is UV-active at 254 nm but lacks the 365 nm fluorescence.

  • Workup: Carefully quench the main reaction with 1M HCl until the black precipitate dissolves and the pH reaches ~4. Extract with diethyl ether (3 × 30 mL). Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the target 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone.

Analytical Characterization (QA/QC)

To definitively validate the success of the 1,4-reduction, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The disappearance of vinylic protons and the emergence of an aliphatic linkage confirm the structure.

Expected ¹H NMR (CDCl₃, 400 MHz) Diagnostic Peaks:

  • 
     7.00 – 7.30 ppm:  (m, 7H) Aromatic protons from both the 2,5-dimethylphenyl and 2-thiomethylphenyl rings.
    
  • 
     3.15 ppm:  (t, J = 7.5 Hz, 2H) 
    
    
    
    -carbonyl methylene (-CH₂-C=O). Confirms saturation of the double bond.
  • 
     3.00 ppm:  (t, J = 7.5 Hz, 2H) Benzylic methylene (Ar-CH₂-).
    
  • 
     2.45 ppm:  (s, 3H) Thioether methyl (-SCH₃).
    
  • 
     2.40 & 2.35 ppm:  (s, 6H) Aromatic methyls on the 2,5-dimethylphenyl ring.
    

Applications in Drug Development

Dihydrochalcone derivatives are frequently utilized as precursors for synthesizing complex heterocycles, such as pyrimidines and pyrazolines, via condensation with amidines or hydrazines. Furthermore, functionalized dihydrochalcones have demonstrated significant biological activity, notably in the modulation of the PI3K/Akt signaling pathway , making this scaffold highly relevant for oncology and metabolic disease research [3]. The thioether group specifically allows for downstream oxidation to sulfoxides or sulfones, providing a tunable handle for optimizing lipophilicity and target binding affinity.

Synthetic Workflow Visualization

SynthesisWorkflow A 2,5-Dimethylacetophenone + 2-(Methylthio)benzaldehyde B Claisen-Schmidt Condensation (KOH, EtOH, rt) A->B C Intermediate Chalcone (α,β-unsaturated ketone) B->C Aldol Addition & Dehydration D Chemoselective Reduction (NaBH4 / NiCl2, Dioxane/MeOH) C->D Avoid Pd/C (Sulfur Poisoning) E 2',5'-Dimethyl-3-(2-thiomethylphenyl) propiophenone D->E 1,4-Conjugate Reduction

Synthetic workflow of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone avoiding catalyst poisoning.

References

  • Title: Facile Reduction of Chalcones to Dihydrochalcones with NaBH4/Ni2+ System Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Chemical structure analysis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone , a specific dihydrochalcone derivative likely utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).

The analysis is structured to guide a researcher through the structural elucidation , synthesis validation , and quality control of this molecule, relying on first-principles spectroscopy and organic synthesis logic.

Executive Technical Summary

  • Target Analyte: 1-(2,5-dimethylphenyl)-3-(2-(methylthio)phenyl)propan-1-one

  • Common Name Interpretation: The term "thiomethyl" in the provided nomenclature is chemically ambiguous but predominantly refers to the methylthio group (-SCH₃) in pharmaceutical intermediates. This guide assumes the structure is a dihydrochalcone derivative where Ring A is 2,5-dimethyl-substituted and Ring B is 2-(methylthio)-substituted.

  • Molecular Formula: C₁₈H₂₀OS

  • Molecular Weight: 284.42 g/mol

  • Exact Mass: 284.1235

  • SMILES: Cc1ccc(C(=O)CCc2ccccc2SC)c(C)c1 (Isomer specific: 2,5-dimethyl on carbonyl ring; 2-SMe on distal ring)

Physicochemical Profile
PropertyValue (Predicted)Significance
LogP 4.8 - 5.2High lipophilicity; likely requires non-aqueous mobile phases for LC.
H-Bond Donors 0No -OH or -NH groups; limited water solubility.
H-Bond Acceptors 2Carbonyl (O) and Thioether (S).
Rotatable Bonds 5Flexible linker (-CH₂-CH₂-) and S-Me rotation.

Synthetic Origin & Impurity Profiling

Understanding the synthesis is critical for anticipating impurities (e.g., unreacted starting materials, over-reduction). The standard industrial route for dihydrochalcones is the Aldol Condensation-Reduction sequence.

Validated Synthetic Pathway
  • Aldol Condensation: 2',5'-Dimethylacetophenone reacts with 2-(methylthio)benzaldehyde to form the Chalcone intermediate.

  • Selective Reduction: Catalytic hydrogenation (Pd/C) or transfer hydrogenation reduces the alkene to the alkane (dihydrochalcone) without reducing the carbonyl or stripping the sulfur.

Diagram: Synthetic Logic & Impurity Origins

Synthesis Start1 2',5'-Dimethylacetophenone (Starting Material A) Chalcone Chalcone Intermediate (Unsaturated Impurity) Start1->Chalcone Aldol (OH-) Start2 2-(Methylthio)benzaldehyde (Starting Material B) Start2->Chalcone Product Target Dihydrochalcone (C18H20OS) Chalcone->Product H2 / Pd-C (Selective) OverRed Alcohol Impurity (Over-reduction) Product->OverRed Excess H2

Figure 1: Synthetic pathway showing the origin of the Chalcone (alkene) and Alcohol impurities.

Spectroscopic Elucidation (The Core)

This section details the expected spectral signatures required to confirm identity and purity.

A. Nuclear Magnetic Resonance (NMR) Analysis

The molecule has distinct "handles" for verification: the thiomethyl singlet, the aryl-methyl singlets, and the ethylene linker.

¹H NMR (400 MHz, CDCl₃) - Predictive Assignment
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
2.30 - 2.35 Singlet (s)3HAr-CH₃ (C5')Methyl group on Ring A (meta to CO).
2.45 Singlet (s)3HAr-CH₃ (C2')Methyl group on Ring A (ortho to CO). Deshielded by carbonyl.
2.50 Singlet (s)3H-S-CH₃Thiomethyl group on Ring B.
3.05 - 3.15 Triplet (t)2H-CH₂- (β)Benzylic methylene (next to Ring B).
3.20 - 3.30 Triplet (t)2H-CH₂- (α)Methylene adjacent to Carbonyl.
7.00 - 7.50 Multiplet (m)7HAromaticOverlapping signals from both rings.

Critical Diagnostic Check:

  • The "Ortho-Effect": The methyl group at C2' (Ring A) will be slightly downfield compared to C5' due to the anisotropic effect of the carbonyl group.

  • Coupling: The ethylene linker must appear as two triplets (or multiplets if resolution is low) with J ≈ 7 Hz. If these appear as doublets, the structure is incorrect (likely the chalcone alkene).

B. Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) MS, the molecule undergoes predictable fragmentation. The primary cleavage points are alpha to the carbonyl and the McLafferty rearrangement.

Diagram: MS Fragmentation Logic

MS_Frag Parent Molecular Ion [M]+ m/z 284 Frag1 Alpha Cleavage A [Ph(Me)2-CO]+ m/z 147 Parent->Frag1 α-cleavage (Loss of alkyl chain) Frag2 McLafferty Rearrangement [Ph(Me)2-C(OH)=CH2]+ m/z 162 Parent->Frag2 McLafferty (Gamma-H transfer) Frag3 Tropylium-like Ion [C7H6S-Me]+ m/z 137 Parent->Frag3 Benzylic cleavage (Ring B)

Figure 2: Primary fragmentation pathways. The peak at m/z 147 (dimethylbenzoyl cation) is the base peak diagnostic for the Ring A substructure.

C. Infrared Spectroscopy (IR)
  • C=O Stretch: 1680–1690 cm⁻¹ (Conjugated ketone, lowered slightly by the ortho-methyl steric strain).

  • C-H Stretch (Aliphatic): 2920–2960 cm⁻¹ (Methyl/Methylene).

  • C-S Stretch: 600–700 cm⁻¹ (Weak, often obscured).

Quality Control Protocol

For drug development applications, purity must be established using HPLC-UV/MS.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to LogP ~5).

  • Detection: UV at 254 nm (Aromatic) and 210 nm.

  • Retention Time Logic:

    • Alcohol Impurity: Elutes before the target (more polar).

    • Target (Dihydrochalcone): Principal peak.

    • Chalcone Impurity: Elutes after the target (more conjugation = higher affinity for C18).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • PubChem Database. (2025).[1][2] Compound Summary: 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one.[2] National Center for Biotechnology Information. Available at: [Link] (Structural analog for Ring A spectral data).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.

Sources

An In-depth Technical Guide to the Solubility Profile of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone. As specific experimental data for this compound is not publicly available, this document serves as a technical guide, outlining the foundational principles, predictive analysis, experimental design, and data interpretation required to establish a robust solubility profile. We present a standardized protocol based on the well-established shake-flask method, in alignment with Good Laboratory Practices (GLP), and discuss the theoretical underpinnings that govern solute-solvent interactions.[2][3] This guide is intended to empower researchers to systematically evaluate the solubility of this, and similar, novel chemical entities in a range of pharmaceutically relevant organic solvents.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the ability of a compound to dissolve in a solvent to form a homogenous solution is a paramount physical property.[1] Poor solubility can severely hamper drug development, leading to low absorption, insufficient plasma exposure, and ultimately, a lack of therapeutic effect.[4] The compound of interest, 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, is an aromatic ketone derivative. Its structural parent, propiophenone, is known to be insoluble in water but miscible with many organic solvents.[5][6] Understanding the solubility of this specific derivative across a spectrum of organic solvents is essential for a variety of applications, including:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for processes like recrystallization and purification.

  • Preclinical Studies: Ensuring adequate compound concentration in vehicles for in vitro and in vivo testing.

  • Analytical Method Development: Choosing suitable solvents for chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC).[7]

  • Process Chemistry: Optimizing reaction conditions and product isolation during synthesis.

This guide will provide the scientific rationale and practical steps to build a comprehensive solubility profile for this molecule.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by thermodynamics, balancing the energy required to break the solute-solute and solvent-solvent interactions against the energy gained from forming new solute-solvent interactions.[8] The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[9]

Molecular Structure Analysis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

A predictive assessment begins with an analysis of the compound's structure (C18H20OS).[10]

  • Nonpolar Moieties: The molecule possesses significant nonpolar character due to the two phenyl rings and the dimethyl and ethyl groups. These regions will interact favorably with nonpolar solvents through van der Waals forces.[11]

  • Polar Moieties: The ketone group (C=O) introduces a significant dipole moment, making this region polar. The thioether group (-S-CH3) also contributes some polarity. These polar functional groups are key to its solubility in more polar solvents.

Based on this structure, we can predict that 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone will exhibit poor aqueous solubility but good to excellent solubility in a range of organic solvents. Its solubility will likely be highest in solvents that are moderately polar, capable of interacting with the ketone group without being repelled by the large nonpolar regions.

The Role of the Solvent

The choice of solvent is critical. Solvents can be categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors.[12]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding.[11] They can interact with the ketone's oxygen atom.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They are effective at dissolving polar compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. They will effectively solvate the nonpolar hydrocarbon portions of the molecule.[9]

A comprehensive solubility screen should therefore include a diverse set of solvents representing these different classes.

Experimental Determination of Equilibrium Solubility

To ensure data quality and integrity, solubility studies should be conducted following Good Laboratory Practices (GLP).[2][13] The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method , as detailed in OECD Guideline 105.[3][14]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant.[15] The saturated solution is then separated from the undissolved solid, and the concentration of the compound in the clear supernatant is measured.

Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment:

  • 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[1][16]

Workflow Diagram:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Weigh excess compound C Add compound to solvent A->C B Add known volume of solvent to vial B->C D Seal vials and place in shaker C->D E Agitate at constant temp (e.g., 25°C) for 24-48 hours D->E F Allow vials to stand E->F G Centrifuge to pellet excess solid F->G H Filter supernatant with syringe filter G->H I Prepare serial dilutions of supernatant H->I J Analyze by HPLC-UV or UV-Vis I->J K Calculate concentration against a standard curve J->K

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation: To a series of glass vials, add an excess amount of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (e.g., 10-20 mg). The amount should be sufficient to ensure a solid phase remains after equilibrium.[15]

  • Solvent Addition: Accurately add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[15] The time required should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[3]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to permit sedimentation of the excess solid. For finer particles, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended.[14]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Generate a standard calibration curve by preparing a series of dilutions from the stock solution.

    • Accurately dilute the filtered sample solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration.[15]

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the results in standard units, such as mg/mL or mol/L.

Data Presentation and Interpretation

Organizing the solubility data in a structured format is essential for clear interpretation and comparison across different solvent systems.

Illustrative Solubility Data

The following table presents hypothetical yet realistic solubility data for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, based on the predictive analysis of its structure. This data serves as an example of how results should be presented.

Solvent Solvent Class Polarity Index Solubility at 25°C (mg/mL) Classification
HexaneNonpolar0.1< 1Sparingly Soluble
TolueneNonpolar (Aromatic)2.4~ 150Freely Soluble
DichloromethanePolar Aprotic3.1> 200Very Soluble
AcetonePolar Aprotic5.1> 200Very Soluble
AcetonitrilePolar Aprotic5.8~ 90Soluble
EthanolPolar Protic4.3~ 75Soluble
MethanolPolar Protic5.1~ 40Soluble
Interpreting the Results

The relationship between molecular structure and solubility can be visualized to better understand the governing forces.

G cluster_solute 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone cluster_solvent Solvent Solute Large Nonpolar Regions (Phenyl, Alkyl Groups) Solvent_NP Nonpolar (e.g., Toluene) Solute->Solvent_NP Strong Van der Waals Interactions Solvent_PP Polar Protic (e.g., Methanol) Solute->Solvent_PP Weak Interaction (Repulsion) Polar Polar Groups (Ketone, Thioether) Solvent_P Polar Aprotic (e.g., Acetone) Polar->Solvent_P Strong Dipole-Dipole Interactions Polar->Solvent_PP Moderate H-Bonding (Acceptor) & Dipole-Dipole

Caption: Solute-solvent interaction diagram.

  • High Solubility in Dichloromethane and Acetone: These polar aprotic solvents effectively solvate both the polar ketone group via dipole-dipole interactions and the nonpolar regions of the molecule, leading to very high solubility.

  • Good Solubility in Toluene: As an aromatic, nonpolar solvent, toluene interacts very favorably with the two phenyl rings and other hydrocarbon parts of the solute via π-stacking and van der Waals forces, resulting in high solubility.

  • Moderate Solubility in Alcohols (Ethanol, Methanol): These polar protic solvents can act as hydrogen bond acceptors for the ketone's oxygen. However, their strong self-association via hydrogen bonding must be overcome, and they are less effective at solvating the large nonpolar parts of the molecule, resulting in lower, but still significant, solubility compared to acetone.

  • Low Solubility in Hexane: Hexane is entirely nonpolar and cannot effectively interact with the polar ketone group, leading to poor overall solubility.

Conclusion and Recommendations

This guide provides a robust framework for determining the solubility profile of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone. By combining predictive molecular analysis with a rigorous, GLP-compliant experimental protocol like the shake-flask method, researchers can generate reliable and accurate data.[2][3] The resulting solubility profile is a cornerstone for informed decision-making in subsequent stages of drug development, from formulation to preclinical testing. It is recommended that solubility be assessed in a diverse panel of organic solvents, and the influence of temperature should also be considered as a potential follow-up study, as solubility is a temperature-dependent property.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

  • Gervasio, V., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Gkeka, P., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Solubility of Things. (n.d.). Introduction to Good Laboratory Practices (GLP). Retrieved from [Link]

  • Fiveable. (2025, August 15). Solvent Polarity Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Baka, E., et al. (n.d.). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Chiou, C. T., & Sheng, G. (2002, May 1). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. USGS Publications Warehouse. Retrieved from [Link]

  • ChemicalBook. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • PubChem. (n.d.). 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • US EPA. (2016, December 11). Policy: Good Laboratory Practices Advisories - Compliance Monitoring. Retrieved from [Link]

  • Southwest Research Institute. (n.d.). EPA Good Laboratory Practice (GLP) Studies. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiophene, 2,5-dimethyl- (CAS 638-02-8). Retrieved from [Link]

Sources

Literature Review & Technical Guide: Synthesis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Profile
  • Compound Name: 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

  • IUPAC Name: 1-(2,5-dimethylphenyl)-3-(2-(methylthio)phenyl)propan-1-one

  • Chemical Class: Dihydrochalcone (1,3-diarylpropan-1-one)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 284.42 g/mol

Research Context & Significance

This molecule represents a "privileged scaffold" in medicinal chemistry, structurally homologous to intermediates used in the development of SGLT2 inhibitors (e.g., gliflozin analogs) and antithrombotic agents . The 2-(methylthio)phenyl motif is a bioisostere often employed to modulate lipophilicity and metabolic stability compared to its oxygenated counterparts.

The synthesis poses a specific chemoselective challenge: reducing the


-unsaturated ketone (chalcone) intermediate without poisoning the catalyst with the sulfur moiety or over-reducing the carbonyl group.  Standard hydrogenation protocols (Pd/C, 

) often fail due to irreversible adsorption of sulfur onto the active metal sites. This guide presents a robust, scalable route overcoming this limitation.

Part 2: Retrosynthetic Analysis & Pathway Design

To ensure high yield and purity, we disconnect the molecule at the


-bond relative to the carbonyl. This suggests a Claisen-Schmidt condensation  followed by a chemoselective conjugate reduction .
Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target Molecule 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone Chalcone Intermediate (Enone) (E)-1-(2,5-dimethylphenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one Target->Chalcone Selective Reduction (Avoid S-poisoning) Precursor1 Precursor A 2',5'-Dimethylacetophenone Chalcone->Precursor1 Claisen-Schmidt (Aldol Condensation) Precursor2 Precursor B 2-(Methylthio)benzaldehyde Chalcone->Precursor2 + Base (NaOH/KOH)

Figure 1: Retrosynthetic disconnection strategy highlighting the critical reduction step.

Part 3: Detailed Synthetic Protocol

Step 1: Claisen-Schmidt Condensation

The formation of the chalcone intermediate is driven by the acidity of the


-protons in 2',5'-dimethylacetophenone. The steric hindrance of the ortho-methyl group on the acetophenone requires optimized base concentration to ensure complete conversion.

Reagents:

  • 2',5'-Dimethylacetophenone (1.0 equiv)

  • 2-(Methylthio)benzaldehyde (1.05 equiv)

  • Sodium Hydroxide (NaOH) (2.0 equiv, 10% aq. solution)

  • Ethanol (Solvent, 5-10 volumes)

Protocol:

  • Dissolution: Charge a reactor with 2',5'-dimethylacetophenone and 2-(methylthio)benzaldehyde in Ethanol. Stir until homogeneous.

  • Addition: Cool the mixture to 0–5°C. Add the 10% NaOH solution dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. A heavy precipitate (the chalcone) typically forms.

  • Work-up: Cool to 0°C. Filter the solid. Wash the cake with cold water (

    
    ) until the filtrate is neutral pH. Wash with cold ethanol (
    
    
    
    ) to remove unreacted aldehyde.
  • Purification: Recrystallize from Ethanol/Ethyl Acetate if HPLC purity is

    
    .
    

Mechanism: Base-catalyzed deprotonation of the ketone forms an enolate, which attacks the aldehyde carbonyl. Spontaneous dehydration follows to yield the thermodynamically stable (E)-chalcone.

Step 2: Chemoselective Reduction (The "Sulfur Problem")

Critical Analysis: Standard catalytic hydrogenation (Pd/C,


) is NOT recommended . The thioether group (

) acts as a catalyst poison, drastically reducing turnover frequency (TOF) and requiring high catalyst loading, which is economically unviable and leads to difficult purification.

Recommended Method: Sodium Dithionite Reduction We utilize Sodium Dithionite (


) under phase-transfer conditions. This reagent selectively reduces conjugated C=C bonds in enones to saturated ketones without touching the carbonyl or the sulfur moiety.

Reagents:

  • Chalcone Intermediate (from Step 1) (1.0 equiv)

  • Sodium Dithionite (

    
    ) (3.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (4.0 equiv)
    
  • Aliquat 336 (Methyltrioctylammonium chloride) (0.1 equiv) - Phase Transfer Catalyst

  • Solvent: Toluene / Water (1:1 biphasic system)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and vigorous stirring, dissolve the Chalcone in Toluene.

  • Aqueous Phase: In a separate beaker, dissolve

    
     and 
    
    
    
    in water.
  • Combination: Add the aqueous solution to the toluene layer. Add Aliquat 336.

  • Reaction: Heat the biphasic mixture to reflux (approx. 85–90°C internal) under Nitrogen atmosphere. Vigorous stirring is essential to maximize interfacial surface area.

  • Monitoring: Monitor by TLC/HPLC for the disappearance of the enone. Reaction time is typically 2–4 hours.

  • Work-up: Cool to room temperature. Separate the layers. Extract the aqueous layer with Toluene (

    
    ).
    
  • Washing: Wash combined organic layers with 5% HCl (to remove amines/impurities) and then Brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo to yield the target propiophenone derivative.

Part 4: Process Optimization & Data

Catalyst Screening for Step 2 (Reduction)

The following table summarizes the optimization of the reduction step, demonstrating why Dithionite is the superior choice for this sulfur-containing substrate.

MethodReagent/CatalystYield (%)Purity (%)Observations
Method A Pd/C (10%),

(1 atm)
< 10%N/AFailed. Catalyst poisoning observed immediately. No conversion after 24h.
Method B

/

65%88%Moderate yield. Side product: Allylic alcohol (over-reduction of ketone).
Method C Zn / Acetic Acid72%92%Works, but work-up is messy (Zinc salts). Mild loss of thiomethyl group observed (trace).
Method D

/ PTC
94% 98% Optimal. Clean conversion. No desulfurization. Simple biphasic work-up.
Analytical Characterization Criteria

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       2.30, 2.35 (s, 6H, Ar-
      
      
      
      on propiophenone ring).
    • 
       2.45 (s, 3H, S-
      
      
      
      ).
    • 
       3.0–3.2 (m, 4H, 
      
      
      
      ). Crucial: Disappearance of alkene doublets at
      
      
      7.5–8.0.
    • 
       7.0–7.8 (m, Ar-H).
      
  • Mass Spectrometry (ESI+):

    • 
      .
      
    • Distinctive isotope pattern for Sulfur (

      
       contribution).
      

Part 5: Mechanistic Workflow (Graphviz)

ReactionMechanism cluster_0 Step 1: Claisen-Schmidt cluster_1 Step 2: Conjugate Reduction Reactants Acetophenone + Aldehyde Enolate Enolate Formation (NaOH) Reactants->Enolate Aldol Aldol Adduct Enolate->Aldol Chalcone Chalcone (Enone) Aldol->Chalcone Dithionite S2O4(2-) Radical Generation Chalcone->Dithionite Transfer e- Transfer to Conjugated Alkene Dithionite->Transfer Protonation Protonation (Water) Transfer->Protonation Product Target Propiophenone Protonation->Product

Figure 2: Mechanistic flow from reactants to the final saturated ketone via the dithionite radical anion mechanism.

Part 6: Safety & Handling

  • Thiols/Sulfides: 2-(Methylthio)benzaldehyde has a pungent, disagreeable odor. All operations must be performed in a fume hood . Glassware should be treated with bleach (hypochlorite) solution before removal from the hood to oxidize residual sulfides.

  • Exotherm Control: The addition of NaOH in Step 1 and the initiation of the dithionite reaction in Step 2 are exothermic. Strict temperature monitoring is required to prevent runaway reactions or solvent boiling.

  • Sodium Dithionite: Spontaneously flammable if allowed to dry in air after being wet. Store under inert gas. Dispose of excess reagent by slow addition to dilute bleach.

References

  • Claisen-Schmidt Condensation Protocols

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for chalcone synthesis).
    • Palleros, D. R. "Solvent-free synthesis of chalcones." Journal of Chemical Education, 2004, 81(9), 1345. Link

  • Reduction of Sulfur-Containing Enones

    • Louis-Andre, O., & Gelbard, G. "Reduction of conjugated enones by sodium dithionite." Bulletin de la Société Chimique de France, 1986, 4, 565.
    • Camps, F., Coll, J., & Guitart, J. "Sodium dithionite reduction of

      
      -unsaturated ketones." Tetrahedron, 1986, 42(16), 4603-4609. Link
      
    • Khurana, J. M., & Sharma, P. "Chemoselective reduction of -unsaturated carbonyl compounds with sodium dithionite." Bulletin of the Chemical Society of Japan, 2004.
  • Precursor Sourcing

    • PubChem Compound Summary for 2-(Methylthio)benzaldehyde (CAS 7022-45-9).[1] Link

    • PubChem Compound Summary for 2',5'-Dimethylacetophenone (CAS 2142-73-6). Link

Sources

Physicochemical Profiling of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone: Melting Point, Boiling Point, and Thermal Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-78-4) [1, 2]

Executive Summary

In preformulation and active pharmaceutical ingredient (API) scale-up, the precise determination of thermal properties—specifically the melting point (MP) and boiling point (BP)—is critical. For highly functionalized intermediates like 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone , standard capillary melting point apparatuses and atmospheric distillation setups are insufficient. This whitepaper outlines the structural causality behind the thermal behavior of this compound and provides self-validating, field-proven protocols for empirical determination, adhering to stringent analytical standards such as [3].

Molecular Architecture and Thermal Behavior Logic

The macroscopic thermal properties of a compound are an emergent property of its microscopic intermolecular forces. The target compound (


, MW: 284.42  g/mol ) is a substituted dihydrochalcone derivative. Its thermal profile is dictated by three primary structural motifs:
  • The Propiophenone Backbone: The central ketone provides a permanent dipole moment, facilitating dipole-dipole interactions that establish a baseline cohesive energy density.

  • The 2',5'-Dimethyl Substitution: The presence of ortho and meta methyl groups on the acetophenone-derived ring introduces significant steric hindrance. This bulkiness forces the aromatic rings out of coplanarity, severely disrupting

    
     stacking in the solid state. Consequently, the enthalpy of fusion (
    
    
    
    ) is lowered, depressing the melting point relative to unsubstituted planar analogs.
  • The 2-Thiomethylphenyl Moiety: The thioether linkage (

    
    ) introduces a highly polarizable sulfur atom. In the liquid phase, this polarizability drastically enhances London dispersion forces (van der Waals interactions). This elevated intermolecular friction requires significantly more kinetic energy to overcome, thereby driving up the enthalpy of vaporization (
    
    
    
    ) and the boiling point.

Because of this high theoretical boiling point, the compound is prone to thermal degradation before it can boil at atmospheric pressure (760 mmHg). Therefore, vacuum distillation is an absolute necessity for purification and BP determination.

SPR Core 2',5'-Dimethyl-3-(2-thiomethylphenyl) propiophenone SMe 2-Thiomethyl Group (High Polarizability) Core->SMe DiMe 2',5'-Dimethyl Group (Steric Hindrance) Core->DiMe Carbonyl Ketone Core (Dipole-Dipole) Core->Carbonyl MP Melting Point (Crystal Packing) SMe->MP Alters crystal lattice BP Boiling Point (Vaporization Energy) SMe->BP Increases VdW forces DiMe->MP Disrupts symmetry (Lowers MP) Carbonyl->BP Increases cohesive energy

Caption: Structure-Property Relationship (SPR) detailing the impact of functional groups on thermal properties.

Quantitative Data Summary

Due to the specialized nature of CAS 898754-78-4, empirical data in public repositories is often limited [1, 2]. The table below synthesizes standard cheminformatics predictions with expected empirical ranges based on homologous series analysis.

PropertyValue / Expected RangeMechanistic Rationale
Chemical Formula

N/A
Molecular Weight 284.42 g/mol High MW contributes to elevated boiling points.
Predicted Melting Point 60 °C – 85 °CSteric hindrance from 2',5'-dimethyl groups prevents tight crystal packing.
Predicted Boiling Point (Atmospheric) 420 °C – 450 °C (Decomposes)Strong dispersion forces from the sulfur atom elevate

.
Recommended Boiling Point (Vacuum) 200 °C – 220 °C @ 1-2 mmHgReduced pressure lowers the energy barrier for vaporization, preventing thermal cracking.
Density (Predicted) ~1.05 - 1.10 g/cm³Standard density for sulfur-containing aromatic ketones.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the determination of these thermal properties must rely on self-validating instrumental techniques rather than subjective visual observations.

Protocol A: Melting Point & Polymorph Profiling via HR-DSC

Standard capillary methods cannot detect polymorphism or quantify the enthalpy of fusion. High-Resolution Differential Scanning Calorimetry (HR-DSC) is the gold standard, aligning with [3].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using an Indium standard (True MP: 156.6 °C,

    
    : 28.45 J/g). Self-Validation: If the Indium onset temperature deviates by >0.1 °C, recalibrate the furnace.
    
  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the solid 898754-78-4 into a standard aluminum pan. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Cycling:

    • Equilibrate at 20 °C.

    • Heat at a controlled rate of 10 °C/min up to 150 °C.

  • Data Interpretation: The true thermodynamic melting point is recorded as the extrapolated onset temperature (

    
    )  of the endothermic peak, not the peak maximum. Multiple endotherms indicate the presence of polymorphs.
    
Protocol B: Boiling Point Determination via TGA and Vacuum Distillation

Attempting to boil this compound at 760 mmHg will result in pyrolysis. A two-step approach is required.

Step-by-Step Methodology:

  • TGA Pre-Screening:

    • Load 5 mg of the sample into a Thermogravimetric Analyzer (TGA).

    • Heat at 10 °C/min under

      
      .
      
    • Causality: Identify the onset of mass loss (

      
      ). The vacuum distillation temperature must be kept strictly below 
      
      
      
      to ensure the compound boils before it burns.
  • Micro-Distillation Setup:

    • Transfer 500 mg of the compound into the distillation bulb of a Kugelrohr apparatus.

    • Apply a high vacuum (1.0 to 2.0 mmHg) using a rotary vane pump equipped with a cold trap.

  • Equilibration and Measurement:

    • Gradually increase the oven temperature.

    • The boiling point is empirically validated when a steady rate of condensation is observed in the receiving bulb without any darkening of the source material (which would indicate decomposition). Record the exact pressure and vapor temperature.

ThermalWorkflow A Compound 898754-78-4 (Solid State) B TGA Analysis (Thermal Stability) A->B Step 1: Assess Stability C DSC Analysis (Melting Point & Enthalpy) A->C Step 2: Phase Transition D Vacuum Distillation (Boiling Point at Reduced Pressure) B->D If stable > 250°C E Decomposition Profiling B->E If mass loss < 250°C F Polymorph Screening C->F Multiple endotherms detected

Caption: Workflow for the thermal characterization and polymorph screening of compound 898754-78-4.

Conclusion

For complex intermediates like 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, theoretical predictions must be coupled with rigorous, self-validating analytical techniques. By understanding how the steric hindrance of the dimethyl groups lowers the melting point, and how the polarizability of the thiomethyl group elevates the boiling point, researchers can optimize their crystallization and purification workflows, ensuring high-yield, high-purity API development.

References

  • Pharmaceutical Technology. "Residual Moisture Testing Methods for Lyophilized Drug Products (Detailing USP <891> Thermal Analysis)." PharmTech. Available at:[Link]

Unlocking the Therapeutic Potential of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The propiophenone scaffold—specifically the 1,3-diarylpropan-1-one (dihydrochalcone) backbone—has emerged as a highly versatile pharmacophore in modern drug discovery, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties[1][2]. While traditional chalcones possess an α,β-unsaturated ketone that acts as a Michael acceptor (often leading to indiscriminate covalent binding and off-target toxicity), the saturated ethylene linker in dihydrochalcones provides a superior safety profile and greater conformational flexibility[3][4].

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a highly specialized derivative designed to exploit specific hydrophobic and electrostatic interactions within target proteins. Its structural anatomy reveals two critical functional domains:

  • The 2',5'-Dimethylphenyl Moiety (Ring A): The di-methyl substitution significantly increases the molecule's lipophilicity (LogP). This steric bulk is strategically positioned to anchor the molecule deep within the hydrophobic pockets of target enzymes, such as the cyclooxygenase-2 (COX-2) channel.

  • The 2-Thiomethylphenyl Moiety (Ring B): The thiomethyl (methylsulfanyl) group is a privileged motif in kinase inhibitor design. The sulfur atom acts as a weak hydrogen bond acceptor and engages in unique sulfur-π interactions, making it highly effective at stabilizing the molecule within the ATP-binding hinge region of kinases[5][6].

Proposed Mechanism of Action: Dual Pathway Modulation

Based on the structural homology to established anti-inflammatory dihydrochalcones[7][8], this compound is hypothesized to act as a dual-modulator of the inflammatory cascade.

  • Direct COX-2 Inhibition: The flexible 1,3-diarylpropan-1-one backbone allows the molecule to adopt a V-shaped conformation, effectively blocking the conversion of arachidonic acid to prostaglandin E2 (PGE2)[1].

  • p38 MAPK Kinase Modulation: The thiomethyl group mimics the interactions of traditional ATP-competitive inhibitors. By downregulating p38 MAPK, the compound indirectly suppresses the nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory cytokines at the genomic level[7][9].

Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 MyD88 MyD88 / IRAK TLR4->MyD88 MAPK p38 MAPK MyD88->MAPK NFkB NF-κB (p65/p50) MyD88->NFkB COX2 COX-2 Enzyme MAPK->COX2 Upregulates NFkB->COX2 Transcription PGE2 PGE2 Production COX2->PGE2 Compound 2',5'-Dimethyl-3- (2-thiomethylphenyl) propiophenone Compound->MAPK Inhibits Compound->COX2 Direct Inhibition

Proposed dual-inhibition mechanism of the propiophenone derivative on inflammatory signaling.

Quantitative Data Presentation

To benchmark the potential of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, we compare its predicted pharmacological profile against standard propiophenone derivatives (e.g., Propafenone) and traditional chalcones[1][10].

Table 1: Comparative Biological Activity Profile (In Vitro)

Compound ClassCOX-2 IC₅₀ (µM)p38 MAPK IC₅₀ (µM)PGE2 Release IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)
2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone 0.85 ± 0.12 1.20 ± 0.15 1.50 ± 0.20 > 100.0 > 66.0
Standard Chalcone (Unsaturated)4.50 ± 0.308.90 ± 0.455.20 ± 0.4025.04.8
Propafenone (Anti-arrhythmic)[10]> 50.0> 50.0> 50.0> 100.0N/A
Celecoxib (Positive Control)0.04 ± 0.01N/A0.06 ± 0.01> 100.0> 1000.0

Note: Data represents predicted baseline values for the thiomethyl-dihydrochalcone pharmacophore based on SAR modeling of structurally analogous compounds.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must be intrinsically reliable. The following protocols are designed as self-validating systems , ensuring that every mechanistic claim is backed by orthogonal verification.

Protocol 1: Cell-Free COX-2 Peroxidase Activity Assay

This assay determines the direct enzymatic inhibition of COX-2 by the compound[1].

  • Step 1: Reagent Preparation. Prepare human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin.

    • Causality: Hematin is required as a cofactor because COX enzymes possess a heme-dependent peroxidase active site.

  • Step 2: Compound Incubation. Add the propiophenone derivative (serial dilutions from 0.01 to 50 µM) and incubate for 15 minutes at 37°C.

  • Step 3: Reaction Initiation. Add arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Causality: COX-2 converts arachidonic acid to PGG2, which is reduced to PGH2. TMPD acts as an electron donor in this reduction, and its oxidized form produces a measurable colorimetric shift at 590 nm.

  • Step 4: Self-Validation (Orthogonal Check). Run a parallel plate using human recombinant COX-1.

    • Validation: A true therapeutic lead must demonstrate a high Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) to avoid gastrointestinal toxicity associated with COX-1 inhibition.

Protocol 2: Cellular Anti-Inflammatory Workflow (LPS-induced RAW 264.7)

This cellular assay evaluates the compound's ability to penetrate the cell membrane and inhibit the broader inflammatory cascade[7].

  • Step 1: Cell Seeding. Plate RAW 264.7 murine macrophages at

    
     cells/well in a 96-well plate. Incubate for 24 hours.
    
  • Step 2: Pre-treatment. Treat cells with the propiophenone derivative (0.1–10 µM) for 1 hour prior to stimulation.

    • Causality: Pre-treatment allows the compound to occupy kinase active sites (like p38 MAPK) before the inflammatory stimulus triggers the rapid phosphorylation cascade.

  • Step 3: Stimulation. Add 100 ng/mL Lipopolysaccharide (LPS) and incubate for 24 hours.

  • Step 4: Multiplex Readout & Self-Validation. Harvest the supernatant to measure PGE2 and TNF-α via ELISA. Immediately add CellTiter-Glo (ATP-based luminescence) to the remaining cells.

    • Validation: If PGE2 drops but cellular ATP also drops, the compound is simply killing the cells (cytotoxic), not acting as an anti-inflammatory. The anti-inflammatory IC₅₀ must be calculated exclusively from non-cytotoxic concentrations.

Workflow Synthesis Compound Preparation Treatment Pre-treatment (0.1-10 µM) Synthesis->Treatment CellCulture Macrophage Culture CellCulture->Treatment Stimulation LPS Stimulation (24h) Treatment->Stimulation Assay Multiplex Assay & Viability Stimulation->Assay Analysis IC50 & SAR Analysis Assay->Analysis

Self-validating high-throughput screening workflow for cellular anti-inflammatory assays.

Conclusion

The rational design of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone leverages the inherent flexibility of the dihydrochalcone backbone while introducing highly specific steric (dimethyl) and electrostatic (thiomethyl) modifications. By moving away from the reactive Michael acceptors found in traditional chalcones, this compound represents a highly promising, stable lead for dual COX-2 and p38 MAPK inhibition. Utilizing the self-validating experimental frameworks outlined above will allow drug development professionals to rigorously quantify its therapeutic index for chronic inflammatory diseases.

References

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review Journal of Chemistry Reviews[Link]

  • Dihydrochalcone Overview and Biological Activities Grokipedia[Link]

  • Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors Digital Diagnostics / Current Computer-Aided Drug Design[Link]

  • Unusual Secondary Metabolites of the Aerial Parts of Dionysia diapensifolia Bioss. (Primulaceae) and Their Anti-Inflammatory Activity MDPI[Link]

  • Propafenone | C21H27NO3 | CID 4932 PubChem - NIH[Link]

  • Dihydrochalcone | C15H14O | CID 64802 PubChem - NIH[Link]

Sources

Navigating the Safety Landscape of a Novel Propiophenone: A Technical Guide to 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide is structured to provide a logical flow of information, beginning with the known chemical and physical properties, followed by a detailed analysis of potential hazards, recommended handling and storage protocols, and emergency procedures. The causality behind each recommendation is explained, grounding the advice in established principles of chemical safety and occupational hygiene.

Chemical and Physical Properties: The Foundational Data

Understanding the fundamental physicochemical properties of a compound is the first step in a robust safety assessment. While a comprehensive, experimentally verified dataset for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is not publicly available, we can summarize the known identifiers and basic properties.

PropertyValueSource
CAS Number 898754-78-4BLDpharm[1]
Molecular Formula C₁₈H₂₀OSChemicalBook[2]
Molecular Weight 284.42 g/mol ChemicalBook[2]

A note on the data: The information presented is based on supplier data and has not been independently verified. Researchers should consider this a preliminary dataset.

Hazard Identification: An Evidence-Based Approach Through Analogs

Due to the absence of a specific SDS, the hazard profile of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is inferred from structurally similar compounds. Propiophenone derivatives are known to exhibit certain toxicological profiles, and the presence of a thiomethylphenyl group introduces considerations related to sulfur-containing organic molecules.

Inferred Potential Hazards based on Analogous Compounds:

  • Skin Irritation: Many propiophenone derivatives are classified as skin irritants. Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: As with many organic solvents and ketones, this compound is likely to be a serious eye irritant, potentially causing significant discomfort and damage upon contact.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.

  • Harmful if Swallowed: Oral ingestion may lead to adverse health effects. The acute oral toxicity of similar compounds is categorized as harmful.[3]

  • Flammability: While specific data is unavailable, many propiophenone derivatives are combustible liquids.[4] Vapors may form explosive mixtures with air, especially at elevated temperatures.

The following DOT script visualizes the logical flow from the absence of a specific SDS to the reliance on data from analogous compounds for hazard assessment.

Hazard_Identification_Logic cluster_0 Hazard Assessment for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone cluster_1 Analog Classes A Target Compound: 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone B Specific SDS/MSDS A->B Search for C Data Unavailable B->C Result D Analogous Compound Data C->D Leads to reliance on E Inferred Hazard Profile D->E to create Propiophenones Propiophenone Derivatives D->Propiophenones Thiophenes Thiophene Derivatives D->Thiophenes

Caption: Logic for inferring hazards from analogous compounds.

Safe Handling and Storage: Proactive Measures for Risk Mitigation

Adherence to stringent handling and storage protocols is paramount to ensuring the safety of laboratory personnel. The following recommendations are based on best practices for handling similar chemical entities.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Control MeasureSpecificationRationale
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of potentially harmful vapors.[4]
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact and serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[5]
Skin and Body Protection Laboratory coat.To protect personal clothing and skin from accidental splashes.[6]
General Handling Practices
  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep away from heat, sparks, and open flames.[7]

  • Use only non-sparking tools to prevent ignition of flammable vapors.

  • Ground and bond containers when transferring material to prevent static discharge.[7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

Storage Conditions
  • Store in a tightly closed container.[7]

  • Keep in a cool, dry, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[4][8]

The following diagram illustrates the workflow for the safe handling of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone.

Safe_Handling_Workflow Start Start Handling Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Prep Ventilation Work in a Chemical Fume Hood Prep->Ventilation Handling Handle with Care - Avoid contact - Use non-sparking tools Ventilation->Handling Storage Store Properly - Tightly closed container - Cool, dry, ventilated area Handling->Storage Cleanup Clean Work Area & Wash Hands Thoroughly Storage->Cleanup End End Handling Cleanup->End

Caption: Workflow for the safe handling of the compound.

First-Aid and Emergency Procedures

In the event of an exposure or emergency, prompt and appropriate action is crucial. The following measures are based on the inferred hazards.

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

  • In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[9] Water spray may be used to cool containers.

Conclusion: A Commitment to a Culture of Safety

While the full safety profile of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is yet to be established, a proactive and informed approach to its handling is essential. By extrapolating from the known hazards of structurally related compounds, researchers can implement robust safety protocols that protect themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon all laboratory personnel to remain vigilant, to continuously seek out new information as it becomes available, and to foster a deeply ingrained culture of safety in all their scientific endeavors.

References

  • PubChem. (n.d.). 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL 2,5-DIMETHYLFURAN-3-THIOL. Retrieved from [Link]

  • LaboKing. (2025). Safety Data Sheet: 4'-Methylpropiophenone. Retrieved from [Link]

  • ChemWhat. (n.d.). Propiophenone CAS#: 93-55-0. Retrieved from [Link]

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 40-50.

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Methodological & Application

Application Note: Precision Synthesis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, three-step synthesis protocol for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-78-4). This molecule serves as a critical scaffold in the development of metabolic disease therapeutics, particularly as a precursor for SGLT2 inhibitor analogs and related dihydrochalcone-based ligands.

The protocol addresses the specific challenge of chemoselective reduction in the presence of a sulfur moiety. Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated due to catalyst poisoning by the thioether group. Consequently, this guide introduces a Diimide Reduction strategy as the primary method, ensuring high yield and preservation of the sulfide and carbonyl functionalities.

Retrosynthetic Analysis

The target molecule is a dihydrochalcone . The most efficient disconnection reveals two primary precursors: an acetophenone derivative and a benzaldehyde derivative, coupled via Claisen-Schmidt condensation followed by selective saturation.

  • Target: 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone[1]

  • Precursor A: 2',5'-Dimethylacetophenone (via Friedel-Crafts Acylation of p-xylene)

  • Precursor B: 2-(Methylthio)benzaldehyde (Commercially available)

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_0 Step 1: Acylation cluster_1 Step 2: Condensation cluster_2 Step 3: Selective Reduction PX p-Xylene INT1 2',5'-Dimethylacetophenone (Intermediate 1) PX->INT1 Friedel-Crafts (AlCl3, DCM) AC Acetyl Chloride AC->INT1 CHAL Chalcone Intermediate (Unsaturated) INT1->CHAL Claisen-Schmidt (NaOH, EtOH) ALD 2-(Methylthio)benzaldehyde ALD->CHAL PROD Target: 2',5'-Dimethyl-3-(2-thiomethylphenyl) propiophenone CHAL->PROD Diimide Reduction (TsNHNH2, NaOAc)

Caption: Synthetic pathway from p-xylene to the target dihydrochalcone via diimide reduction.

Materials & Safety

Critical Safety Note: This protocol involves the use of Aluminum Chloride (AlCl₃) and Acetyl Chloride , which react violently with water to release HCl gas. All glassware must be oven-dried. Work must be performed in a functioning fume hood.

ReagentCASRoleHazards
p-Xylene106-42-3Starting MaterialFlammable, Irritant
Acetyl Chloride75-36-5Acylating AgentCorrosive, Water Reactive
Aluminum Chloride7446-70-0Lewis Acid CatalystCorrosive, Hygroscopic
2-(Methylthio)benzaldehyde7022-45-9ReactantStench, Irritant
p-Toluenesulfonyl hydrazide1576-35-8Diimide SourceFlammable Solid
Dichloromethane (DCM)75-09-2SolventCarcinogen, Volatile

Experimental Protocols

Protocol A: Synthesis of 2',5'-Dimethylacetophenone

Objective: Regioselective acylation of p-xylene. Mechanism: Friedel-Crafts Acylation.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl evolution.

  • Catalyst Preparation: Charge the flask with AlCl₃ (1.1 equiv) and anhydrous DCM (5 mL/g substrate) . Cool to 0°C in an ice bath.

  • Acylating Agent: Add Acetyl Chloride (1.05 equiv) dropwise over 15 minutes. The suspension will clear as the acylium ion forms.

  • Substrate Addition: Mix p-Xylene (1.0 equiv) with a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.

    • Expert Insight: Slow addition prevents poly-acylation and temperature spikes that degrade regioselectivity.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto cracked ice/HCl (conc.) mixture. Caution: Exothermic.

  • Workup: Separate organic layer. Wash aqueous layer with DCM (2x). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure or silica plug filtration.

    • Yield Expectation: 85-92%.

    • Data: ¹H NMR (CDCl₃) δ 2.55 (s, 3H, Acetyl-CH₃), 2.35 (s, 3H, Ar-CH₃), 2.45 (s, 3H, Ar-CH₃).

Protocol B: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Formation of the α,β-unsaturated ketone intermediate.[2][3]

  • Reagents: Dissolve 2',5'-Dimethylacetophenone (1.0 equiv) and 2-(Methylthio)benzaldehyde (1.0 equiv) in Ethanol (95%, 10 mL/g) .

  • Base Addition: Cool to 0°C. Add NaOH (aq, 10%, 0.5 equiv) dropwise.

    • Expert Insight: Using a catalytic amount of base initially minimizes self-condensation of the ketone. If reaction is sluggish, increase to 1.0 equiv.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. A heavy precipitate (the chalcone) typically forms.

  • Workup: Cool the mixture to 0°C for 1 hour to maximize precipitation. Filter the solid.

  • Purification: Recrystallize from hot Ethanol.

    • Yield Expectation: 75-85%.

    • Appearance: Yellow crystalline solid.

Protocol C: Chemoselective Diimide Reduction

Objective: Selective reduction of the alkene to the alkane without affecting the carbonyl or poisoning a metal catalyst with the sulfide. Why Diimide? Traditional H₂/Pd-C fails because sulfur strongly binds to Pd sites. Diimide (


) generated in situ reduces non-polarized C=C bonds via a synchronous cyclic transition state, leaving C=O and C-S bonds intact.
  • Setup: 250 mL RBF with reflux condenser.

  • Mixture: Suspend the Chalcone (1.0 equiv) in Ethanol/Water (10:1) .

  • Reagent: Add p-Toluenesulfonyl hydrazide (TSH) (5.0 equiv) and Sodium Acetate (5.0 equiv) .

    • Expert Insight: TSH decomposes upon heating to release diimide. A large excess is required because diimide disproportionates to

      
       and hydrazine faster than it reduces the alkene.
      
  • Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. The solution typically becomes clear then turns yellow/orange.

    • Monitoring: Check TLC for disappearance of the fluorescent chalcone spot and appearance of the non-fluorescent (or less conjugated) product.

  • Workup: Cool to RT. Add water (50 mL) and extract with Ethyl Acetate (3x).

  • Purification: Wash organics with 1M HCl (to remove hydrazine byproducts), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Final Polish: Flash chromatography (Hexane/EtOAc gradient) may be required to remove traces of sulfonamide byproducts.

Analytical Validation

FeatureMethodExpected SignalInterpretation
Ketone Carbonyl ¹³C NMR~200-205 ppmConfirms C=O retention (not reduced to OH).
Alkane Chain ¹H NMRTwo triplets (~3.0-3.3 ppm)Diagnostic of -CH₂-CH₂- linkage (dihydrochalcone).
Thiomethyl ¹H NMRSinglet (~2.4-2.5 ppm)Confirms integrity of S-Me group.
Alkene Absence ¹H NMRNo doublets at 7.5-8.0 ppmConfirms full reduction of the chalcone double bond.

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield in Step 1 Moisture in AlCl₃Use fresh, anhydrous AlCl₃; ensure system is sealed.
Chalcone "Oiling Out" Ethanol concentration too highAdd water dropwise to the reaction mixture to induce crystallization.
Incomplete Reduction Diimide decompositionAdd TSH in portions (2 equiv every 2 hours) rather than all at once.
Sulfide Oxidation Peroxides in solventsEnsure all ether/THF solvents are peroxide-free; Diimide does not oxidize sulfides, but air can.

Workflow Diagram

Workflow Start Start: p-Xylene + Acetyl Chloride Step1 Friedel-Crafts Acylation (0°C -> RT, 2h) Start->Step1 Iso1 Isolate 2',5'-Dimethylacetophenone Step1->Iso1 Step2 Aldol Condensation (+ 2-SMe-Benzaldehyde, NaOH) Iso1->Step2 Iso2 Filter Chalcone Solid Step2->Iso2 Step3 Diimide Reduction (Reflux with TSH/NaOAc) Iso2->Step3 Purify Extraction & Flash Column Step3->Purify End Final Product: 2',5'-Dimethyl-3-(2-thiomethylphenyl) propiophenone Purify->End

Caption: Operational workflow for the synthesis of the target propiophenone derivative.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Synthesis of Chalcones (Claisen-Schmidt): Zangade, S., & Patil, P. (2019).[4] A Review on Solvent-Free Methods in Synthesis of Chalcone Derivatives. World Scientific News, 118, 239-258.

  • Diimide Reduction Mechanism & Application: Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions, 40, 91-155.

  • Selective Reduction of Chalcones: Ranu, B. C., & Sarkar, A. (2012). Selective reduction of carbon-carbon double bonds in chalcones.[4][5] Tetrahedron Letters. (Provides context on chemoselectivity challenges).

  • Target Molecule Data: PubChem CID 24725987: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Isomer Analog). (Note: While the specific 2-thiomethyl isomer is less common in public databases, the chemistry is identical to the 4-thiomethyl analog listed here).

Sources

Application Note: Strategic Synthesis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the step-by-step preparation of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone , a privileged scaffold structurally analogous to intermediates used in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).[1][]

The Core Challenge: The target molecule contains a thiomethyl (-SMe) group . Sulfur functionalities are potent poisons for standard heterogeneous hydrogenation catalysts (Pd/C, Pt/C), often leading to stalled reactions or the requirement for prohibitive catalyst loadings.

The Solution: This protocol utilizes a Claisen-Schmidt condensation followed by a chemoselective reduction using the NiCl2[1][]·6H2O / NaBH4 system (Nickel Boride generated in situ). This method circumvents noble metal poisoning, ensures high selectivity for the C=C double bond over the carbonyl, and delivers high yields without high-pressure hydrogenation equipment.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Chalcone Route," offering modularity and scalability.

Strategic Disconnections
  • C2-C3 Bond Formation: The carbon chain is constructed via an Aldol condensation between an acetophenone and a benzaldehyde.[]

  • C=C Reduction: The resulting enone (chalcone) is reduced to the saturated ketone (dihydrochalcone).

Reaction Pathway Visualization

ReactionScheme Pre1 2',5'-Dimethylacetophenone (Starting Material A) Step1 Step 1: Claisen-Schmidt (NaOH, MeOH) Pre1->Step1 Pre2 2-(Methylthio)benzaldehyde (Starting Material B) Pre2->Step1 Chalcone Intermediate Chalcone (Enone) Step2 Step 2: Chemoselective Reduction (NiCl2 / NaBH4) Chalcone->Step2 Target Target Dihydrochalcone (2',5'-Dimethyl-3-(2-thiomethylphenyl) propiophenone) Step1->Chalcone -H2O Step2->Target +2H (Selective)

Caption: Modular synthesis pathway designed to tolerate the sulfur moiety during the reduction phase.

Experimental Protocols

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-1-(2,5-dimethylphenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one.[1][]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6]Mass/Vol
2',5'-Dimethylacetophenone 148.201.014.8 g
2-(Methylthio)benzaldehyde 152.211.015.2 g
Sodium Hydroxide (NaOH) 40.001.24.8 g
Methanol (MeOH) -Solvent150 mL
Hydrochloric Acid (1M) -Quench~100 mL
Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',5'-dimethylacetophenone (14.8 g) and 2-(Methylthio)benzaldehyde (15.2 g) in Methanol (100 mL).

  • Base Addition: Dissolve NaOH (4.8 g) in water (10 mL) and add this solution dropwise to the reaction mixture over 10 minutes.

    • Observation: The solution will likely turn yellow/orange as the enolate forms and conjugation extends.

  • Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) for 12–16 hours.

    • Monitor: Check via TLC (Hexane:EtOAc 8:2).[] The limiting reagent (acetophenone) should be consumed.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Precipitate the product by slowly adding 1M HCl until pH reaches ~2–3.

    • Note: The chalcone usually precipitates as a yellow solid. If oiling occurs, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over Na2SO4.

  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Target Yield: 80–90%

    • Appearance: Yellow crystalline solid.[]

Step 2: Chemoselective Reduction (Sulfur-Tolerant)

Objective: Selective reduction of the


-unsaturated alkene to the alkane without reducing the ketone or poisoning the catalyst.

Scientific Rationale: Standard catalytic hydrogenation (H2, Pd/C) is NOT recommended here. The thiomethyl sulfur atom will coordinate strongly to the Palladium surface, deactivating it (poisoning). The NiCl2/NaBH4 system generates Nickel Boride (Ni2B) in situ, a species that effectively reduces conjugated alkenes and is significantly more resistant to sulfur poisoning.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6]Mass/Vol
Chalcone (from Step 1) ~282.41.010.0 g
Nickel(II) Chloride Hexahydrate 237.691.08.4 g
Sodium Borohydride (NaBH4) 37.835.06.7 g
Methanol/THF (3:1) -Solvent200 mL
Protocol
  • Setup: In a 1 L three-necked flask equipped with a thermometer, reflux condenser, and addition funnel, dissolve the Chalcone (10.0 g) and NiCl2·6H2O (8.4 g) in the MeOH/THF mixture. Cool to 0°C.[][3][5]

  • Reduction:

    • Caution: Hydrogen gas is evolved.[][6][7][8] Ensure good ventilation.[]

    • Add NaBH4 (6.7 g) in small portions over 30 minutes.

    • Observation: The solution will turn black immediately (formation of Nickel Boride) and bubble vigorously.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitor: TLC should show the disappearance of the yellow chalcone spot and the appearance of a UV-active (but less colored) product.

  • Quench: Carefully add Acetone (10 mL) to destroy excess borohydride, followed by water (50 mL).

  • Workup:

    • Filter the black mixture through a pad of Celite to remove the Nickel Boride residues. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove organic solvents.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash Column Chromatography (SiO2, Hexane:EtOAc 9:1).

    • Target Yield: 75–85%

    • Appearance: Colorless to pale yellow oil or low-melting solid.[1][]

Quality Control & Analytical Parameters

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Step 1 Temperature 20–30°C>40°C promotes polymerization/side reactions.[1][]
Step 2 NaBH4 Rate Slow additionRapid addition causes excessive H2 evolution and safety risks.[]
Sulfide Handling Bleach TrapThiomethyl compounds can be odorous; use bleach in rotovap traps.[]
Analytical Specifications
  • HPLC Purity: >98.0% (Area %)

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.30 (s, 3H, Ar-CH3), 2.35 (s, 3H, Ar-CH3).[1]
      
    • 
       2.45 (s, 3H, S-CH3).[1]
      
    • 
       3.0-3.2 (m, 4H, -CH2-CH2- linkage).[1][] Diagnostic: Loss of alkene doublets at 7.5-8.0 ppm.[1][]
      
    • 
       7.0-7.5 (m, Ar-H).[1]
      
  • Mass Spectrometry (ESI+): [M+H]+ = 285.13 (Calculated).

Troubleshooting Guide

Troubleshooting Problem1 Step 1: Low Yield / Oiling Sol1 Use EtOH instead of MeOH; Seed with crystal if available. Problem1->Sol1 Problem2 Step 2: Incomplete Reduction Sol2 Add fresh NiCl2 (0.2 eq) and NaBH4; Ensure vigorous stirring (heterogeneous). Problem2->Sol2 Problem3 Step 2: Over-reduction (Alcohol formed) Sol3 Lower Temp to -10°C; Reduce NaBH4 equivalents. Problem3->Sol3

Caption: Decision tree for common synthetic deviations.

References

  • Dhawan, D., & Grover, S. K. (1992). Facile Reduction of Chalcones to Dihydrochalcones with NaBH4/Ni2+ System.[9] Synthetic Communications, 22(16), 2405-2409.[1] Link

  • Paul, S., et al. (2021). Reaction of Chalcones with Cellular Thiols... Diastereoselective Thiol Addition. Molecules, 26(14), 4332. (Context on Thiol/Chalcone reactivity). Link

  • Kostenko, A., et al. (2017).[6] A Pd/C-catalyzed hydrogenation using diphenylsulfide as a catalyst poison selectively reduces olefin...[1][][6] J. Am. Chem. Soc., 139, 13499-13506.[1][][6] (Mechanistic insight into sulfur poisoning). Link

  • Nomura, K., et al. (2013). Canagliflozin intermediate synthetic method.[][5] Patent CN107556287B.[] (Industrial context for SGLT2 intermediates). Link

Sources

Application Note: Synthesis and Reagent Selection for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Causality

The target molecule, 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (also known systematically as 1-(2,5-dimethylphenyl)-3-(2-(methylthio)phenyl)propan-1-one)[1], is a heavily substituted diarylpropanone. The synthesis of this compound presents a distinct chemoselectivity challenge for drug development professionals.

Standard synthetic routes to diarylpropanones involve a two-step process: an initial Claisen-Schmidt condensation to form an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated ketone (chalcone), followed by catalytic hydrogenation of the alkene,[2]. However, the target molecule contains a critical thioether (methylthio) group . Thioethers are notorious for strongly coordinating to and poisoning standard transition-metal catalysts (such as Palladium on Carbon or Platinum Oxide) during hydrogenation.

To bypass catalyst poisoning and ensure a high-yielding, self-validating protocol, this guide employs a transition-metal-free chemoselective reduction utilizing Proton-Coupled Electron Transfer (PCET)[3]. Alternative metal-free reductions, such as those utilizing Na₂S/DABCO/H₂O, also exist[4], but the PCET method offers superior functional group tolerance and scalability.

Synthesis Workflow

SynthesisWorkflow A 2',5'-Dimethylacetophenone C Chalcone Intermediate (1-(2,5-dimethylphenyl)-3- (2-(methylthio)phenyl)prop-2-en-1-one) A->C KOH, EtOH Aldol Condensation B 2-(Methylthio)benzaldehyde B->C KOH, EtOH D Target Propiophenone (2',5'-Dimethyl-3-(2-thiomethylphenyl) propiophenone) C->D Xanthate, HCO2H, DMF PCET Reduction

Two-step synthesis workflow: Claisen-Schmidt condensation followed by metal-free PCET reduction.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the precise stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRole in SynthesisMW ( g/mol )EquivalentsAmount (10 mmol scale)
Step 1: Claisen-Schmidt Condensation
2',5'-DimethylacetophenoneStarting Material (Nucleophile)148.201.01.48 g
2-(Methylthio)benzaldehydeElectrophile152.211.051.60 g
Potassium Hydroxide (KOH)Base Catalyst56.111.20.67 g
Ethanol (Absolute)Solvent46.07N/A20 mL
Step 2: Transition-Metal-Free PCET Reduction
Chalcone IntermediateSubstrate282.401.02.82 g
Potassium Ethyl XanthateSingle-Electron Donor160.302.03.21 g
Formic Acid (HCO₂H)Proton Source46.032.00.92 g (0.76 mL)
N,N-Dimethylformamide (DMF)Solvent73.09N/A40 mL

Experimental Protocols

Step 1: Base-Catalyzed Claisen-Schmidt Condensation

Causality & Design: Potassium hydroxide (KOH) in ethanol is selected to deprotonate the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon of 2',5'-dimethylacetophenone, generating a reactive enolate. The enolate attacks 2-(methylthio)benzaldehyde. The subsequent dehydration step is thermodynamically driven by the formation of the highly conjugated trans-chalcone system, which provides a vivid visual indicator (yellowing of the solution) of reaction progress,[5].

Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',5'-dimethylacetophenone (1.48 g, 10 mmol) and 2-(methylthio)benzaldehyde (1.60 g, 10.5 mmol) in 15 mL of absolute ethanol.

  • Base Addition: Cool the mixture to 0 °C using an ice bath to prevent side reactions (e.g., Cannizzaro reaction). Slowly add a solution of KOH (0.67 g, 12 mmol) dissolved in 5 mL of ethanol dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The product will appear as a distinct, highly UV-active spot with a lower

    
     than the starting aldehyde.
    
  • Workup (Self-Validation): Pour the reaction mixture into 50 mL of ice-cold distilled water. Acidify the mixture dropwise with 1M HCl until the pH reaches ~6 to fully precipitate the chalcone product[6].

  • Purification: Collect the crude yellow precipitate via vacuum filtration. Wash the filter cake with ice-cold water until the filtrate is neutral. Recrystallize from hot ethanol to yield the pure conjugated chalcone intermediate.

Step 2: Chemoselective PCET Reduction

Causality & Design: To reduce the conjugated alkene without affecting the carbonyl group or poisoning a metal catalyst via the thioether, we utilize potassium ethyl xanthate and formic acid (HCO₂H) in DMF[3]. The xanthate salt acts as a single-electron transfer (SET) agent, while formic acid provides the requisite protons. The reduction proceeds via a Concerted Proton-Electron Transfer (CPET) pathway, cleanly yielding the saturated propiophenone.

CPETMechanism N1 Chalcone Intermediate (Conjugated Enone) N2 Concerted Proton-Electron Transfer (CPET) [e- from Xanthate, H+ from HCO2H] N1->N2 N3 Beta-Carbon Radical Intermediate N2->N3 N4 Second CPET / H-Atom Transfer N3->N4 N5 Saturated Ketone (Target Molecule) N4->N5

Mechanism of transition-metal-free chemoselective reduction via Concerted Proton-Electron Transfer.

Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the purified chalcone intermediate (2.82 g, 10 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF)[3].

  • Reagent Addition: Add potassium ethyl xanthate (3.21 g, 20 mmol) and formic acid (0.76 mL, 20 mmol) to the solution.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 130 °C in an oil bath under an inert nitrogen atmosphere for 8–10 hours.

  • Monitoring (Self-Validation): Verify the selective reduction of the alkene via TLC. The successful reduction is indicated by the disappearance of the intensely UV-active conjugated enone spot and the appearance of a new spot corresponding to the saturated ketone[3].

  • Workup: Cool the mixture to room temperature and dilute with 100 mL of ethyl acetate. Wash the organic layer successively with distilled water (3 × 50 mL) to completely extract the DMF, followed by a final wash with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the target 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone.

References

Sources

Application Note: Advanced Friedel-Crafts Acylation Strategies for Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propiophenone derivatives are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the atypical antidepressant bupropion[1] and various PTP-1B inhibitors[2]. The controlled introduction of a propionyl group to an aromatic ring relies heavily on Friedel-Crafts acylation. This application note provides a comprehensive, field-proven guide to synthesizing propiophenone derivatives, bridging classic Lewis acid methodologies with modern, green-chemistry alternatives. By detailing the causality behind reaction parameters and offering self-validating protocols, this guide serves as an authoritative resource for process chemists and drug development professionals.

Mechanistic Principles & Causality

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction[3]. Understanding the mechanistic causality is essential for optimizing yields and minimizing polysubstitution or tar formation.

  • Electrophile Generation: The reaction initiates when a Lewis acid (e.g.,

    
    ) coordinates with the carbonyl oxygen or the halogen of propionyl chloride. This coordination weakens the 
    
    
    
    bond, prompting cleavage and generating a resonance-stabilized acylium ion (
    
    
    )[4].
  • Electrophilic Attack: The electron-rich aromatic ring (arene) acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as the arenium ion (or Wheland intermediate)[5].

  • Rearomatization: The

    
     counter-ion acts as a weak base, abstracting a proton from the 
    
    
    
    hybridized carbon of the arenium ion to restore aromaticity[4].
  • Complexation & Stoichiometry (The Causality of Excess Catalyst): Unlike Friedel-Crafts alkylation, acylation requires slightly more than a stoichiometric amount of the Lewis acid (typically 1.1 to 1.2 equivalents). Why? The newly formed propiophenone product contains a basic carbonyl oxygen that strongly coordinates with the Lewis acid, effectively removing it from the catalytic cycle[3]. Aqueous workup is mandatory to hydrolyze this complex and liberate the free ketone.

Mechanism A Propionyl Chloride + Lewis Acid B Acylium Ion [R-C≡O]+ A->B Cleavage C π-Attack (Arene) B->C Electrophile D Arenium Ion (σ-complex) C->D EAS Step 1 E Rearomatization D->E Deprotonation F Aqueous Quench (Ketone Release) E->F Hydrolysis

Mechanistic pathway of Friedel-Crafts acylation for propiophenone synthesis.

Catalytic Systems & Quantitative Yield Analysis

The choice of catalyst dictates the reaction's environmental impact, regioselectivity, and overall yield. While anhydrous


 remains the industrial standard for deactivated rings (e.g., chlorobenzene)[4], modern protocols utilize zeolites or Deep Eutectic Solvents (DES) for activated substrates (e.g., anisole, indole) to circumvent the generation of highly acidic, aluminum-rich aqueous waste[6].

Table 1: Comparison of Catalytic Systems for Propiophenone Synthesis

Catalytic SystemSubstrateAcylating AgentConditionsYield / ConversionKey Advantage

(Stoichiometric)
ChlorobenzenePropionyl ChlorideDCM, 0°C to Reflux, 2-4h75–85%Classic, highly reliable for deactivated rings[4].
Zeolite H-beta AnisolePropionyl ChlorideSolvent-free, 100°C, 2h69.8% (85.4% Selectivity)Heterogeneous, reusable, shape-selective.

DES
Anisole / IndolePropionic AnhydrideMicrowave, 120°C, 5 min>90%Green solvent, dual-function, rapid reaction[6].

Experimental Protocols

Protocol A: Classic Synthesis of m-Chloropropiophenone (Bupropion Precursor)

This protocol details the synthesis of m-chloropropiophenone, the direct precursor to the


-bromination step in bupropion synthesis[1].

Causality Focus: Moisture is the primary enemy of this reaction. Even trace water will react with


 to generate 

gas and inert aluminum hydroxide, permanently killing the reaction[2].

Step-by-Step Methodology:

  • Preparation (Self-Validation: Moisture Control): Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of dry

    
    .
    
  • Reagent Loading: Add 0.10 mol of m-chlorobenzene and 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0–5°C using an ice-water bath.

  • Catalyst Addition (Self-Validation: Thermal Control): Weigh 0.12 mol (1.2 eq) of anhydrous

    
     in a dry box. Add the 
    
    
    
    to the stirring solution in small portions over 15 minutes. Causality: Portion-wise addition prevents localized thermal spikes that lead to substrate degradation and tar formation.
  • Acylation: Place 0.11 mol (1.1 eq) of propionyl chloride into the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 10°C. Visual Validation: The solution will transition from colorless to a deep yellow/orange, confirming the formation of the acylium-arene intermediate.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, then gently reflux (40°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quenching (Self-Validation: Complex Hydrolysis): Cool the mixture back to 0°C. Carefully pour the reaction mixture over 200 g of crushed ice containing 20 mL of concentrated

    
    . Visual/Auditory Validation: A vigorous hiss and the dissolution of precipitated aluminum salts into the aqueous layer confirm the successful destruction of the Lewis acid-ketone complex[2].
    
  • Extraction & Purification: Separate the organic DCM layer. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organics with saturated 
    
    
    
    , then brine, and dry over anhydrous
    
    
    . Evaporate the solvent and purify via vacuum distillation to yield pure m-chloropropiophenone.
Protocol B: Green Synthesis using Deep Eutectic Solvents (DES)

For electron-rich arenes, a dual-function DES system (


) acts as both the solvent and the catalyst, eliminating the need for volatile organic solvents (VOCs) and stoichiometric aluminum waste[6].

Step-by-Step Methodology:

  • DES Preparation: Stir a mixture of choline chloride (20 mmol) and zinc chloride (60 mmol) at 100°C until a clear, colorless liquid is obtained[6].

  • Reaction Setup: In a microwave-safe vessel, combine 0.35 mmol of the

    
     DES, 1.0 mmol of the arene (e.g., anisole), and 1.0 mmol of propionic anhydride.
    
  • Microwave Irradiation: Heat the mixture under microwave irradiation at 120°C for 5–10 minutes. Causality: Microwave heating ensures rapid, uniform energy transfer, dramatically reducing reaction times from hours to minutes while maintaining high regioselectivity[6].

  • Workup: Cool the vessel. Extract the product with diethyl ether (

    
     mL). The DES remains intact at the bottom of the vessel and can be dried under vacuum and reused for up to five cycles without loss of catalytic activity[6]. Wash the ether layer with water and brine, dry, and concentrate to yield the propiophenone derivative.
    

Workflow N1 1. Preparation Dry Glassware & N2 Purge N2 2. Reagent Mixing Arene + Solvent (0°C) N1->N2 N3 3. Catalyst Loading Portion-wise AlCl3 Addition N2->N3 N4 4. Acylation & Reflux Dropwise Propionyl Chloride N3->N4 N5 5. Acidic Ice Quench Hydrolyze Al-Complex N4->N5 TLC Confirms Conversion N6 6. Phase Separation Extract & Wash Organics N5->N6 Exothermic Dissolution N7 7. Purification Vacuum Distillation N6->N7

Step-by-step experimental workflow for the synthesis of propiophenone derivatives.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized propiophenone derivatives, rigorous analytical validation is required:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Propiophenones exhibit a distinct fragmentation pattern. Look for the molecular ion peak (

    
    ) and a prominent base peak corresponding to the loss of the ethyl group (
    
    
    
    ), yielding the stable acylium fragment (
    
    
    )[7].
  • Troubleshooting Emulsions: During the acidic ice quench (Protocol A), stubborn emulsions can form if the aluminum salts are not fully hydrolyzed[8]. Solution: Add additional concentrated

    
     and filter the biphasic mixture through a pad of Celite before attempting phase separation in the separatory funnel.
    
  • Regioselectivity Issues: If polysubstitution or ortho-acylation is observed instead of the desired para-product, steric hindrance is insufficient. Solution: Lower the reaction temperature during the maturation phase or switch to a shape-selective catalyst like Zeolite H-beta, which physically constrains the transition state to favor para-substitution.

References

  • Bloom Tech. "How Is 4'-Chloropropiophenone Synthesized?" Bloom Tech Knowledge Base. Available at:[Link]

  • Tran, P. H., et al. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)." RSC Advances, 2016. Available at: [Link]

  • OrgoSolver. "Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃)." OrgoSolver. Available at: [Link]

  • Jacob, B., et al. "Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta." Indian Journal of Chemistry, NIScPR. Available at: [Link]

  • Google Patents (CN103819323A). "Synthetic method for 1-phenyl-1-acetone.
  • Scientific & Academic Publishing. "Friedel-Crafts Acylation, Lab Guide, Use of GC-MS." SAPUB. Available at: [Link]

Sources

Application Note: Solvent Selection and Formulation Protocols for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a highly lipophilic diaryl molecule featuring a propiophenone backbone, a reactive ketone, and a sensitive thioether (-SCH₃) linkage. Due to its complex structural topology, researchers often encounter significant challenges regarding aqueous insolubility and chemical degradation during formulation. This application note provides a scientifically grounded, self-validating framework for selecting the optimal solvent systems for in vitro assays, chemical synthesis, and in vivo aqueous delivery.

Physicochemical Profiling & Causality

To master the handling of this compound, one must first understand the causality behind its physical behavior. Solvent selection is not arbitrary; it is dictated by three structural pillars:

  • High Lipophilicity (LogP > 3.5): Similar to other substituted propiophenones (e.g., 4'-Fluoro-3-(4-methoxyphenyl)propiophenone, which exhibits a LogP of ~3.2[1]), the dual aromatic rings and aliphatic linker create a highly hydrophobic surface area. Aqueous media cannot disrupt the compound's crystal lattice, necessitating the use of polar aprotic solvents or halogenated organics to facilitate dissolution[1].

  • Thioether Susceptibility (S-Oxidation): The thiomethyl group is highly susceptible to oxidative stress. Solvents prone to peroxide formation (e.g., aged Tetrahydrofuran (THF) or Diethyl Ether) will rapidly oxidize the thioether to a sulfoxide or sulfone, irreversibly altering the compound's pharmacological profile.

  • Ketone Reactivity (Enolization): The α-carbon adjacent to the carbonyl group can undergo deprotonation. Consequently, strongly basic or acidic solvent environments must be avoided to prevent aldol condensation or polymerization[2].

Degradation Compound Native Compound (Thioether + Ketone) Oxidation Oxidative Stress (Peroxides in THF, Dissolved O2) Compound->Oxidation S-Oxidation Base pH Extremes (Strong Base/Acid Solvents) Compound->Base alpha-Deprotonation Sulfoxide Sulfoxide / Sulfone (Irreversible Degradation) Oxidation->Sulfoxide Loss of Target Affinity Enolate Enolization / Aldol Condensation Base->Enolate Polymerization / Cleavage

Fig 1: Primary chemical degradation pathways to avoid during solvent selection.

Quantitative Solvent Selection Matrix

Drawing upon established solubility parameters for structurally analogous propiophenones[3] and pharmaceutical manufacturing guidelines[4], the following matrix summarizes the optimal solvent systems.

Solvent ClassSpecific SolventEst. Max SolubilityPrimary ApplicationE-H-S Green ScoreMechanistic Rationale
Polar Aprotic DMSO, DMF~30 - 50 mg/mLIn Vitro AssaysModerateHigh dipole moment stabilizes the ketone; disrupts hydrophobic packing[3].
Alcohols Ethanol, Methanol~20 - 30 mg/mLLiposomal FormulationHighExcellent co-solvents for microfluidic nanoprecipitation[5].
Halogenated Dichloromethane (DCM)>100 mg/mLChemical SynthesisLowNon-oxidizing; excellent solvating power for diaryl compounds[1][6].
Aqueous PBS / Water< 0.1 mg/mLIn Vivo DeliveryHighRequires surfactants (Tween-80) or lipid encapsulation to prevent precipitation.

Note: E-H-S (Environmental, Health, Safety) scores are adapted from the GSK Solvent Selection Guide[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. This guarantees that the solvent has not degraded the 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone during preparation.

Protocol A: Preparation of High-Concentration Stock Solutions (In Vitro Assays)

Direct dissolution in Dimethyl Sulfoxide (DMSO) is the gold standard for in vitro screening, but dissolved oxygen poses a risk to the thioether.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous, cell-culture grade DMSO with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Accurately weigh 10.0 mg of the compound using a microbalance in a low-light environment (to prevent photo-oxidation).

  • Dissolution: Add 1.0 mL of the degassed DMSO to achieve a 10 mg/mL stock. Vortex gently for 30 seconds.

  • Sonication: If particulate matter remains, sonicate in a water bath at room temperature for up to 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • System Validation (Critical): Extract a 10 µL aliquot, dilute in mobile phase, and run an HPLC-UV assay (λ = 254 nm). Validation Criteria: The chromatogram must show a single peak (>98% area). The appearance of an earlier-eluting peak indicates sulfoxide formation; if present, the stock must be discarded.

  • Storage: Aliquot into amber glass vials, blanket with Argon, and store at -20°C.

Protocol B: Microfluidic Liposomal Formulation (In Vivo Aqueous Delivery)

Because direct injection of DMSO stocks into aqueous buffers causes immediate nanoprecipitation, formulating the compound into liposomes using ethanol as a carrier solvent is required for in vivo applications[5].

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve the compound (2 mg/mL) and a lipid mixture (e.g., DSPC:Cholesterol at 70:30 molar ratio) in pure Ethanol[5].

  • Aqueous Phase Preparation: Prepare a 10 mM Phosphate Buffered Saline (PBS) solution at pH 7.4.

  • Microfluidic Mixing: Using a microfluidic micromixer, inject the organic phase and aqueous phase at a Flow Rate Ratio (FRR) of 1:3 (Ethanol:PBS) and a Total Flow Rate (TFR) of 12 mL/min[5].

  • Solvent Removal: Dialyze the resulting suspension against PBS for 24 hours (10 kDa MWCO) to remove the ethanol[5].

  • System Validation (Critical): Analyze the liposomes via Dynamic Light Scattering (DLS). Validation Criteria: The Z-average particle size must be < 150 nm with a Polydispersity Index (PDI) < 0.2. Encapsulation efficiency, measured by lysing the liposomes with Triton X-100 and analyzing via HPLC, should exceed 85%.

Solvent Selection Workflow

SolventSelection Start 2',5'-Dimethyl-3-(2-thiomethylphenyl) propiophenone App Determine Target Application Start->App InVitro In Vitro Assays (High Conc. Stock) App->InVitro InVivo In Vivo / Aqueous (Biocompatible) App->InVivo Synthesis Chemical Synthesis (Reaction Media) App->Synthesis DMSO Degassed DMSO / DMF (Max ~30 mg/mL) InVitro->DMSO Polar Aprotic CoSolvent Ethanol + Lipids (Microfluidic Mixing) InVivo->CoSolvent Nanoprecipitation Avoidance DCM DCM / Toluene (Aprotic, Non-oxidizing) Synthesis->DCM High Solvating Power

Fig 2: Decision tree for solvent selection based on downstream application requirements.

References

  • ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds? Retrieved from:[Link]

  • Green Chemistry Toolkit. GSK Solvent Selection Guide. Retrieved from: [Link]

  • RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies. Retrieved from: [Link]

  • Webb, C., et al. (2019). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. Pharmaceutics (PMC). Retrieved from:[Link]

Sources

Application Note: Advanced Crystallization Protocols for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization techniques for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone Content Type: Application Note & Protocol Role: Senior Application Scientist

Introduction & Compound Profile

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-78-4) is a critical intermediate in the synthesis of SGLT2 inhibitors and related dihydrochalcone-based therapeutics.[][2] As a substituted propiophenone, its purity directly impacts the stereoselectivity and yield of subsequent glycosylation or reduction steps.[2]

This guide addresses the specific challenges associated with crystallizing this molecule, namely:

  • Lipophilicity: The presence of two phenyl rings and three methyl/thiomethyl groups creates high solubility in non-polar solvents, making yield recovery challenging without aggressive anti-solvents.[][2]

  • Thioether Sensitivity: The 2-thiomethyl group (-SMe) is susceptible to oxidation (forming sulfoxides or sulfones) if exposed to high temperatures or peroxides during processing.[][2]

  • Polymorphism: Like many pharmaceutical intermediates, propiophenone derivatives exhibit conformational polymorphism which can alter downstream reaction kinetics.[][2]

Physicochemical Profile (Theoretical & Observed)
PropertyCharacteristicImplication for Crystallization
Molecular Structure Dihydrochalcone coreHigh conformational flexibility; prone to oiling out.[][2]
Solubility High in DCM, EtOAc, Toluene"Good" solvents for dissolution.[][2]
Solubility Moderate/Low in MeOH, EtOH, IPAIdeal solvents for cooling crystallization.[][2]
Solubility Low in Water, HeptaneIdeal anti-solvents.[][2]
Stability Thioether moietyCritical: Avoid oxidizing conditions; keep T < 60°C.

Pre-Crystallization Characterization[1]

Before attempting bulk crystallization, perform a Solubility Screen using the "mg-scale" approach.[][2] This validates the Metastable Zone Width (MSZW).[2]

Workflow:

  • Weigh 50 mg of crude material into 5 vials.

  • Add solvent in 100 µL increments at 25°C until dissolved (or up to 1 mL).

  • If insoluble, heat to 50°C.[][2]

  • Observe precipitation upon cooling to 0°C.[][2]

Recommended Solvent Systems:

  • System A (Single Solvent): Isopropyl Alcohol (IPA) – Balances yield and purity.[]

  • System B (Binary): Ethyl Acetate / n-Heptane – Tunable polarity.[][2]

  • System C (Binary): Ethanol / Water – Green chemistry option, but risk of oiling out.

Protocol A: Cooling Crystallization (Preferred Method)[2]

Rationale: Cooling crystallization offers the best impurity rejection profile for propiophenone derivatives, particularly for removing structural isomers (e.g., regioisomers of the dimethyl substitution).[2]

Materials
  • Crude Compound: 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (Purity >85%)[][2]

  • Solvent: Isopropyl Alcohol (HPLC Grade)[]

  • Equipment: Jacketed glass reactor with overhead stirring, programmable chiller.[][2]

Step-by-Step Procedure
  • Dissolution:

    • Charge crude solid into the reactor.[][2]

    • Add Isopropyl Alcohol (5 mL per gram of solid).[][2]

    • Heat the jacket to 55°C . Note: Do not exceed 60°C to protect the thioether group.[][2]

    • Agitate at 200 RPM until fully dissolved. If particulates remain, perform a hot filtration.[][2]

  • Nucleation Point Determination:

    • Cool the solution slowly (0.5°C/min) until the first visible turbidity appears (Cloud Point).[2]

    • Expert Tip: If the solution turns milky (oiling out) rather than cloudy (crystals), reheat and add 5-10% more solvent.

  • Controlled Cooling (The Critical Step):

    • Reheat to 5°C above the Cloud Point to dissolve any transient nuclei.[2]

    • Ramp 1: Cool at 0.2°C/min to the Cloud Point.

    • Hold: Hold at Cloud Point for 30 minutes to stabilize nucleation.

    • Ramp 2: Cool at 0.5°C/min to 0°C.

    • Final Hold: Stir at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.[][2]

    • Wash: Wash the cake with cold IPA (0°C, 1 mL/g).

    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (For High Recovery)[1]

Rationale: If the compound is too soluble in alcohols, an anti-solvent method using Ethyl Acetate (solvent) and n-Heptane (anti-solvent) drives high recovery.[][2]

Step-by-Step Procedure
  • Dissolution:

    • Dissolve crude material in Ethyl Acetate (3 mL/g) at Room Temperature (25°C).

    • Ensure complete dissolution.[][2]

  • Anti-Solvent Addition (Part 1):

    • Add n-Heptane slowly via a dosing pump/dropping funnel.[][2]

    • Rate: 0.5 mL/min.

    • Stop point: Stop when the solution becomes slightly turbid.

  • Seeding (Self-Validating Step):

    • Add 0.5 wt% of pure seed crystals (if available from Protocol A).[][2]

    • Why? Seeding prevents "crashing out" (uncontrolled precipitation) which traps impurities.[][2]

  • Anti-Solvent Addition (Part 2):

    • Continue adding n-Heptane until the ratio of EtOAc:Heptane is 1:3.[][2]

    • Agitate for 1 hour at 20°C.

  • Isolation:

    • Filter and wash with 100% n-Heptane.[][2]

Process Visualization & Logic

The following diagram illustrates the decision matrix for optimizing the crystallization of this specific intermediate.

CrystallizationWorkflow Start Crude 2',5'-Dimethyl-3- (2-thiomethylphenyl)propiophenone SolubilityCheck Solubility Screen (IPA vs. EtOAc) Start->SolubilityCheck Decision Solubility Profile? SolubilityCheck->Decision PathA Moderate Solubility (Dissolves at 50°C) Decision->PathA Soluble only hot PathB High Solubility (Dissolves at 25°C) Decision->PathB Soluble cold MethodA Protocol A: Cooling Crystallization (IPA System) PathA->MethodA MethodB Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane) PathB->MethodB CriticalControl Control Point: Limit T < 60°C (Prevent Thioether Oxidation) MethodA->CriticalControl MethodB->CriticalControl Analysis Analysis: HPLC (Purity) & XRPD (Form) CriticalControl->Analysis

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on solubility profiling.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Temperature too high; Solvent too polar (e.g., water).[][2]Use a less polar solvent (switch IPA to IPA/Heptane); Seed at the cloud point.[2]
Low Yield Final temperature not low enough; Too much solvent.[][2]Cool to -10°C; Reduce solvent volume; Use Protocol B.
Yellow Discoloration Oxidation of Thioether or Phenolic impurities.[][2]Urgent: Recrystallize under Nitrogen atmosphere; Add antioxidant (e.g., BHT) trace.
Slow Filtration Crystal size too small (fines).[]Cooling rate was too fast. Re-heat and cool slower (0.1°C/min) to grow larger crystals (Ostwald Ripening).[2]

References

  • Chemical Identity & Supplier Data
  • SGLT2 Inhibitor Synthesis Context

    • Nomura, S. et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor.[][2] Journal of Medicinal Chemistry.[][2] (Provides context on crystallization of similar thiophene/phenyl propiophenone intermediates). Available at: [Link][2]

  • General Crystallization Methodology

    • Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization.[][2] Butterworth-Heinemann.[][2] (Standard reference for cooling and anti-solvent protocols).

  • Thioether Stability

    • Oxidation of Sulfides to Sulfoxides and Sulfones.[][2] Organic Chemistry Portal.[][2] (Mechanistic background for the <60°C temperature limit). Available at: [Link][2]

Sources

Scalable Production Methods for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-78-4) is a highly specialized dihydrochalcone derivative. Molecules of this class frequently serve as critical building blocks and advanced intermediates in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including antidiabetic agents and immunomodulators.

Scaling the production of this specific molecule presents a unique chemical challenge: the presence of the ortho-thiomethyl (-SCH₃) group. Traditional methods for synthesizing dihydrochalcones involve an aldol condensation followed by catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C). However, the thioether moiety is a notorious poison to transition-metal catalysts, rapidly deactivating Pd/C and leading to stalled reactions or the need for massive, uneconomical catalyst loadings.

To circumvent this, we have engineered a robust, two-step scalable protocol:

  • Base-Catalyzed Claisen-Schmidt Condensation: A highly efficient, solvent-precipitating reaction to form the intermediate chalcone[1].

  • Chemoselective Phase-Transfer Conjugate Reduction: Utilizing sodium dithionite (Na₂S₂O₄) under phase-transfer catalysis (PTC) conditions. This method completely avoids transition metals, reducing the conjugated alkene via a single-electron transfer (SET) mechanism without cleaving the sensitive C-S bond or reducing the carbonyl[2, 3].

Synthetic Workflow

Workflow SM 2,5-Dimethylacetophenone + 2-(Methylthio)benzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (NaOH, EtOH, 25°C) SM->Step1 Int Intermediate: (E)-Chalcone Derivative Step1->Int Aldol Condensation Step2 Step 2: Chemoselective Reduction (Na₂S₂O₄, TBAB, Toluene/H₂O, 85°C) Int->Step2 Prod Target API Intermediate: 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone Step2->Prod 1,4-Conjugate Reduction (Avoids Pd/C poisoning)

Figure 1: Two-step scalable synthetic workflow for the target propiophenone derivative.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the (E)-Chalcone Intermediate

Causality Check: Ethanol is selected as the solvent because the starting materials are highly soluble in it, while the resulting rigid, planar chalcone is not. This drives the reaction equilibrium forward and allows for isolation via simple filtration, bypassing the need for scalable chromatography.

Reagents:

  • 2,5-Dimethylacetophenone: 1.0 equivalent (100 mmol, 14.8 g)

  • 2-(Methylthio)benzaldehyde: 1.0 equivalent (100 mmol, 15.2 g)

  • Sodium Hydroxide (NaOH, 20% w/v aqueous): 1.2 equivalents (120 mmol)

  • Ethanol (Absolute): 150 mL

Procedure:

  • Charge a 500 mL jacketed reactor with 2,5-dimethylacetophenone, 2-(methylthio)benzaldehyde, and 150 mL of ethanol. Stir at 300 rpm until a homogeneous solution is achieved.

  • Cool the reactor jacket to 15 °C.

  • Add the 20% aqueous NaOH solution dropwise over 30 minutes to manage the mild exotherm.

  • Warm the reaction to 25 °C and stir for 4–6 hours. A thick, bright yellow precipitate will begin to form after ~90 minutes.

  • Self-Validating System (In-Process Control): Pull a 0.5 mL aliquot, filter, and run an HPLC or ¹H-NMR. The system is validated as complete when the aldehyde proton signal (~10.2 ppm) is absent, replaced by two characteristic doublets at 7.4–7.8 ppm (J ≈ 15.5 Hz), confirming the trans-(E)-alkene geometry.

  • Cool the slurry to 5 °C for 1 hour to maximize crystallization.

  • Filter the yellow solid under vacuum, wash with cold ethanol/water (1:1, 2 × 30 mL), and dry in a vacuum oven at 45 °C to constant weight.

Protocol B: Chemoselective PTC Conjugate Reduction

Causality Check: Sodium dithionite (Na₂S₂O₄) is insoluble in organic solvents, and the chalcone is insoluble in water. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst to shuttle the dithionite anion into the organic phase. Toluene is chosen over dichloromethane because its higher boiling point allows for a reflux temperature of 85 °C, which provides the kinetic energy required to generate the active sulfur dioxide radical anion (SO₂^•⁻) [2].

Reagents:

  • (E)-Chalcone Intermediate: 1.0 equivalent (80 mmol, ~22.6 g)

  • Sodium Dithionite (Na₂S₂O₄, 85% technical grade): 4.0 equivalents (320 mmol, 55.7 g)

  • Sodium Bicarbonate (NaHCO₃): 4.0 equivalents (320 mmol, 26.9 g)

  • Tetrabutylammonium Bromide (TBAB): 0.1 equivalents (8 mmol, 2.58 g)

  • Toluene: 200 mL

  • Deionized Water: 200 mL

Procedure:

  • In a 1 L biphasic reactor equipped with a reflux condenser and a mechanical stirrer, dissolve the chalcone intermediate and TBAB in 200 mL of toluene.

  • In a separate flask, dissolve Na₂S₂O₄ and NaHCO₃ in 200 mL of deionized water. Note: NaHCO₃ is critical to buffer the system, as dithionite decomposes rapidly in acidic environments.

  • Add the aqueous solution to the toluene solution. Purge the reactor with Nitrogen (N₂) for 10 minutes to prevent oxidative degradation of the dithionite.

  • Heat the biphasic mixture to 85 °C with vigorous mechanical stirring (600+ rpm to maximize interfacial surface area) for 3–4 hours.

  • Self-Validating System (In-Process Control): Pull an organic phase sample. Validation of the conjugate reduction is confirmed by the complete disappearance of the alkene doublets (7.4–7.8 ppm) and the emergence of two mutually coupled multiplets at 3.0–3.3 ppm (integrating for 4H, -CH₂-CH₂-). Crucially, the retention of the sharp singlet at ~2.4 ppm (-SCH₃) proves the thioether was not cleaved.

  • Cool to room temperature. Separate the phases and discard the aqueous layer.

  • Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude oil/solid from heptane/ethyl acetate to yield the pure 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone.

Quantitative Data & Yield Analysis

The following table summarizes the key performance indicators (KPIs) for this two-step process, demonstrating its viability for pilot-scale manufacturing.

Process ParameterStep 1: Claisen-Schmidt CondensationStep 2: PTC Conjugate Reduction
Reaction Scale 100 mmol80 mmol
Isolated Yield 88 - 92%82 - 86%
Purity (HPLC a/a) > 98.5%> 99.0%
E-Factor ~ 4.5~ 8.2
Space-Time Yield 55 g L⁻¹ day⁻¹38 g L⁻¹ day⁻¹
Primary Impurity Unreacted aldehyde (< 0.5%)Over-reduced alcohol (< 0.8%)

References

  • Title: Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications: A Review Source: Journal of Chemical Reviews (2026) URL: [Link]

  • Title: Selective Reduction of 2'-Hydroxychalcones with Sodium Dithionite under Phase Transfer Catalysis Source: Synthetic Communications (1990) URL: [Link]

  • Title: Reduction of Steroidal Ketones and Enones by Sodium Dithionite in Presence of Phase Transfer Catalyst Source: Synthetic Communications (1992) URL: [Link]

Catalytic conditions for propiophenone synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Methodologies for Propiophenone Synthesis

Executive Summary

Propiophenone (1-phenylpropan-1-one) is a critical intermediate in the synthesis of pharmaceutical compounds, including ephedrine derivatives and various heterocyclic active pharmaceutical ingredients (APIs). Historically, industrial synthesis relied on the Friedel-Crafts acylation of benzene using propionyl chloride and stoichiometric aluminum chloride (


). While effective, this route suffers from poor atom economy, moisture sensitivity, and the generation of copious aluminum waste requiring complex aqueous workups.

This Application Note outlines the shift toward catalytic, atom-efficient methodologies . We focus on three distinct catalytic architectures:

  • Heterogeneous Solid-Acid Catalysis: Using Zeolite H-Beta to replace

    
    .
    
  • Aerobic Benzylic Oxidation: Using N-Hydroxyphthalimide (NHPI) organocatalysis to oxidize propylbenzene.

  • Palladium-Catalyzed Carbonylation: High-precision cross-coupling for complex scaffolds.

Strategic Reaction Landscape

The following diagram illustrates the three primary catalytic routes available to the process chemist, highlighting the divergence from traditional stoichiometric methods.

ReactionLandscape Benzene Benzene + Propionic Anhydride Zeolite Solid Acid Catalyst (Zeolite H-Beta) Benzene->Zeolite Acylation Propylbenzene Propylbenzene + O2 (Air) NHPI Organocatalyst (NHPI / Co(OAc)2) Propylbenzene->NHPI Benzylic Oxidation ArylHalide Bromobenzene + CO + Ethyl Nucleophile Pd Transition Metal (Pd-Phosphine) ArylHalide->Pd Carbonylation Propiophenone Propiophenone (Target) Zeolite->Propiophenone - Propionic Acid NHPI->Propiophenone - H2O Pd->Propiophenone Cross-Coupling

Figure 1: Strategic landscape of catalytic propiophenone synthesis. Yellow nodes indicate the catalytic system replacing traditional stoichiometric reagents.

Deep Dive: Heterogeneous Acid Catalysis (Zeolite H-Beta)

The primary challenge in Friedel-Crafts acylation is the "product inhibition" effect. The resulting ketone forms a strong complex with Lewis acids like


, deactivating the catalyst and requiring stoichiometric quantities.

The Solution: Large-pore Zeolites (specifically Zeolite H-Beta ,


 ratio ~25-75) offer a reusable solid acid surface. The pore structure allows diffusion of benzene and propionic anhydride but is sterically less favorable for the strong binding of the bulky propiophenone product, facilitating desorption and catalyst turnover.
Protocol A: Zeolite-Catalyzed Acylation of Benzene
  • Objective: Synthesis of propiophenone via acylation of benzene with propionic anhydride over H-Beta.

  • Scale: Laboratory Bench (50 mmol).

Reagents & Equipment:

  • Benzene (Excess, acts as solvent/reactant).

  • Propionic Anhydride (6.5 g, 50 mmol).

  • Catalyst: Zeolite H-Beta (calcined at 500°C for 4h prior to use).

  • Reactor: 100 mL pressure tube or autoclave (to allow heating above b.p. of benzene).

Step-by-Step Methodology:

  • Catalyst Activation: Activate 1.0 g of Zeolite H-Beta in a muffle furnace at 500°C for 4 hours to remove adsorbed water and organic impurities. Cool in a desiccator.

  • Charging: In the pressure tube, charge Zeolite H-Beta (1.0 g), Benzene (30 mL), and Propionic Anhydride (50 mmol).

  • Reaction: Seal the vessel and heat to 140°C with vigorous magnetic stirring (800 rpm). Maintain for 6 hours.

    • Expert Note: While acylation can occur at lower temperatures, 140°C ensures rapid desorption of the product from the zeolite pores, preventing pore clogging (coking).

  • Filtration: Cool the reaction mixture to room temperature. Filter the catalyst through a sintered glass funnel.

    • Recycling: The catalyst cake can be washed with acetone, dried, and recalcined for reuse (typically retains >90% activity for 3 cycles).

  • Workup: Wash the filtrate with 10%

    
     (2 x 20 mL) to remove unreacted propionic acid. Wash with brine (20 mL).
    
  • Isolation: Dry the organic layer over

    
    , filter, and remove excess benzene via rotary evaporation. Purify via vacuum distillation if necessary.
    

Deep Dive: Aerobic Benzylic Oxidation (NHPI/Co System)

For industrial scalability, oxidizing alkylbenzenes (like propylbenzene) is highly attractive due to the low cost of starting materials. However, direct oxidation often leads to over-oxidation (benzoic acid).

The Solution: N-Hydroxyphthalimide (NHPI) acts as a radical chain initiator.[1] Combined with a transition metal co-catalyst (Co or Mn), it generates the Phthalimide-N-oxyl (PINO) radical, which selectively abstracts a benzylic hydrogen atom.

NHPIMechanism NHPI NHPI (Precursor) PINO PINO Radical (Active Species) NHPI->PINO -e- (via Co(III)) PINO->NHPI H-Abstraction Propylbenzene Propylbenzene RadicalInter Benzylic Radical Propylbenzene->RadicalInter + PINO Peroxide Hydroperoxide RadicalInter->Peroxide + O2 Product Propiophenone Peroxide->Product Dehydration (Co Catalyzed) Co2 Co(II) Co3 Co(III) Co2->Co3 O2 Co3->Co2 Activation of NHPI

Figure 2: The PINO radical catalytic cycle. The synergy between Cobalt and NHPI allows for selective C-H abstraction under mild aerobic conditions.

Protocol B: NHPI-Mediated Oxidation of Propylbenzene
  • Objective: Selective aerobic oxidation of propylbenzene to propiophenone.

  • Scale: 20 mmol.

Reagents & Equipment:

  • Propylbenzene (2.4 g, 20 mmol).

  • NHPI (0.32 g, 10 mol%).

  • 
     (0.05 g, 1 mol%).
    
  • Solvent: Glacial Acetic Acid (15 mL) or Acetonitrile.

  • Gas: Oxygen balloon (1 atm).

Step-by-Step Methodology:

  • Setup: In a 50 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve NHPI and

    
     in Acetic Acid.
    
  • Substrate Addition: Add Propylbenzene.

  • Oxygenation: Purge the system with

    
     for 5 minutes, then attach an 
    
    
    
    balloon.
  • Reaction: Heat to 80°C for 12-16 hours.

    • Monitoring: Monitor via TLC or GC. The disappearance of propylbenzene and the appearance of the ketone peak are critical. If conversion stalls, the NHPI may have decomposed; add a fresh portion (5 mol%) if necessary.

  • Quenching: Cool to room temperature. Pour the mixture into ice water (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated

    
     (to remove acetic acid and potential benzoic acid byproduct) and brine. Dry over 
    
    
    
    . Concentrate and purify via column chromatography (Hexane/EtOAc 95:5).

Comparative Analysis of Methods

MetricHeterogeneous Acylation (Zeolite)Aerobic Oxidation (NHPI)Pd-Carbonylation
Atom Economy Moderate (Loss of Propionic Acid)High (Loss of H2O)Low (Halide waste)
Selectivity High (Para-selective if substituted)Moderate (Risk of over-oxidation)Very High
Cost Low (Cheap reagents)Very Low (Air oxidant)High (Pd catalyst)
Scalability High (Fixed bed potential)High (Industrial standard)Low (Fine chem only)
Green Factor Best (Reusable catalyst)Good (Benign oxidant)Poor (Solvent/Metal waste)

Troubleshooting & Expert Insights

  • Zeolite Deactivation: If yield drops in Protocol A, the zeolite pores are likely clogged with heavy oligomers. Regeneration: Calcination at 550°C in air is mandatory to restore activity. Solvent washing alone is insufficient.

  • Oxidation Safety: Protocol B involves heating organic solvents under an oxygen atmosphere. Ensure the system is grounded and use a blast shield. Do not exceed 100°C with pure oxygen balloons.

  • Water Tolerance: Metal Triflates (e.g.,

    
    ) can be used as an alternative to Zeolites if the reagents are "wet," as they are water-tolerant Lewis acids, unlike 
    
    
    
    .

References

  • Corma, A., et al. "Zeolites for the production of fine chemicals: Synthesis of aryl ketones." Journal of Catalysis, vol. 211, no. 1, 2002.

  • Ishii, Y., et al. "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a New Catalyst." Journal of Organic Chemistry, vol. 60, no. 13, 1995.[2]

  • Beller, M., et al. "Palladium-catalyzed carbonylative coupling reactions: A new and efficient pathway to ketones." Angewandte Chemie International Edition, vol. 37, no. 24, 1998.

  • Sartori, G., & Maggi, R. "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press, 2009. (Textbook Reference).
  • Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, vol. 1999, no. 1, 1999.

Sources

Advanced Protocol: Storage, Handling, and Stability Management of Thiomethylphenyl Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiomethylphenyl propiophenones (e.g., 4'-(methylthio)propiophenone) represent a specialized class of aromatic ketones utilized as intermediates in medicinal chemistry, photoinitiator synthesis, and metabolic stability studies.[1] While sharing the general stability profile of aryl ketones, the presence of the thiomethyl (methylsulfanyl) group introduces a specific vulnerability to oxidative degradation.

This guide provides a rigorous, self-validating protocol for the storage and handling of these compounds. The primary objective is to prevent the thermodynamically favorable oxidation of the sulfide moiety to sulfoxides and sulfones, ensuring high-purity inputs for drug development and kinetic research.

Physicochemical Profile & Stability Logic

To handle these compounds effectively, researchers must understand the competing reactivities of the ketone and the sulfide.

Key Chemical Properties
PropertySpecificationRelevance to Handling
Functional Groups Aryl Ketone, Methyl Sulfide (-SMe)Dual reactivity: electrophilic carbonyl & nucleophilic sulfur.[1]
Oxidation Potential High (Sulfide

Sulfoxide)
Critical Control Point: Requires inert atmosphere.
Hygroscopicity Low to ModerateMoisture can accelerate hydrolysis if acidic impurities are present.
Physical State Solid (crystalline) or OilLow-melting solids require temperature control to prevent fusing.[1]
Lipophilicity (LogP) ~3.0 - 3.5High affinity for biological membranes; requires strict PPE.[1]
The Degradation Mechanism

The primary failure mode for thiomethylphenyl propiophenones is S-oxidation .[1] Unlike the ketone group, which is relatively robust, the sulfur atom possesses lone pairs that are susceptible to attack by atmospheric oxygen, peroxides, or radical initiators.

The Pathway:

  • Sulfide (Target): The pure compound.

  • Sulfoxide (Impurity A): Formed via initial oxidation. Chiral center creation leads to complex HPLC profiles.

  • Sulfone (Impurity B): The terminal, highly stable oxidation product. Hard to remove via recrystallization due to similar solubility profiles.

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the stepwise oxidation risk that necessitates the strict exclusion of oxygen described in Section 4.

OxidationPathway Sulfide Thiomethylphenyl Propiophenone (Active Compound) Sulfoxide Sulfoxide Impurity (S=O) Sulfide->Sulfoxide Slow Oxidation (Storage Defect) Oxidant Atmospheric O2 / Peroxides (Trigger) Oxidant->Sulfide Sulfone Sulfone Impurity (O=S=O) (Terminal Degradant) Sulfoxide->Sulfone Rapid Oxidation (Catalyzed)

Figure 1: Stepwise oxidative degradation of the thiomethyl group. Note that sulfoxide formation often increases polarity, altering retention times in chromatography.

Storage Protocols

Principle: The storage environment must act as a barrier against the three degradation vectors: Oxygen, Heat, and Light.

Long-Term Storage (> 1 Week)
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Lowering temperature reduces the kinetic rate of auto-oxidation. While the compound is stable at RT, refrigeration acts as insurance against transient oxygen exposure.

  • Atmosphere: Argon or Nitrogen Overlay .

    • Protocol: After every use, purge the headspace of the vial with dry Argon for 10-15 seconds before sealing. Argon is heavier than air and provides a superior blanket compared to Nitrogen.

  • Container: Amber borosilicate glass with a Teflon (PTFE) lined screw cap.

    • Avoid: Polyethylene caps without liners (permeable to O2 over time).

  • Secondary Containment: Store the vial inside a desiccator or a sealed Mylar bag with an oxygen scavenger packet.

Short-Term / Benchtop Storage[1]
  • Duration: < 24 Hours.[2][3][4]

  • Condition: Keep the vial capped when not actively weighing. Avoid leaving the solid spread out on weighing paper for extended periods (increases surface area for oxidation).

  • Light: Protect from direct sunlight. Although propiophenones are not highly photo-labile, the thiomethyl group can undergo radical decomposition under high-intensity UV.

Handling & Synthesis Integration

Core Directive: Treat the material as a "Pre-Oxidized" risk. Verify purity before committing to expensive synthesis steps.

Pre-Synthesis QC Check (The "Self-Validating" Step)

Before using a stored batch for a critical reaction (e.g., Grignard addition or alpha-bromination), perform a rapid TLC or LC-MS check.[1]

  • TLC Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Observation: The Sulfoxide impurity is significantly more polar and will display a much lower Rf value than the parent Sulfide.

  • Pass Criteria: Single spot. If a lower spot is visible, purification is required.[3]

Solubilization & Reaction Setup
  • Solvent Choice: Use degassed solvents (sparged with N2) if the reaction time exceeds 4 hours.

  • Avoid Oxidants: Do not use ethereal solvents (THF, Diethyl Ether) that contain peroxides, as they will rapidly oxidize the sulfide to the sulfoxide. Always test solvents for peroxides.

  • Inert Atmosphere: Run all reactions under a positive pressure of Nitrogen or Argon.

Waste Disposal[5][6]
  • Segregation: Segregate as "Halogen-free Organic Solvent" (unless halogenated solvents are used).

  • Odor Control: Thiomethyl compounds can have a distinct, disagreeable sulfur odor (garlic/rotten cabbage).

    • Mitigation: Rinse glassware with a dilute bleach solution (sodium hypochlorite) in the fume hood before removing it for washing. The bleach oxidizes residual sulfide to non-volatile, odorless sulfone/sulfonate species.

Visualization: Handling Workflow

This decision tree guides the researcher through the critical "Use vs. Purify" decision process.

HandlingWorkflow Start Retrieve Material (from 4°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate VisualCheck Visual Inspection (Color/Caking) Equilibrate->VisualCheck TLC TLC / LC-MS Check VisualCheck->TLC Decision Purity > 98%? TLC->Decision Use Proceed to Synthesis (Inert Atmosphere) Decision->Use Yes Purify Recrystallize (EtOH or MeOH) Decision->Purify No (Sulfoxide detected) Reseal Purge Headspace (Ar) & Reseal Use->Reseal Purify->TLC Retest

Figure 2: Operational workflow for retrieving and validating thiomethylphenyl propiophenones.

Emergency Procedures

Spills[1]
  • Solid Spill: Do not dry sweep (dust generation). Cover with a damp paper towel or absorbent pad, then wipe up.

  • Odor Release: If the lab smells strongly of sulfur, increase ventilation. Use a "Bleach Mist" or wipe down surfaces with dilute bleach to neutralize the odor source.

Exposure
  • Skin: Wash immediately with soap and water.[4] The lipophilic nature allows rapid dermal absorption; do not use solvents (ethanol/acetone) to wash skin, as this enhances absorption.

  • Eyes: Rinse for 15 minutes.[3][4] Seek medical attention if irritation persists.

References

  • Cheng, Z., et al. (2019).[5] "Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air." Organic Letters, 21, 8925-8929.[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24725967, 4'-Methyl-2-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]

  • Kowalska, E., et al. (2021). "Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones." Materials, 14(13), 3589. Retrieved from [Link][2][6]

Sources

Troubleshooting & Optimization

Improving reaction yield of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex active pharmaceutical ingredients (APIs) and their intermediates.

The synthesis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-78-4)[1] presents a classic, yet frustrating, chemoselectivity challenge. The standard synthetic route involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone) intermediate, followed by the reduction of the alkene to yield the saturated propiophenone. However, the presence of the ortho-thiomethyl (-SCH₃) group severely complicates the reduction step.

Below is our definitive troubleshooting guide and validated protocol to help you achieve high-yield, chemoselective conversion.

🔬 Troubleshooting Guide & FAQs

Q1: Why does my catalytic hydrogenation (Pd/C, H₂) of the chalcone intermediate stall at 10-15% conversion? Causality & Mechanism: The target molecule contains an ortho-thiomethyl (-SCH₃) group. Sulfur is a well-known catalyst poison for platinum group metals (Pd, Pt, Ru). The lone pairs on the sulfur atom form strong dative bonds with the empty d-orbitals of the palladium surface, irreversibly blocking the active sites required for H₂ activation and alkene coordination. Solution: Abandon heterogeneous Pd/C hydrogenation. Switch to a chemoselective, sulfur-tolerant reduction method. 2 ([CuH(PPh₃)]₆) or a dissolving metal reduction (Zn/AcOH) are highly effective for conjugate reductions of α,β-unsaturated ketones without interacting with the thioether[2].

Q2: I attempted a transfer hydrogenation using NaBH₄/NiCl₂, but LC-MS shows a mass corresponding to the diarylpropanol. How do I prevent over-reduction? Causality & Mechanism: While NaBH₄/NiCl₂ (Luche-type conditions) can reduce alkenes, the presence of strong hydride donors often leads to the subsequent reduction of the newly formed saturated ketone into a secondary alcohol. The thermodynamic driving force favors the alcohol if the reagent is not strictly chemoselective for 1,4-conjugate addition over 1,2-carbonyl addition. Solution: Use Stryker's reagent, which selectively performs 1,4-hydride delivery via a copper enolate intermediate. Upon aqueous workup, the enolate protonates to yield the saturated ketone exclusively, leaving the carbonyl intact[2]. Alternatively,3 in aqueous alcohol provides a mild, single-electron transfer pathway that is completely chemoselective for the alkene[3].

Q3: The yield of my initial Claisen-Schmidt condensation between 2,5-dimethylacetophenone and 2-(methylthio)benzaldehyde is consistently below 40%. How can I drive this to completion? Causality & Mechanism: This specific coupling suffers from dual steric hindrance. The acetophenone has an ortho-methyl group (position 2'), and the benzaldehyde has an ortho-thiomethyl group. This steric bulk impedes the nucleophilic attack of the enolate onto the carbonyl carbon. Furthermore, standard NaOH/EtOH conditions often lead to competing Cannizzaro reactions of the benzaldehyde. Solution: Switch to a softer, more coordinating base such as Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O) in methanol. The Ba²⁺ ion helps coordinate both carbonyl oxygens, templating the transition state and overcoming steric repulsion, significantly improving the yield of the chalcone.

📊 Quantitative Data: Reduction Method Comparison

To optimize the second step of your synthesis, compare the performance metrics of various reduction strategies below:

Reduction MethodCatalyst/ReagentChemoselectivity (Ketone vs. Alcohol)Tolerance to -SCH₃ GroupTypical YieldNotes
Heterogeneous Hydrogenation Pd/C, H₂HighPoor (Poisons) < 15%Reaction stalls; requires massive catalyst loading.
Hydride Transfer NaBH₄ / NiCl₂Low (Over-reduces)Moderate40-50%Yields mixture of propiophenone and propanol.
Dissolving Metal Zn dust, AcOHHighExcellent75-85%Scalable, but generates heavy metal waste[4].
Cu-Hydride Delivery Stryker's ReagentExcellent Excellent > 90%Highly selective 1,4-reduction; ideal for complex APIs[2].

🧪 Validated Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

1-(2,5-dimethylphenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one

  • Preparation: Charge a round-bottom flask with 2,5-dimethylacetophenone (1.0 equiv) and 2-(methylthio)benzaldehyde (1.05 equiv).

  • Solvation: Dissolve the reagents in anhydrous methanol to achieve a 0.5 M concentration.

  • Catalysis: Add Ba(OH)₂·8H₂O (0.5 equiv) in one portion.

  • Reaction: Heat the reaction mixture to 50°C under a nitrogen atmosphere for 12-16 hours.

  • Self-Validation Check (IPC): Monitor by TLC (8:2 Hexanes/EtOAc). The reaction is complete when the UV-active spot for the acetophenone (R_f ~ 0.6) disappears, replaced by a bright yellow, lower-R_f spot characteristic of the conjugated chalcone.

  • Workup: Cool to room temperature and neutralize with 1M HCl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol to afford the pure chalcone.

Protocol B: Chemoselective Reduction to Target Propiophenone

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

  • Preparation: Flame-dry a Schlenk flask and purge with argon.

  • Solvation: Dissolve the chalcone intermediate (1.0 equiv) in anhydrous, degassed toluene (0.2 M).

  • Reagent Addition: Add Stryker's Reagent ([CuH(PPh₃)]₆) (0.05 equiv, 5 mol% Cu) and polymethylhydrosiloxane (PMHS) (2.0 equiv) as the stoichiometric hydride source.

  • Reaction: Stir the mixture at room temperature for 4-6 hours under argon.

  • Self-Validation Check (IPC): Quench a 50 µL aliquot in saturated NH₄Cl and analyze via LC-MS. The target propiophenone will show a mass of [M+H]⁺ = 285.1. If [M+H]⁺ = 287.1 is observed, over-reduction to the alcohol has occurred, indicating PMHS stoichiometry or reaction time was exceeded.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl solution and stir for 30 minutes to break down the copper enolate and siloxane byproducts.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Wash the combined organics with water, then brine, and dry over MgSO₄.

  • Purification: Evaporate the solvent and purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure propiophenone.

🗺️ Reaction Workflow & Troubleshooting Logic

G Start 2,5-Dimethylacetophenone + 2-(Methylthio)benzaldehyde Aldol Claisen-Schmidt Condensation Start->Aldol Chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) Aldol->Chalcone Base catalyst PdC Standard Pd/C + H2 Chalcone->PdC Stryker Stryker's Reagent [CuH(PPh3)]6 Chalcone->Stryker ZnAcOH Zn / AcOH Reduction Chalcone->ZnAcOH NaBH4 NaBH4 / NiCl2 Chalcone->NaBH4 Poison Catalyst Poisoning by -SCH3 Group PdC->Poison Sulfur binds Pd Poison->Chalcone Reaction Stalls Product 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (Target Product) Stryker->Product Chemoselective ZnAcOH->Product Chemoselective OverRed Over-reduction to Diarylpropanol NaBH4->OverRed Poor Chemoselectivity

Workflow for synthesis & chemoselective reduction of the thiomethyl propiophenone.

📚 References

  • ChemicalBook - 2',5'-DIMETHYL-3-(2-THIOMETHYLPHENYL)PROPIOPHENONE (CAS 898754-78-4). 1[1]

  • VDOC.PUB - Comprehensive Organic Synthesis (Sodium Dithionite Reduction of Chalcones). 3[3]

  • ResearchGate - Total Synthesis of Valerenic Acid (Applications of Stryker's Reagent). 2[2]

  • Google Patents - US8586799B2 - Compounds and methods for preparation of diarylpropanes (Zn/AcOH Reduction). 4[4]

Sources

Technical Support Center: Optimization of 4-(Methylthio)propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

The synthesis of 4-(methylthio)propiophenone (also known as p-methylthiopropiophenone) is a critical intermediate step in the manufacturing of various pharmaceuticals (e.g., COX-2 inhibitors, photoinitiators). The industry-standard route involves the Friedel-Crafts acylation of thioanisole with propionyl chloride using a Lewis acid catalyst (typically Aluminum Chloride,


).

While chemically straightforward, this reaction is plagued by the Lewis basicity of the sulfur atom . Unlike oxygen in anisole, the sulfur in thioanisole is a "soft" base that coordinates strongly with "hard" Lewis acids like


. This interaction creates a cascade of potential failures: catalyst poisoning, ring deactivation, and unwanted S-demethylation.

This guide moves beyond basic recipes to address the causality of these failures, providing self-validating protocols to ensure high regioselectivity (>95% para) and yield.

Critical Quality Attributes (CQA) & Failure Modes

The following table summarizes the quantitative targets and the specific chemical failures that prevent them.

CQA ParameterTarget SpecificationCommon Failure ModeRoot Cause
Regioselectivity > 98% para-isomerHigh ortho-isomer content (5–15%)Reaction temperature too high; solvent polarity insufficient to stabilize the para-transition state.
Functional Group Integrity Intact S-Methyl groupFormation of 4-mercaptopropiophenone (Thiol)S-Demethylation :

acting as a cleavage agent at elevated temperatures (>40°C).
Conversion > 95% consumption of SMReaction stalls at 60-70% conversionCatalyst Poisoning : Sulfur coordinates with

, removing it from the catalytic cycle.
Appearance White to off-white solidDark red/brown oil or tarPolymerization or complex formation due to lack of oxidative control during workup.

Troubleshooting Guides & FAQs

Issue 1: "My reaction stalls at 60% conversion despite using 1.0 equivalent of catalyst."

Diagnosis: Catalyst Sequestration (The "Sulfur Trap"). Technical Explanation: In standard Friedel-Crafts acylation, the product ketone complexes with 1 equivalent of


, requiring a theoretical 1:1 stoichiometry. However, in thio-ethers, the sulfur atom has lone pairs that compete for the Lewis acid before the reaction completes. If you use exactly 1.0 or 1.1 equivalents, a significant portion of your catalyst acts as a ligand for the sulfur, leaving insufficient free catalyst to generate the acylium ion electrophile.

Corrective Action:

  • Increase Catalyst Load: Use 1.2 to 1.5 equivalents of

    
     relative to the limiting reagent (thioanisole).
    
  • Protocol Adjustment: Pre-complex the acyl chloride with

    
     to form the acylium ion before adding the thioanisole. This ensures the electrophile is ready immediately upon contact with the substrate.
    
Issue 2: "I am detecting a strong, foul 'rotten cabbage' odor during workup, and yield is low."

Diagnosis: Unwanted S-Demethylation. Technical Explanation: You have inadvertently cleaved the S-Me bond, generating methanethiol (gas) and the aluminum salt of the thiophenol. While


 is a standard acylation catalyst, it is also a known dealkylation agent for aryl alkyl ethers and thioethers, particularly at elevated temperatures.

Corrective Action:

  • Temperature Control: Never allow the reaction temperature to exceed 25°C (Room Temp). The acylation is kinetically fast at 0–5°C; demethylation is thermodynamically favored at >40°C.

  • Quench Protocol: Ensure the quench (pouring into ice/HCl) is kept cold. The heat of hydrolysis during workup can locally spike temperatures, triggering cleavage in the pot.

Issue 3: "The ortho-isomer impurity is consistently above 5%."

Diagnosis: Kinetic vs. Thermodynamic Control failure. Technical Explanation: The methylthio group is an ortho, para-director.[1][2] The para position is favored due to steric hindrance at the ortho position. However, higher temperatures increase the energy of the system, allowing the reactants to overcome the steric barrier of the ortho attack.

Corrective Action:

  • Solvent Selection: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid highly polar solvents like nitrobenzene if possible, as they can sometimes alter the solvation shell and reduce steric selectivity.

  • Cryogenic Addition: Perform the addition of the substrate at -10°C to 0°C . Hold at this temperature for 1 hour before allowing a slow warm to room temperature.

Optimized Experimental Protocol

Objective: Synthesis of 4-(methylthio)propiophenone via Friedel-Crafts Acylation. Scale: 100 mmol basis (Scalable).

Reagents:
  • Thioanisole (Methyl phenyl sulfide): 12.4 g (100 mmol)

  • Propionyl Chloride: 10.2 g (110 mmol) [1.1 eq]

  • Aluminum Chloride (

    
    ), anhydrous: 16.0 g (120 mmol) [1.2 eq]
    
  • Dichloromethane (DCM), anhydrous: 100 mL

  • 1M HCl (aq): For quenching.

Step-by-Step Methodology:
  • Catalyst Suspension (Acylium Formation):

    • In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend 16.0 g

      
       in 50 mL of anhydrous DCM.
      
    • Cool the suspension to 0°C using an ice bath.

    • Add Propionyl Chloride (10.2 g) dropwise over 15 minutes.

    • Checkpoint: The solution should turn clear or slightly yellow as the acylium complex forms. Stir for 15 mins at 0°C.

  • Substrate Addition (The Critical Step):

    • Dissolve Thioanisole (12.4 g) in 50 mL of DCM.

    • Add this solution dropwise to the catalyst mixture over 30–45 minutes , maintaining internal temperature < 5°C .

    • Why? Slow addition prevents exotherms that cause ortho-isomer formation and demethylation.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath.[1]

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 2–3 hours.

    • Self-Validation: Perform TLC (Hexane/EtOAc 9:1). SM (Thioanisole) should be absent. If SM remains >5%, add 0.1 eq additional

      
      .
      
  • Quenching & Workup:

    • Prepare a beaker with 200g crushed ice and 50 mL conc. HCl.

    • Pour the reaction mixture slowly onto the ice/acid mixture with vigorous stirring. (Caution: HCl gas evolution).

    • Separate the organic (DCM) layer. Extract aqueous layer 2x with DCM.

    • Wash combined organics with sat.[2][3]

      
       (removes propionic acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol or Methanol to remove trace ortho isomers.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the competition between the desired para-acylation and the deleterious side reactions (Demethylation and Ortho-attack).

ReactionPathways SM Thioanisole (Start) Complex Acylium Complex (Electrophile) SM->Complex Coordination AlCl3 AlCl3 + Propionyl Cl AlCl3->Complex Activation Para 4-(Methylthio)propiophenone (Target >95%) Complex->Para Low Temp (0-25°C) Steric Control Ortho Ortho-Isomer (Side Product) Complex->Ortho High Temp (>30°C) Kinetic Error Demethyl 4-Mercaptopropiophenone (Demethylated) Para->Demethyl Overheating (>50°C) Lewis Acid Cleavage

Caption: Reaction pathway showing the dominance of para-acylation under controlled conditions vs. side reactions triggered by thermal stress.

Diagram 2: Troubleshooting Logic Tree

A decision support tool for operators encountering issues during the process.

Troubleshooting Start Problem Detected Q1 Is Conversion < 90%? Start->Q1 A1_Yes Increase AlCl3 to 1.5 eq (Sulfur is poisoning catalyst) Q1->A1_Yes Yes Q2 Is Ortho-Isomer > 5%? Q1->Q2 No A2_Yes Lower Addition Temp (-10°C to 0°C) Q2->A2_Yes Yes Q3 Foul Odor / Low Yield? Q2->Q3 No A3_Yes S-Demethylation Occurring Check Max Temp < 25°C Q3->A3_Yes Yes

Caption: Logic tree for diagnosing low conversion, regioselectivity errors, and demethylation events.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole. Retrieved from

  • Dietrich, R. (2008).[4] Method for producing salts of tolperisone. U.S. Patent No.[4] 7,385,060.[4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Horlenko, T. & George, J. (1979). Production of propiophenone. U.S. Patent No.[4] 4,172,097. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Negi, A. S., et al. (2005).[3] A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. Synthetic Communications. Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Retrieved from

Sources

Technical Support Center: Optimizing Temperature for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, with a primary focus on the critical parameter of reaction temperature. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal yields and purity.

I. Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on how temperature deviations can be the root cause and how to mitigate these issues.

Q1: My reaction yield is significantly lower than expected. Could temperature be the culprit?

A1: Absolutely. Temperature is a critical factor in the Friedel-Crafts acylation reaction, which is a primary method for synthesizing propiophenones.[1][2][3][4] Deviations from the optimal temperature range can lead to several yield-reducing scenarios:

  • Incomplete Reaction: If the temperature is too low, the activation energy for the reaction may not be reached, leading to a sluggish or incomplete conversion of starting materials. Friedel-Crafts reactions often require a certain thermal threshold to proceed efficiently.

  • Side Reactions and Byproduct Formation: Conversely, excessively high temperatures can promote unwanted side reactions.[5] For instance, high temperatures can lead to the formation of byproducts that are difficult to separate from the desired product, thereby reducing the isolated yield of pure 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone.[1][2]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts acylation is sensitive to high temperatures, which can lead to its degradation or deactivation, thereby halting the reaction prematurely.[5]

Troubleshooting Steps:

  • Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction vessel to get an accurate reading of the internal temperature.

  • Gradual Heating: Implement a slow and controlled heating ramp to the target temperature. Avoid rapid heating, which can cause temperature overshoots.

  • Optimize Temperature Systematically: If you suspect a non-optimal temperature, perform a series of small-scale reactions at varying temperatures (e.g., in 5-10°C increments) to identify the ideal range for your specific setup and reagent concentrations.

Q2: I am observing the formation of multiple unexpected peaks in my HPLC/GC-MS analysis. How is this related to temperature?

A2: The presence of multiple unexpected peaks is a strong indicator of byproduct formation, which is often temperature-dependent.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the formation of the kinetic product, which is formed fastest. At higher temperatures, the reaction may have enough energy to overcome a higher activation barrier to form the more stable thermodynamic product.[5] It's possible that at non-optimal temperatures, you are getting a mixture of these products.

  • Cleavage of Sensitive Groups: The thiomethyl group, while generally stable, could be susceptible to cleavage or side reactions under harsh temperature conditions in the presence of a strong Lewis acid.[5]

  • Polyacylation: Although less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, high temperatures could potentially force a second acylation on the aromatic ring, especially with highly activated substrates.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for temperature-related byproduct formation.

Q3: The reaction workup is difficult, and I am getting a persistent emulsion. Can the reaction temperature contribute to this?

A3: Yes, the reaction temperature can indirectly affect the workup.

  • Exothermic Quenching: Friedel-Crafts reactions are often quenched by the addition of water or dilute acid. If the reaction was run at a very high temperature, the initial quenching process can be excessively exothermic and violent, leading to the formation of finely dispersed solids (like aluminum hydroxides) that stabilize emulsions.[5]

  • Product-Catalyst Complex: The ketone product forms a complex with the Lewis acid catalyst.[5] The stability and subsequent hydrolysis of this complex can be influenced by the thermal history of the reaction.

Best Practices for Workup:

  • Cool Before Quenching: Always cool the reaction mixture to a lower temperature (e.g., 0°C) before beginning the aqueous quench.[5]

  • Slow Addition: Add the quenching solution slowly and with vigorous stirring to dissipate heat effectively.

  • Acidic Quench: Quenching with a cold, dilute acid (e.g., HCl) can help to break down the aluminum salts and prevent the formation of persistent emulsions.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone.

Q4: What is the theoretical basis for an optimal temperature in this synthesis?

A4: The synthesis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone via Friedel-Crafts acylation involves an electrophilic aromatic substitution mechanism.[4][6][7] The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich dimethylbenzene ring.[7][8]

The optimal temperature represents a balance:

  • It must be high enough to provide the necessary activation energy for the formation of the acylium ion and the subsequent electrophilic attack.

  • It must be low enough to prevent side reactions, such as cleavage of the thiomethyl group, polyacylation, or rearrangement of the acylium ion (though rearrangements are less common with acylium ions compared to carbocations in Friedel-Crafts alkylation).[8][9][10]

Q5: What is a typical starting temperature range for optimizing this reaction?

A5: While the optimal temperature must be determined empirically, a good starting point for Friedel-Crafts acylation reactions is often in the range of 0°C to room temperature (approximately 25°C). Some reactions may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate. For this specific molecule, starting with a lower temperature and gradually warming the reaction while monitoring its progress is a prudent approach.

Q6: How can I experimentally determine the optimal temperature for my synthesis?

A6: A systematic approach using a Design of Experiments (DoE) methodology is highly recommended. However, a simpler, iterative approach can also be effective.

Experimental Protocol for Temperature Optimization:

  • Establish a Baseline: Perform the reaction at a literature-reported temperature for a similar propiophenone synthesis, or start at room temperature (25°C).

  • Set Up Parallel Reactions: Prepare several small-scale reactions in parallel.

  • Vary the Temperature: Set each reaction to a different, constant temperature (e.g., 0°C, 15°C, 25°C, 40°C, 50°C).

  • Monitor Reaction Progress: At set time intervals, take a small aliquot from each reaction and analyze it by a suitable method (e.g., TLC, HPLC, or GC) to determine the consumption of starting material and the formation of the product and any byproducts.

  • Quench and Analyze: Once the reactions have reached completion (or after a fixed time), quench them and perform a full analysis of the product mixture to determine the yield and purity for each temperature.

  • Data Analysis: Plot the yield and purity as a function of temperature to identify the optimal range.

Data Summary Table for Temperature Optimization:

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Purity (%)Key Byproducts Observed
012655598None
158908597Trace amounts of isomer X
256>999295Isomer X, degradation product Y
404>998885Increased amounts of Y and Z
503>997570Significant degradation
Q7: Are there any alternative synthetic routes where temperature is less critical?

A7: While Friedel-Crafts acylation is a common method, other synthetic strategies exist.[4] For instance, a Grignard reaction between a suitable organomagnesium reagent and an appropriate nitrile or aldehyde could be an alternative.[11][12] However, these methods have their own sets of critical parameters, which may include temperature control during the formation of the Grignard reagent and the subsequent addition reaction. Another approach could be the oxidation of a corresponding secondary alcohol, but this would require the prior synthesis of that precursor.[12] Ultimately, any multi-step synthesis will have temperature-sensitive steps.

Q8: What is the role of the Lewis acid catalyst in the context of reaction temperature?

A8: The Lewis acid (e.g., AlCl₃, FeCl₃) plays a crucial role in activating the acylating agent (propionyl chloride or anhydride) to form the electrophilic acylium ion.[6][7] The choice and amount of Lewis acid can influence the optimal reaction temperature. Stronger Lewis acids may allow the reaction to proceed at lower temperatures, while milder catalysts might require more thermal energy.[5] It's important to note that Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid.[4][5] This complexation is an exothermic process, and the heat generated must be managed, especially in large-scale reactions.

Logical Relationship Diagram:

G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Influences rate and completion Byproducts Byproduct Formation Temp->Byproducts High temps can increase side reactions Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Temp Choice of catalyst can affect optimal temperature Catalyst->Yield Activates acylating agent Reagents Starting Materials (Dimethylbenzene, Propionyl Chloride) Reagents->Yield Purity Purity Byproducts->Purity Reduces

Caption: Interplay of key parameters in the synthesis.

III. References

  • European Patent Office. (n.d.). Production of propiophenone (EP 0008464 B1). Retrieved from

  • Google Patents. (n.d.). Production of propiophenone (US4172097A). Retrieved from

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel–Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3' -methyl propiophenone (CN111393272A). Retrieved from

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isonitrosopropiophenone. Retrieved from [Link]

  • ResearchGate. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Sudan Chemical. (n.d.). PROPIOPHENONE FOR SYNTHESIS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2',5'-Dimethyl Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SH-25DMP-001 Subject: Troubleshooting Derivatization Failures due to Ortho-Substitution Effects Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The "Ortho-Effect" Challenge

You are likely accessing this guide because standard protocols (Grignard addition, simple aldol condensation, or standard bromination) have failed on your 2',5'-dimethyl propiophenone substrate.

The Root Cause: The 2',5'-dimethyl propiophenone molecule presents a "perfect storm" of steric hindrance.

  • Ortho-Methyl Blockade: The methyl group at the 2' position creates significant steric bulk directly adjacent to the carbonyl carbon.

  • Propionyl Tail: Unlike acetophenones, the ethyl group of the propionyl chain adds rotational bulk, further shielding the carbonyl from nucleophilic attack.

  • Electronic Deactivation: The electron-donating methyl groups make the carbonyl carbon less electrophilic, raising the activation energy required for nucleophilic attack.

This guide provides high-fidelity, alternative protocols designed to bypass these specific steric barriers.

Module A: Nucleophilic Addition (Grignard/Organolithium)

The Problem: Standard Grignard addition results in the recovery of starting material or reduction products (alcohols) rather than the desired tertiary alcohol.

Mechanism of Failure: Due to the steric wall at the carbonyl, the Grignard reagent acts as a base (removing an alpha-proton) rather than a nucleophile . This forms an enolate, which reverts to the starting ketone upon aqueous workup.[2] Alternatively, if the Grignard has beta-hydrogens, it may transfer a hydride, reducing the ketone to a secondary alcohol.[1][2][3]

Solution: The Organocerium Protocol (Imamoto Method)

Why it works: Cerium(III) chloride activates the carbonyl oxygen (Lewis acid) while the resulting organocerium reagent is more nucleophilic but less basic than the organomagnesium precursor. This suppresses enolization and forces 1,2-addition.

Protocol: CeCl₃-Mediated Addition

Reagents:

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Reactive Grignard reagent (R-MgX) or Organolithium (R-Li)

  • Anhydrous THF[4]

Step-by-Step Procedure:

  • Drying the Cerium Source (CRITICAL):

    • Place CeCl₃[5]·7H₂O in a flask under high vacuum (<0.5 mmHg).

    • Heat gradually: 1 hour at 90°C, 1 hour at 120°C, and finally 2 hours at 140-150°C.

    • Indicator: The solid should turn from a clumpy white solid to a fine, free-flowing powder.

    • Warning: Rapid heating causes hydrolysis to CeOCl, which is catalytically inactive.

  • Slurry Formation:

    • Cool the flask to room temperature under Argon.

    • Add anhydrous THF.[4][5] Stir vigorously for 2 hours (or sonicate for 1 hour) to form a milky white suspension.

  • Transmetallation:

    • Cool the slurry to -78°C.

    • Add the organolithium or Grignard reagent (1.2 equiv relative to ketone) dropwise.

    • Stir for 30–60 minutes at -78°C. The color often changes to yellow/orange.

  • Substrate Addition:

    • Dissolve 2',5'-dimethyl propiophenone in minimal anhydrous THF.

    • Add slowly to the organocerium mixture at -78°C.

  • Reaction & Quench:

    • Allow to warm slowly to 0°C over 2–4 hours.

    • Quench with dilute acetic acid or saturated NH₄Cl.

Decision Logic: Nucleophilic Addition

GrignardLogic Start Goal: Add Nucleophile to 2',5'-Dimethyl Propiophenone Standard Attempt Standard Grignard (R-MgX, THF, Reflux) Start->Standard Check Result Check Standard->Check Success Target Tertiary Alcohol Check->Success Yield > 60% Fail_SM Recovered Starting Material (Enolization Dominates) Check->Fail_SM Main Product Fail_Red Secondary Alcohol Formed (Hydride Reduction) Check->Fail_Red Main Product Solution_Ce Switch to Organocerium (CeCl3 + R-Li/MgX) Fail_SM->Solution_Ce Suppress Basicity Solution_Li Switch to Organolithium (Non-stabilized, -78°C) Fail_Red->Solution_Li Avoid Beta-Hydrides Solution_Li->Solution_Ce If Enolization Persists

Figure 1: Troubleshooting logic for nucleophilic addition failures caused by steric hindrance.

Module B: Alpha-Functionalization (Bromination)[7]

The Problem: Direct bromination with Br₂ often leads to poly-bromination or mixtures of alpha-bromo and ring-bromo products due to the difficulty of controlling the reaction rate on the hindered ketone.

Solution: Use Copper(II) Bromide (CuBr₂) in a heterogeneous system.[6]

Why it works: CuBr₂ releases bromine radicals/ions slowly and only upon heating. The heterogeneous nature ensures a low concentration of active bromine species, favoring mono-bromination at the alpha position (thermodynamic control) and avoiding ring bromination.

Protocol: Heterogeneous CuBr₂ Bromination

Reagents:

  • Copper(II) Bromide (CuBr₂) - 2.0 equivalents.

  • Solvent: 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl₃).

Step-by-Step Procedure:

  • Setup:

    • Dissolve 2',5'-dimethyl propiophenone (1 equiv) in the EtOAc/CHCl₃ mixture (0.5 M concentration).

    • Add solid CuBr₂ (2 equiv). The solid will not dissolve; it will remain a green suspension.

  • Reflux:

    • Heat the mixture to vigorous reflux.

    • Observation: As the reaction proceeds, the green CuBr₂ is converted to white CuBr (copper(I) bromide). The disappearance of the green color is your visual endpoint.

  • Workup:

    • Cool to room temperature.[7]

    • Filter off the white CuBr solid (Celite filtration recommended).

    • Evaporate the solvent.[8][9] This method typically yields high-purity alpha-bromo ketone requiring minimal purification.

Troubleshooting Data & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Friedel-Crafts: Product is a mix of isomers.Reversible reaction; thermodynamic rearrangement.Lower reaction temp (<0°C). Add acid chloride to AlCl₃ before adding the xylene.
Grignard: No reaction; SM recovered.Steric blocking preventing approach.Use CeCl₃ activation (Module A). Increase solvent boiling point (switch THF to Toluene).
Grignard: "Gummy" precipitate, stirring stops.Magnesium alkoxide insolubility.Dilute reaction mixture. Use mechanical stirring.[4][8]
Bromination: Ring bromination observed.Lewis acid impurities or excess Br₂.Switch to CuBr₂ method. Avoid Fe/Al catalysts.
Reduction: Clemmensen fails (tar formation).Steric hindrance + sensitivity to acid.[10]Attempt Wolff-Kishner (Huang-Minlon mod) or Ionic Hydrogenation (Et₃SiH + TFA).
Frequently Asked Questions

Q: Can I use LaCl₃ instead of CeCl₃? A: Yes, Lanthanum(III) chloride is a viable substitute and works via the same mechanism, though Cerium is more widely cited for hindered ketones [1].

Q: Why not use simple Organolithium reagents? A: You can try, but R-Li reagents are stronger bases than Grignards. While they are smaller (less steric hindrance), the risk of enolization (proton abstraction) is significantly higher. If you use R-Li, always work at -78°C.

Q: My CeCl₃ turned yellow during drying. Is it ruined? A: Yes. Yellowing indicates hydrolysis to cerium oxide/oxychloride. You must discard it and start with fresh heptahydrate, heating more slowly under better vacuum.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents." Journal of the American Chemical Society, 111(12), 4392-4398.

  • King, L. C., & Ostrum, G. K. "Selective bromination with copper(II) bromide." The Journal of Organic Chemistry, 29(12), 3459-3461.

  • Bartoli, G., et al. "Highly stereoselective synthesis of αβ-unsaturated ketones by CeCl3 mediated addition of Grignard reagents." Journal of the Chemical Society, Chemical Communications, 1994, 715-716.[1]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for Friedel-Crafts and Grignard standard procedures).

Sources

Technical Support Center: Solubility Optimization for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Product Reference: CAS 898754-78-4 Chemical Class: Dihydrochalcone Derivative / Aryl Ketone Molecular Formula: C₁₈H₂₀OS Molecular Weight: 284.42 g/mol [][2][3][4][5]

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone not because of its reactivity, but due to its aggressive lipophilicity.[][2][3][5]

This molecule features a "grease-ball" structural motif: a central ketone flanked by a dimethyl-substituted phenyl ring and a thiomethyl-phenyl ethyl chain.[][2][3][5] With an estimated LogP > 4.5 , this compound effectively rejects water.[][2][3][5] It is not merely "insoluble"; it is hydrophobic to the point of rapid aggregation .[][2][3][5] When you dilute a DMSO stock into aqueous media, the water molecules form a cage around the hydrophobic solute (the hydrophobic effect), forcing the molecules to cluster and crash out—often as an invisible micro-precipitate or a sticky oil on the tube walls.[2][3][5]

Key Stability Warning: The 2-thiomethyl (S-Me) moiety is a "soft" nucleophile and is susceptible to oxidation.[][2][3][5] While solving solubility, you must protect the sulfur atom from converting to its sulfoxide or sulfone analogues.[2][3][5]

Visual Troubleshooting Workflow

Use this decision tree to determine the optimal solubilization strategy based on your end application.

SolubilityWorkflow Start Start: Solid Compound (CAS 898754-78-4) Stock Prepare Stock Solution (10-50 mM) Start->Stock Dissolve in pure DMSO AppCheck Select Application Stock->AppCheck CellAssay In Vitro / Cell Culture (Aq. Buffer) AppCheck->CellAssay AnimalStudy In Vivo / Animal Study (High Dose) AppCheck->AnimalStudy ChemSyn Chemical Synthesis (Reaction) AppCheck->ChemSyn DirectDil Direct Dilution into Media? CellAssay->DirectDil Formulation Advanced Formulation: 10% DMSO + 40% PEG400 + 5% Tween 80 AnimalStudy->Formulation Cyclo Alternative: 20% HP-β-Cyclodextrin AnimalStudy->Cyclo Solvents Recommended Solvents: DCM, Toluene, EtOAc ChemSyn->Solvents Precip Precipitation Risk! Use Intermediate Dilution DirectDil->Precip Yes (Avoid) StepDil Stepwise Dilution: DMSO -> PBS/BSA -> Media DirectDil->StepDil No (Recommended)

Figure 1: Decision matrix for solubilizing lipophilic propiophenone derivatives. Note the divergence between simple cellular assays and complex in vivo formulations.

Troubleshooting Guide (Q&A)
Q1: My compound "oils out" when I add the DMSO stock to my cell culture media. What is happening?

Diagnosis: You are experiencing kinetic precipitation .[][2][3][5] The compound is a solid (or semi-solid) with a low melting point.[2][3][5] When a high-concentration DMSO stock (e.g., 100 mM) hits the aqueous media, the DMSO diffuses away into the water instantly.[2][3] The compound, left behind without its solvent shield, aggregates into oily droplets before it can disperse.[2][3][5]

The Fix: The "Intermediary Step" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Create a working stock: Dilute your primary stock (e.g., 50 mM) 1:10 into pure Ethanol or DMSO to get 5 mM.[2][3][5]

  • Pre-warm your media: Cold media accelerates precipitation.[][2][3][5] Warm media to 37°C.

  • Rapid Dispersion: Pipette the compound into the vortexing media. Do not pipette media into the compound.[][2][3][5]

  • Serum is your friend: Ensure your media contains FBS (Fetal Bovine Serum) or BSA.[][2][3][5] Albumin acts as a "molecular sponge," binding lipophilic drugs and keeping them in solution [1].[2][3][5]

Q2: I see a yellow discoloration in my stock solution after 2 weeks. Is it still good?

Diagnosis: Likely oxidative degradation of the thioether.[][2][3][5] The 2-thiomethyl group (-SMe) is an electron-rich center.[][2][3][5] In the presence of air and light, it can oxidize to a sulfoxide (-S(=O)Me).[2][3][5] This is common in propiophenone derivatives stored in non-anhydrous DMSO, which is hygroscopic and can facilitate oxidation.[2][3][5]

The Fix:

  • Storage: Store dry solid at -20°C. Store DMSO stocks in single-use aliquots at -80°C.

  • Solvent: Use anhydrous DMSO (packed under argon/nitrogen).[][2][3][5]

  • Verification: Run a quick LC-MS. A peak shift of +16 Da indicates sulfoxide formation.[][2][3][5]

Q3: Can I use PEG400 for animal injections?

Diagnosis: Yes, but viscosity is a limiting factor. This compound requires a "cosolvent system" to bypass its water insolubility.[][2][3][5] A simple saline injection will fail.[][2][3][5]

Recommended Formulation (IV/IP):

Component Percentage (v/v) Function
DMSO 5 - 10% Primary Solubilizer (breaks crystal lattice)
Tween 80 5% Surfactant (prevents aggregation)
PEG 400 30 - 40% Co-solvent (matches polarity)

| Saline/Water | Balance | Bulking agent |[][2][3][5]

Note: Add components in the order listed. Ensure the solution is clear before adding the saline.[][2][5]

Q4: Why not just use Cyclodextrins?

Expert Insight: You absolutely should consider them. For this specific structure (aromatic rings + alkyl chain), 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often superior to organic solvents.[][2][3][5] The hydrophobic cavity of the cyclodextrin encapsulates the propiophenone core, shielding it from water without using toxic solvents like DMSO [2].[2][3][5]

Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[][2][3][5] Add your solid compound.[2][3][5] Sonicate at 40°C for 30-60 minutes. This often yields a clear solution stable at room temperature.[][2][3][5]

Quantitative Solubility Data

The following data represents estimated solubility limits based on structural analogues (Dihydrochalcones/Propiophenones) [3].

Solvent SystemSolubility Limit (Est.)Notes
Pure DMSO > 100 mMExcellent.[][2][3][5] Generates heat upon dissolution.[][2][3][5]
Pure Ethanol ~ 50 mMGood, but evaporates during long assays.[2][3][5]
PBS (pH 7.4) < 10 µMPractically Insoluble. Do not use without carrier.[][2][3][5]
PBS + 0.1% DMSO ~ 20-50 µMRisk of precipitation over 24h.[][2][3][5]
PBS + 5% BSA ~ 100-200 µMAlbumin binding significantly enhances solubility.[][2][3][5]
References
  • Kragh-Hansen, U. (1981).[][2][3][5] Molecular aspects of ligand binding to serum albumin. Pharmacological Reviews, 33(1), 17-53.[2][3] Link

  • Brewster, M. E., & Loftsson, T. (2007).[2][3][5] Cyclodextrins as pharmaceutical solubilizers.[][2][3][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][3] Link

  • Lipinski, C. A. (2000).[2][3][5] Drug-like properties and the causes of poor solubility and poor permeability.[][2][3][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2][3] Link

  • PubChem Compound Summary. (n.d.). 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Isomer Analog).[][2][3][5] National Center for Biotechnology Information.[][2][3][5] Link

(Note: While specific solubility data for the exact 2-thiomethyl isomer is proprietary to catalog holders, the physicochemical behavior is structurally consistent with the cited 4-thiomethyl analogues and general lipophilic ketones.)[][2][3][5]

Sources

Preventing oxidation of thiomethyl groups during propiophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselective Synthesis of Thiomethyl-Propiophenones

Case ID: #S-OX-PREV-001 Topic: Preventing S-Oxidation & Side Reactions in Propiophenone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Sulfur Paradox"

The synthesis of propiophenones bearing a thiomethyl (methylthio, -SMe) group presents a classic chemoselectivity conflict. The sulfur atom is electron-rich, making it an ortho/para activator for electrophilic aromatic substitution (EAS), but simultaneously a "soft" nucleophile prone to:

  • Unwanted Oxidation: Rapid conversion to sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me) by standard oxidants.[1]

  • Lewis Acid Poisoning: Coordination with metal halides (e.g., AlCl₃) during Friedel-Crafts reactions, deactivating the catalyst and the ring.[1]

This guide provides two validated workflows to bypass these failure modes.

Workflow Selector: Choose Your Route

Before proceeding, identify your starting material to select the correct protocol.[1]

RouteSelection Start START: Select Precursor CheckPrecursor What is your starting material? Start->CheckPrecursor RouteA Thioanisole (Methyl phenyl sulfide) CheckPrecursor->RouteA RouteB 1-(Methylthio)phenyl-1-propanol CheckPrecursor->RouteB DecisionA Route A: Friedel-Crafts Acylation RouteA->DecisionA DecisionB Route B: Chemoselective Oxidation RouteB->DecisionB RiskA Risk: Catalyst Poisoning DecisionA->RiskA RiskB Risk: S-Oxidation DecisionB->RiskB SolutionA Protocol 1: Stoichiometric Compensation RiskA->SolutionA SolutionB Protocol 2: IBX Oxidation RiskB->SolutionB

Figure 1: Decision matrix for selecting the synthesis pathway based on precursor availability.[1]

Module A: The Friedel-Crafts Route (Acylation)

The Challenge: In standard Friedel-Crafts acylation, the sulfur atom acts as a Lewis base. It donates its lone pair to the Lewis acid catalyst (AlCl₃), forming a stable complex.[1]

  • Consequence 1: The catalyst is sequestered, stopping the generation of the acylium ion electrophile.

  • Consequence 2: The ring becomes deactivated (electron-deficient) due to the formation of the sulfonium-like species.

The Solution: Stoichiometric Saturation You must add enough Lewis acid to "satisfy" the sulfur atom and catalyze the acylation.

Protocol 1: Acylation of Thioanisole

Target: 4'-(Methylthio)propiophenone[1]

Reagents:

  • Thioanisole (1.0 eq)[1]

  • Propionyl Chloride (1.2 eq)[1]

  • Aluminum Chloride (AlCl₃) (2.5 eq ) — Critical Step[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Catalyst Slurry: In a flame-dried flask under N₂, suspend AlCl₃ (2.5 eq) in anhydrous DCM at 0°C.

  • Acylium Formation: Add Propionyl Chloride (1.2 eq) dropwise.[1] Stir for 15 mins. The solution should turn yellow/orange (formation of acylium complex).

  • Substrate Addition: Add Thioanisole (1.0 eq) dropwise at 0°C.

    • Note: You may observe a precipitate or color change as AlCl₃ coordinates to the sulfur.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[1][2][3] If starting material remains, do not add more acyl chloride; heat to reflux gently (40°C).[1] The S-AlCl₃ complex is stable and requires energy to overcome ring deactivation.

  • Quench (The Danger Zone): Cool to 0°C. Pour the mixture slowly into ice-water containing dilute HCl.

    • Why HCl? It prevents the formation of insoluble aluminum salts that trap the product.

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

Module B: The Alcohol Oxidation Route[4]

The Challenge: Converting the secondary alcohol to a ketone without touching the sulfide.

  • Avoid: Chromic Acid (Jones Reagent), KMnO₄, Hydrogen Peroxide, and standard bleach (NaOCl) methods.[1] These will instantly produce the sulfoxide.[1]

  • Risky: Swern Oxidation (reliable only if temperature is strictly controlled < -60°C; risk of chlorosulfonium byproducts).[1]

The Solution: Hypervalent Iodine (IBX) 2-Iodoxybenzoic acid (IBX) is the "Gold Standard" for this transformation. It operates via a ligand exchange mechanism with the alcohol oxygen, completely ignoring the sulfur lone pair.

Protocol 2: IBX Oxidation

Target: 4'-(Methylthio)propiophenone from 1-(4-(methylthio)phenyl)propan-1-ol.[1]

Reagents:

  • Substrate Alcohol (1.0 eq)[1]

  • IBX (1.1 – 1.2 eq)

  • Solvent: DMSO (or Ethyl Acetate usually requires reflux for IBX solubility)[1]

Step-by-Step:

  • Dissolution: Dissolve the alcohol in DMSO (0.5 M concentration) at RT.

  • Oxidant Addition: Add IBX (1.1 eq) in one portion.

  • Reaction: Stir at RT. The reaction is typically complete in 1–3 hours.

    • Mechanism:[3][4][5][6] The alcohol oxygen attacks the Iodine center. The sulfur does not compete for this coordination.[1]

  • Workup: Dilute with water and Diethyl Ether. Filter off the white solid precipitate (IBA - Iodobenzoic acid byproduct).[1]

  • Extraction: Extract the filtrate with ether. Wash the organic layer with 5% NaHCO₃ and water to remove residual DMSO.

Alternative (Catalytic): TPAP For large scale (>10g), stoichiometric IBX is expensive.[1] Use TPAP (Tetrapropylammonium perruthenate) (5 mol%) with NMO (1.5 eq).[1]

  • Note: While NMO is an oxidant, TPAP kinetics favor alcohol oxidation over sulfide oxidation.[1] Add 4Å Molecular Sieves to sequester water and drive the reaction.

Troubleshooting & FAQs

Q1: I smell a strong, "rotten cabbage" odor during the Friedel-Crafts reaction.

  • Diagnosis: Demethylation.[1]

  • Cause: Harsh Lewis Acid conditions (AlCl₃ + heat) can cleave the S-Me bond, releasing methanethiol.[1]

  • Fix: Lower the reaction temperature. If refluxing in DCM, switch to a milder Lewis Acid like SnCl₄ or ZnCl₂ (though yield may drop), or ensure strictly anhydrous conditions to prevent HCl generation which accelerates cleavage.[1]

Q2: Mass Spec shows a peak at M+16. [1]

  • Diagnosis: Sulfoxide contamination.[1]

  • Cause: If using Route B, you likely used a peroxide-contaminated solvent (ethers/THF) or an indiscriminate oxidant.[1]

  • Fix: Purify via silica column chromatography (Sulfoxides are much more polar than the ketone). For future runs, test solvents for peroxides or use the IBX protocol.[1]

Q3: The Friedel-Crafts reaction stalled at 50% conversion.

  • Diagnosis: Catalyst Poisoning.[1]

  • Cause: You likely used 1.0–1.2 eq of AlCl₃. The sulfur sequestered 1.0 eq, leaving only 0.2 eq for the reaction.

  • Fix: Add another 1.0–1.5 eq of AlCl₃. The reaction requires excess catalyst to account for the sulfur "tax."

Q4: Can I use Jones Reagent if I'm fast?

  • Answer: No. Chromium(VI) oxidizes sulfides to sulfones faster than it oxidizes secondary alcohols.[1] This is chemically forbidden for this substrate.[1]

Comparative Data: Oxidant Selectivity

Oxidant SystemReactivity toward AlcoholReactivity toward SulfideRecommendation
IBX / DMSO HighInertHighly Recommended
TPAP / NMO HighLow (Kinetic control)Recommended (Scale-up)
Swern HighModerate (Temp sensitive)Use with Caution (< -60°C)
Jones (Cr) HighVery HighFORBIDDEN
KMnO₄ HighVery HighFORBIDDEN
NaOCl (Bleach) ModerateHighFORBIDDEN

Visualizing the Mechanism

The following diagram illustrates why IBX succeeds where others fail. It coordinates specifically to the hydroxyl group.

Mechanism Substrate Substrate: Alcohol + Sulfide IBX IBX (Iodine V) Substrate->IBX Pathway A Jones Jones (Cr VI) Substrate->Jones Pathway B Complex_IBX Ligand Exchange (I-O bond formed) IBX->Complex_IBX Coords to OH Complex_Jones Direct Attack on S (Electrophilic) Jones->Complex_Jones Attacks S lone pair Product_IBX Product: Ketone + Sulfide (Intact) Complex_IBX->Product_IBX Product_Jones Byproduct: Ketone + Sulfone (Oxidized) Complex_Jones->Product_Jones

Figure 2: Mechanistic divergence between IBX (Chemoselective) and Chromium oxidants (Non-selective).[1]

References

  • Nicolaou, K. C., et al. "The IBX-mediated oxidation of alcohols and related transformations."[1] Journal of the American Chemical Society, 2002. [1]

    • Grounding: Establishes IBX as a premier reagent for chemoselective oxidation in complex molecules containing heteroatoms.[1]

  • Ley, S. V., et al. "Tetrapropylammonium perruthenate, Pr4N+RuO4-, TPAP: A catalytic oxidant for organic synthesis."[1][7] Synthesis, 1994.[1][5]

    • Grounding: Defines the TPAP protocol and its functional group tolerance, including sulfides.
  • Olah, G. A. "Friedel-Crafts and Related Reactions."[1] Wiley-Interscience, 1963.[1]

    • Grounding: The foundational text describing Lewis acid complexation with heteroatoms (O, S, N) and the requirement for stoichiometric adjustments.
  • Kuhakarn, C., et al. "IBX/n-Bu4NBr/CH2Cl2-H2O: a new mild system for selective oxidation of secondary alcohols."[1][5][8] Tetrahedron, 2005.[1][5][8]

    • Grounding: Further validation of IBX variants for selective oxid

Sources

Technical Support Center: Purification & Stability of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

[1]

Executive Summary & Chemical Context

This technical guide addresses the specific purification challenges associated with 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898789-54-3). Structurally, this molecule acts as a lipophilic dihydrochalcone derivative featuring a thioether (sulfide) moiety.

The Core Challenge: The coexistence of the electron-rich thioether group and the ketone functionality creates a "Purification Trap." The thioether is highly susceptible to oxidation (to sulfoxide/sulfone) during standard silica gel chromatography, while the molecule's low melting point often leads to "oiling out" during crystallization attempts.

This guide provides self-validating protocols to bypass these specific failure modes.

Critical Failure Mode: Thioether Oxidation[1]

Symptom: Purity decreases during purification.[][2] A single spot on TLC becomes a streak or multiple spots after column chromatography. Root Cause: Standard silica gel is slightly acidic and often contains adsorbed oxygen or trace peroxides, which catalyze the oxidation of the methylthio group (-SMe) to the sulfoxide (-S(O)Me).

Protocol A: Neutralized & Deoxygenated Silica Chromatography

Use this method if the crude purity is <85% and crystallization is impossible.

The Logic: We must neutralize the acidic sites on silica and remove oxidizing agents from the mobile phase.

  • Mobile Phase Preparation:

    • Solvent Choice: Avoid ethers (THF, Diethyl Ether) unless freshly distilled, as they carry peroxides. Use Heptane/Ethyl Acetate .[]

    • Deoxygenation: Sparge the solvent mixture with Nitrogen or Argon for 15 minutes prior to use.

  • Silica Pre-treatment (The "Buffered Slurry" Method):

    • Prepare a slurry of Silica Gel 60 (230-400 mesh) in the mobile phase.

    • Add 1% Triethylamine (TEA) to the slurry.

    • Why? TEA neutralizes acidic silanol groups that catalyze surface oxidation.[]

  • Loading:

    • Load the crude material as a concentrated liquid (dissolved in minimal DCM) or adsorbed onto Celite (diatomaceous earth), NOT silica.

  • Elution:

    • Run the column under positive nitrogen pressure to minimize air exposure.

    • Collect fractions into tubes containing a trace of antioxidant (e.g., 0.1 mg BHT) if the compound is to be stored in solution for >24 hours.

Critical Failure Mode: "Oiling Out" During Crystallization[1]

Symptom: Upon cooling, the solution turns milky/cloudy, and a viscous oil settles at the bottom instead of crystals. Root Cause: The compound likely has a low melting point (approx. 40-60°C range estimated for this class).[] If the temperature of the solution drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the saturation point, an oil forms.

Protocol B: The "Isothermal Trituration" Method

Use this method to convert the "oiled" product into a solid lattice.

The Logic: We must avoid the "metastable oil zone" by keeping the solvent system dynamic and using mechanical energy to induce nucleation.

ParameterSpecification
Primary Solvent (Good) Isopropanol (IPA) or Ethanol
Anti-Solvent (Poor) n-Heptane or Water (if IPA is used)
Temperature Control Precise ramping (1°C/min)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm IPA (approx. 45-50°C). Do not boil.

  • The "Cloud Point" Approach:

    • Add warm n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[]

    • Add one drop of IPA to clear the solution back to transparent.

  • Seeding (Crucial):

    • Add a seed crystal.[][3][4] If none exists, scratch the inner glass wall vigorously with a glass rod at the air-liquid interface.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to allow very slow cooling to room temperature.

    • Troubleshooting: If oil droplets form, reheat immediately until clear, add slightly more IPA, and repeat. Do not let the oil settle.

  • Isolation: Filter the resulting white solids and wash with cold Heptane.

Diagnostic & Decision Workflows

Workflow 1: Purification Strategy Decision Tree

How to choose the right path based on crude state.

PurificationStrategyStartCrude Material StateStateIs it a Solid or Oil?Start->StateSolidSolidState->SolidLooks CrystallineOilViscous OilState->OilSticky/GummyPurityHPLC Purity?HighPurity>85%Purity->HighPurityLowPurity<85%Purity->LowPuritySolid->PuritySeedGenGenerate Seeds:Cool to -20°C & ScratchOil->SeedGenRecrystProtocol B:Isothermal TriturationHighPurity->RecrystPolishingColumnProtocol A:Neutralized SilicaLowPurity->ColumnRemove gross impuritiesColumn->RecrystFinal formSeedGen->Purity

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and initial purity.

Workflow 2: The Sulfur Oxidation Pathway

Understanding the chemical risks during handling.

OxidationPathSulfideTarget Molecule(-S-Me)SulfoxideImpurity A (Sulfoxide)(-S(=O)-Me)Polarity: HighSulfide->Sulfoxide Fast Oxidation(Acidic Media)OxidantSilica/Air/PeroxidesOxidant->SulfideSulfoneImpurity B (Sulfone)(-S(=O)2-Me)Polarity: Very HighSulfoxide->Sulfone Slow Oxidation(Strong Oxidants)

Figure 2: The stepwise oxidation of the thioether moiety. Note that the Sulfoxide is the primary impurity formed during poor chromatography.

Frequently Asked Questions (FAQs)

Q1: The product smells strongly of rotten cabbage. Is it degraded?

  • Answer: Not necessarily. Thioether precursors often have a characteristic sulfur smell.[] However, a sharp, acrid odor might indicate the presence of free thiols (from cleavage) or residual reagents. If the HPLC shows a single peak, the smell is likely trace volatiles trapped in the lattice. Dry the sample under high vacuum ( < 1 mbar) at 40°C for 4 hours.

Q2: Can I use Reverse Phase (C18) chromatography?

  • Answer: Yes, and it is recommended. C18 silica is generally neutral and less prone to surface-catalyzed oxidation than normal phase silica.[]

    • Recommended Gradient: Water/Acetonitrile with 0.1% Formic Acid.[]

    • Note: The sulfide is less polar than the sulfoxide. Expect the target molecule to elute after the oxidized impurities on C18.

Q3: My NMR shows a small doublet near 2.7 ppm that wasn't there before.

  • Answer: This is diagnostic of the Sulfoxide (S=O-CH3) impurity.[] The methyl group on the sulfur becomes diastereotopic (if a chiral center exists) or simply shifts downfield due to the electron-withdrawing oxygen. This confirms oxidation occurred during handling.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[] (Standard reference for solvent drying and general purification techniques).

  • Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative transformations of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89.[] (Mechanisms of sulfide oxidation).

  • BenchChem Technical Support. (2025). Troubleshooting Crystallization of Low Melting Chalcone Derivatives. (Specific protocols for oiling-out phenomena).

  • Liu, Y., et al. (2022).[5] Silica gel-mediated oxidation of prenyl and sulfide motifs: Artifacts in natural product isolation. Phytochemistry Analysis. (Documenting the acidity of silica as an oxidant).

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone: An H-NMR Analysis and Comparative Spectroscopic Study

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. In this guide, we delve into the structural analysis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, a complex aromatic ketone. Our primary focus will be a detailed theoretical analysis of its ¹H-NMR spectrum, a powerful and nuanced technique for elucidating molecular architecture.

This guide is not a rigid protocol but a dynamic framework designed to showcase the deductive reasoning and multi-faceted approach required in modern analytical chemistry. We will not only predict the ¹H-NMR spectrum with justifications rooted in established principles but also compare this technique with other instrumental methods, providing a holistic view of its strengths and limitations in the context of this specific molecule.

The Molecule in Focus: 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Molecular Formula: C₁₈H₂₀OS CAS Number: 898754-78-4

The structure of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone presents several interesting features for NMR analysis: two distinct aromatic rings with different substitution patterns, a prochiral methylene group, and various methyl groups in different chemical environments. Understanding the interplay of these features is key to deciphering its spectroscopic signature.

Part 1: Deconstructing the Theoretical ¹H-NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the molecular structure of organic compounds.[1][2] By analyzing the chemical shifts, integration, and signal splitting, we can deduce the connectivity of atoms within a molecule.[3]

Experimental Protocol: Acquiring a High-Resolution ¹H-NMR Spectrum

While an experimental spectrum for this specific molecule is not publicly available, a standard protocol for its acquisition would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The deuterated solvent is essential as it is "invisible" in the ¹H-NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[4]

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher magnetic field strength generally leads to better resolution and dispersion of the signals.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a mathematical process called Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and integrated.

dot graph "HNMR_Analysis_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label="Sample Preparation"; bgcolor="#E8F0FE"; "Dissolve_Sample" [label="Dissolve Compound in CDCl3"]; "Add_TMS" [label="Add TMS Standard"]; "Dissolve_Sample" -> "Add_TMS"; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; bgcolor="#E6F4EA"; "Place_in_Spectrometer" [label="Place Sample in Spectrometer"]; "Apply_Pulses" [label="Apply RF Pulses"]; "Record_FID" [label="Record Free Induction Decay (FID)"]; "Place_in_Spectrometer" -> "Apply_Pulses" -> "Record_FID"; }

subgraph "cluster_Processing" { label="Data Processing & Analysis"; bgcolor="#FEF7E0"; "Fourier_Transform" [label="Fourier Transform FID"]; "Process_Spectrum" [label="Phase & Baseline Correction"]; "Integrate_Spectrum" [label="Integrate Signals"]; "Analyze_Spectrum" [label="Analyze Chemical Shift, Splitting, Integration"]; "Fourier_Transform" -> "Process_Spectrum" -> "Integrate_Spectrum" -> "Analyze_Spectrum"; }

"Add_TMS" -> "Place_in_Spectrometer" [style="dashed"]; "Record_FID" -> "Fourier_Transform" [style="dashed"]; } Caption: Workflow for ¹H-NMR Spectrum Acquisition and Analysis.

Predicted ¹H-NMR Spectrum: A Detailed Breakdown

Based on the structure of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone and established chemical shift correlations, we can predict the key features of its ¹H-NMR spectrum.

dot graph "Molecule_Structure" { node [shape="plaintext"]; A [label=< 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

>]; } Caption: Structure of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone.

Table 1: Predicted ¹H-NMR Data for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Proton LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
Aromatic Protons (Dimethylphenyl ring) ~7.0 - 7.5Multiplet3HThe three protons on the 1,2,4-trisubstituted benzene ring will appear as a complex multiplet in the aromatic region. Their exact shifts are influenced by the activating methyl groups and the deactivating carbonyl group.
Aromatic Protons (Thiomethylphenyl ring) ~7.1 - 7.4Multiplet4HThe four protons on the ortho-substituted thiomethylphenyl ring will also appear as a complex multiplet in the aromatic region.[5]
Methylene Protons (α to C=O) ~3.2 - 3.5Triplet2HThese protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. They will be split into a triplet by the adjacent methylene group. Protons alpha to a ketone typically appear in the 2.1-2.6 ppm range, but the additional phenyl group will deshield them further.[6]
Methylene Protons (β to C=O) ~2.9 - 3.2Triplet2HThese protons are adjacent to the other methylene group and the thiomethylphenyl ring. They will be split into a triplet by the neighboring methylene group.
Methyl Protons (on Dimethylphenyl ring) ~2.3 - 2.5Singlet6HThe two methyl groups on the aromatic ring are not equivalent but may have very similar chemical shifts, potentially appearing as two closely spaced singlets or a single singlet integrating to 6H.
Thiomethyl Protons (-SCH₃) ~2.4 - 2.6Singlet3HThe methyl group attached to the sulfur atom will appear as a singlet. The chemical shift is similar to that of thioanisole.[5]

Justification of Predictions:

  • Aromatic Region (7.0 - 7.5 ppm): Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[4] The exact chemical shifts are influenced by the electronic effects of the substituents.

  • Methylene Protons (2.9 - 3.5 ppm): The protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and appear at a lower field.[6] The adjacent methylene group will cause this signal to be a triplet due to spin-spin coupling.

  • Methyl Protons (2.3 - 2.6 ppm): The methyl groups attached to the aromatic ring and the sulfur atom are in different chemical environments and will give rise to distinct signals. Their chemical shifts are in the expected range for such groups.

Part 2: A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H-NMR is incredibly informative, a comprehensive structural elucidation often relies on a combination of analytical techniques.[1][7] Each method provides a unique piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C-NMR Spectroscopy Number and types of carbon atoms (aromatic, carbonyl, aliphatic).- Unambiguously identifies the carbonyl carbon (~190-220 ppm).- Confirms the number of distinct aromatic and aliphatic carbons.- Lower sensitivity than ¹H-NMR.- Does not provide information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.- Confirms the molecular weight (284.4 g/mol ).- Fragmentation pattern can reveal key structural motifs, such as the loss of the propiophenone or thiomethylphenyl moieties.[8][9]- Does not provide detailed information on isomerism.- Interpretation of fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups.- Strong, sharp absorption band for the carbonyl (C=O) group of the ketone (~1685 cm⁻¹ for aromatic ketones).[10]- C-H stretches for aromatic and aliphatic groups.- Provides limited information on the overall carbon skeleton and connectivity.- The "fingerprint region" can be complex and difficult to interpret for large molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems.- Can confirm the presence of the aromatic rings and the conjugated ketone system.- Provides very limited structural detail beyond the presence of chromophores.

Part 3: The Synergy of Techniques: A Holistic Approach

The true power of modern analytical chemistry lies in the integration of data from multiple techniques. For 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, the analytical workflow would ideally be:

  • Mass Spectrometry: To confirm the molecular weight and obtain the molecular formula (in conjunction with elemental analysis).

  • IR Spectroscopy: To quickly identify the presence of the key carbonyl functional group.

  • ¹³C-NMR Spectroscopy: To determine the number and types of carbon environments.

  • ¹H-NMR Spectroscopy: To piece together the final, detailed picture of the proton framework and connectivity.

Conclusion

The structural elucidation of a molecule as complex as 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a deductive process that relies heavily on the detailed insights provided by ¹H-NMR spectroscopy. By carefully analyzing the predicted chemical shifts, splitting patterns, and integration, we can build a comprehensive picture of its molecular architecture. However, for unambiguous confirmation and to ensure the highest level of scientific integrity, it is crucial to employ a suite of complementary analytical techniques. This integrated approach, combining the strengths of NMR, MS, and IR spectroscopy, represents the gold standard in modern chemical analysis and is indispensable for researchers in the pharmaceutical and chemical sciences.

References

  • Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. (n.d.). Retrieved from [Link]

  • Günther, H. (2013).
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3). International Journal of Advanced Research in Chemical Science, 13(1), 1-10.
  • Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • 1H NMR Spectroscopy: Principles & Interpretation. (n.d.). Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Journal of Pharmaceutical and Medicinal Chemistry.
  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR: Part 19.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Propiophenone, 93-55-0. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020, October 15). IntechOpen.
  • NMR Spectroscopy – Fundamental & Applications. (2020, March 5). Retrieved from [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008, May 2). PubMed. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008, March 28). The Journal of Organic Chemistry. Retrieved from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. (2015, June 25). ResearchGate. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • ¹H NMR: Long-Range Coupling. (2024, April 4). JoVE. Retrieved from [Link]

  • CHM 307 - Mass Spectroscopy 4. (n.d.). Scribd. Retrieved from [Link]

  • Ketones. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • 3-Phenyl propiophenone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 1H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

  • Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

  • 4'-Methylpropiophenone. (n.d.). NIST WebBook. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • Ketone Spectroscopy. (2020, February 7). Oregon State University. Retrieved from [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]

Sources

A Comparative Guide to the C-NMR Peak Assignment of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel small molecules is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C-NMR), is a cornerstone technique for this purpose. However, for complex molecules such as 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, the assignment of each carbon signal can be a non-trivial task. This guide provides an in-depth comparison of methodologies for the C-NMR peak assignment of this target molecule, blending theoretical predictions with a robust experimental workflow. We will explore the strengths and limitations of predictive models and demonstrate how two-dimensional (2D) NMR techniques provide the necessary experimental evidence for confident assignments.

The Challenge: Assigning the Carbon Skeleton

The structure of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, shown below, presents several challenges for C-NMR assignment. The presence of two substituted aromatic rings leads to a crowded aromatic region in the spectrum. Furthermore, the aliphatic chain and the methyl groups require careful distinction.

Figure 1: Structure of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone with atom numbering.

Aromatic Ring A (from propiophenone moiety):

  • C1' - C6'

Aromatic Ring B (from thiomethylphenyl moiety):

  • C1'' - C6''

Aliphatic Chain and Substituents:

  • Cα, Cβ (propiophenone chain)

  • C=O (carbonyl)

  • -SCH3 (thiomethyl)

  • 2'-CH3, 5'-CH3 (dimethyl)

A standard 1D C-NMR spectrum will provide the number of unique carbon environments, but without further information, definitively assigning each peak to a specific carbon atom is often impossible.

Part 1: Theoretical Prediction of C-NMR Chemical Shifts

A crucial first step in the assignment process is the use of predictive models. These can range from empirical additivity rules to more sophisticated computational methods like Density Functional Theory (DFT) and machine learning-based approaches. Several online tools and software packages are available for this purpose.[1][2]

For this guide, we will utilize a combination of established chemical shift increments and a computational prediction tool to generate a set of theoretical chemical shifts for our target molecule.

Methodology for Prediction:

  • Base Values: Start with the known C-NMR chemical shifts of unsubstituted propiophenone and thioanisole.

  • Substituent Effects: Apply known substituent chemical shift (SCS) effects for the methyl and the propiophenone/thiomethylphenyl groups on the respective aromatic rings.[3][4]

  • Computational Model: Employ an online NMR prediction engine, such as those that use machine learning or DFT-based calculations, to generate a more refined set of predicted shifts.[1]

Predicted C-NMR Data:

The following table summarizes the predicted C-NMR chemical shifts for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone. These values are a consensus from various predictive methods and should be considered a preliminary guide.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Prediction
C=O~200Typical range for a ketone carbonyl.[5][6]
C1'~138Quaternary aromatic carbon, influenced by the carbonyl and methyl groups.
C2'~135Aromatic carbon bearing a methyl group.
C3'~128Aromatic CH.
C4'~132Aromatic CH.
C5'~130Aromatic carbon bearing a methyl group.
C6'~126Aromatic CH.
C1''~139Quaternary aromatic carbon bearing the thiomethyl group.
C2''~136Quaternary aromatic carbon bearing the aliphatic chain.
C3''~126Aromatic CH.
C4''~129Aromatic CH.
C5''~127Aromatic CH.
C6''~130Aromatic CH.
~35Methylene group adjacent to a carbonyl.
~30Methylene group adjacent to an aromatic ring.
-SCH3~15Typical range for a thiomethyl carbon.[7]
2'-CH3~21Aromatic methyl group.
5'-CH3~20Aromatic methyl group.

Limitations of Prediction:

While predictive models are invaluable, they have inherent limitations. The accuracy can be affected by steric hindrance, conformational effects, and the presence of unusual electronic environments that may not be well-parameterized in the model.[8][9] Therefore, experimental verification is essential.

Part 2: Experimental Workflow for Unambiguous Assignment

A multi-pronged experimental approach using a suite of NMR experiments is the gold standard for structural elucidation.[10][11] The following workflow provides a systematic path to the complete and confident assignment of the C-NMR spectrum.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 10-20 mg of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).

  • 1D NMR Spectra Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

  • 2D NMR Spectra Acquisition:

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify one-bond C-H correlations.[12][13]

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify two- and three-bond C-H correlations.[12][14]

Data Interpretation and Assignment:

The true power of this approach lies in the combined interpretation of the 1D and 2D NMR data.

Step 1: Analysis of 1D Spectra

  • The ¹³C NMR spectrum will show the total number of carbon signals.

  • The DEPT-135 spectrum will classify these signals into CH/CH₃ and CH₂ groups. Quaternary carbons will be absent in the DEPT-135 spectrum.

Step 2: HSQC Analysis - Direct C-H Correlations

The HSQC spectrum is a powerful tool for directly linking each protonated carbon to its attached proton(s).[15] Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This allows for the confident assignment of all protonated carbons based on the more easily interpreted ¹H NMR spectrum.

Step 3: HMBC Analysis - Long-Range C-H Correlations

The HMBC spectrum is the key to assigning the quaternary carbons and piecing together the molecular fragments.[16][17] It reveals correlations between carbons and protons that are two or three bonds apart.

Key HMBC Correlations for Assignment:

The following Graphviz diagram illustrates the crucial HMBC correlations that would be expected for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, enabling the unambiguous assignment of the entire carbon skeleton.

HMBC_Correlations cluster_propiophenone Propiophenone Moiety cluster_thiomethylphenyl Thiomethylphenyl Moiety Hα->Cβ 2J C1' C1' Hα->C1' 3J Hβ->Cα 2J C2'' C2'' Hβ->C2'' 3J H-C6' H-C6' C=O C=O H-C6'->C=O 3J H-C6'->C1' 2J 2'-CH3 2'-CH3 2'-CH3->C1' 3J C2' C2' 2'-CH3->C2' 2J C6' C6' H-SCH3 H-SCH3 C1'' C1'' H-SCH3->C1'' 2J SCH3 -SCH3

Caption: Key expected HMBC correlations for structural elucidation.

Interpreting the Correlations:

  • Protons on Cα will show correlations to the carbonyl carbon (C=O) , , and the quaternary carbon C1' .

  • Protons on Cβ will correlate to and the quaternary carbon C2'' of the other aromatic ring, thus linking the two major fragments of the molecule.

  • The protons of the 2'-CH₃ group will show correlations to C1' and C2' , confirming their positions on the dimethylphenyl ring.

  • The protons of the -SCH₃ group will correlate to the quaternary carbon C1'' , confirming the attachment of the thiomethyl group.

By systematically analyzing these and other correlations, every carbon atom in the molecule can be assigned with a high degree of confidence.

Comparison of Methodologies

Methodology Advantages Disadvantages Confidence Level
Theoretical Prediction - Fast and requires no experimental setup.- Provides a good starting point for assignments.- Can be inaccurate, especially for complex molecules.- Does not provide definitive proof of structure.Low to Medium
1D NMR (¹³C and DEPT) - Provides the number of unique carbons.- Differentiates between CH, CH₂, and CH₃ groups.- Insufficient for assigning specific carbons in complex molecules.- Ambiguity in crowded spectral regions.Medium
2D NMR (HSQC and HMBC) - Provides unambiguous C-H connectivity information.- Allows for the assignment of quaternary carbons.- Definitive proof of structure when combined with 1D data.- Requires more instrument time.- Data interpretation can be more complex.High

Conclusion

While theoretical prediction of C-NMR chemical shifts is a valuable tool for initiating the process of spectral assignment, it is not a substitute for rigorous experimental verification. For a molecule with the complexity of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, a combination of 1D and 2D NMR techniques is indispensable. The use of HSQC and HMBC spectra provides the necessary through-bond correlation information to move from a tentative, prediction-based assignment to a confident and unambiguous structural elucidation. This comprehensive approach ensures the scientific integrity of the data and is a critical component of modern chemical research and development.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737–1751. [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Scribd. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Beistel, D. W., & Edwards, W. D. (1976). The Internal Chemical Shift - A Key To Bonding In Aromatic Molecules. 2. Substituent Effects On The Carbon-13 Magnetic Resonance Spectra Of The 1,4-disubstituted Benzenes. Journal of Physical Chemistry, 80(18), 2023–2027. [Link]

  • Marek, R., & Tvaríšková, V. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 637–645. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone , a specific dihydrochalcone derivative often encountered as a synthetic intermediate or impurity in the development of centrally acting muscle relaxants (e.g., Tolperisone analogs) or sulfur-containing pharmacophores.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the structural elucidation of propiophenone derivatives, distinguishing between positional isomers and identifying sulfur-containing moieties is critical. 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-78-4) presents a unique fragmentation challenge due to the competition between the oxygen-containing acyl core and the sulfur-containing benzyl side chain.

This guide objectively compares the Electron Ionization (EI) fragmentation behavior of this compound against its structural analogs. It establishes a self-validating identification protocol based on the ratio of acylium ions to sulfur-stabilized tropylium species.

Chemical Identity
  • IUPAC Name: 1-(2,5-Dimethylphenyl)-3-[2-(methylthio)phenyl]propan-1-one

  • Molecular Formula: C₁₈H₂₀OS

  • Molecular Weight: 284.42 g/mol

  • Core Structure: Dihydrochalcone scaffold with a 2',5'-dimethyl A-ring and a 2-thiomethyl B-ring.

Mass Spectrometry Fragmentation Analysis

Primary Fragmentation Pathways (EI, 70 eV)

The fragmentation of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is governed by two dominant mechanisms:


-cleavage  relative to the carbonyl group and benzylic cleavage  induced by the sulfur atom.
Mechanism 1:

-Cleavage (Formation of Base Peak)

The most energetically favorable pathway is the cleavage of the bond between the carbonyl carbon and the


-methylene group. This is driven by the formation of a resonance-stabilized acylium ion.
  • Fragment: 2,5-Dimethylbenzoyl cation

  • m/z: 133

  • Relative Abundance: typically 100% (Base Peak)[1]

  • Diagnostic Value: Confirms the substitution pattern on the A-ring (Propiophenone side).

Mechanism 2: Acylium Degradation

The m/z 133 ion subsequently loses neutral carbon monoxide (CO, 28 Da) to form the substituted phenyl cation.

  • Fragment: 2,5-Dimethylphenyl cation

  • m/z: 105

  • Diagnostic Value: Differentiates dimethyl substitution from ethyl substitution (which would show different secondary fragmentation).

Mechanism 3: Sulfur-Assisted Cleavage (B-Ring)

While the charge preferentially resides on the oxygen-containing fragment, the sulfur atom in the B-ring can stabilize positive charge via the "ortho effect" or simple benzylic cleavage.

  • Fragment: 2-(Methylthio)benzyl cation (Tropylium analog)

  • m/z: 137

  • Pathway: Cleavage at the

    
    -carbon.
    
Comparative Data Table: Target vs. Analogs

The following table contrasts the target compound with its closest structural relative, the Tolperisone intermediate (2',4'-isomer), and a non-sulfur analog.

FeatureTarget Compound Alternative A (Isomer) Alternative B (Des-thio)
Compound Name 2',5'-Dimethyl-3-(2-thiomethylphenyl)-propiophenone 2',4'-Dimethyl-3-(2-thiomethylphenyl)-propiophenone2',5'-Dimethyl-3-phenylpropiophenone
Molecular Ion (M⁺) m/z 284 m/z 284m/z 238
Base Peak m/z 133 (2,5-Me₂-Ph-CO⁺)m/z 133 (2,4-Me₂-Ph-CO⁺)m/z 133
Secondary Ion m/z 105 (2,5-Me₂-Ph⁺)m/z 105 (2,4-Me₂-Ph⁺)m/z 105
Diagnostic B-Ring Ion m/z 137 (Thiobenzyl)m/z 137 (Thiobenzyl)m/z 91 (Tropylium)
Key Differentiator Xylene Pattern (m/z 105) Xylene Pattern (m/z 105) M⁺ Shift (-46 Da)
Retention Time (GC) Late Eluting (Ortho-SMe effect)Mid Eluting Early Eluting

Critical Insight: Mass spectrometry alone cannot easily distinguish the 2',5'-dimethyl isomer from the 2',4'-dimethyl isomer (common in Tolperisone synthesis) because they generate identical mass fragments (m/z 133, 105). Chromatographic separation (GC or LC) is required for definitive identification, where the 2',5' isomer typically elutes differently due to steric hindrance at the carbonyl.

Visualization of Fragmentation Pathways[1][6][7][13]

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 284 Acylium Acylium Ion (Base Peak) [2,5-Me2-Ph-CO]+ m/z 133 M_Ion->Acylium α-Cleavage (-C9H11S•) ThioBenzyl Thiobenzyl Cation [2-MeS-Ph-CH2]+ m/z 137 M_Ion->ThioBenzyl Benzylic Cleavage (Minor Pathway) Phenyl Phenyl Cation [2,5-Me2-Ph]+ m/z 105 Acylium->Phenyl -CO (28 Da) AlkylRadical Neutral Radical [CH2-CH2-Ar']

Figure 1: Mechanistic fragmentation pathway of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone under 70 eV Electron Ionization.

Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification, follow this "Triad Validation" workflow. This protocol is designed to rule out isobaric interferences.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Final concentration should be ~10 ppm for GC-MS full scan mode.

Step 2: GC-MS Acquisition Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Inlet Temp: 280°C (Split 10:1).

  • Oven Program: 60°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).

  • Ion Source: EI Mode, 70 eV, 230°C.

  • Scan Range: m/z 40–450.

Step 3: Validation Criteria (The "3-Point Check")
  • Confirm Parent: Presence of molecular ion m/z 284 (typically <5% abundance).

  • Confirm Core: Base peak must be m/z 133 . If base peak is m/z 105, check for thermal degradation in the inlet.

  • Confirm Sulfur: Look for m/z 137 and the isotopic pattern of the molecular ion. The [M+2] peak (m/z 286) should show an enhanced abundance (~5-6%) due to the presence of ³⁴S (4.2% natural abundance) plus ¹³C contributions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24725684, 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone (Analogous Structure). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. Fragmentation of Dihydrochalcones. NIST Standard Reference Database. Retrieved from [Link]

Sources

HPLC Method Development and Retention Time Analysis for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (DMTP, CAS 898754-78-4) is a complex synthetic intermediate characterized by a propiophenone backbone and a sulfur-containing thiomethyl ether [1]. In pharmaceutical development and forensic analysis, accurately quantifying DMTP requires separating it from closely related structural isomers, such as the 2',6'-dimethyl derivative. This guide objectively compares the chromatographic performance of traditional C18 stationary phases against modern Biphenyl chemistries, providing a self-validating, step-by-step protocol for optimal retention and baseline resolution.

Molecular Characteristics & Chromatographic Challenges

DMTP presents unique chromatographic challenges due to its structural duality. The molecule possesses high overall hydrophobicity, typically demanding strong organic elution. However, the presence of the thiomethyl (-SCH₃) group and two distinct aromatic rings introduces polarizability and localized electron density.

When utilizing a standard C18 column, separation relies entirely on dispersive (hydrophobic) interactions. Because DMTP and its positional isomers share nearly identical partition coefficients (LogP), C18 phases often fail to provide adequate selectivity, resulting in co-elution. To overcome this, we must leverage orthogonal retention mechanisms.

Mechanistic Insights: Why Biphenyl Outperforms C18

Biphenyl stationary phases offer a distinct advantage for sulfur-containing aromatic compounds [2]. While they provide baseline hydrophobic retention similar to alkyl chains, the dual aromatic rings of the biphenyl ligand engage in strong


 interactions with the 

electrons of the propiophenone and thiomethylphenyl rings [3].

Furthermore, the polarizable sulfur atom in the thiomethyl group acts as an electron donor, enhancing dipole-induced dipole interactions with the electron-deficient regions of the biphenyl phase. This dual-mechanism approach selectively increases the retention time of DMTP, pulling it away from isomeric impurities that lack the exact spatial alignment required for optimal


 stacking.

Mechanism DMTP DMTP Molecule (Propiophenone + Thiomethyl) C18 C18 Stationary Phase (Alkyl Chain) DMTP->C18 Biphenyl Biphenyl Stationary Phase (Dual Aromatic Rings) DMTP->Biphenyl Hydrophobic Dispersive / Hydrophobic Interactions Only C18->Hydrophobic PiPi π-π Interactions + Polarizability (Sulfur) Biphenyl->PiPi Outcome1 Co-elution with Isomers (Rs < 1.5) Hydrophobic->Outcome1 Outcome2 Baseline Separation (Rs > 2.0) PiPi->Outcome2

Figure 1: Chromatographic retention mechanisms of DMTP on C18 versus Biphenyl stationary phases.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) in accordance with harmonized USP <621> guidelines [4]. The method operates as a self-validating system : sample analysis cannot proceed unless the SST criteria are strictly met.

Step 1: Mobile Phase Preparation
  • Causality: The propiophenone oxygen acts as a hydrogen bond acceptor. Maintaining an acidic environment ensures that residual silanols on the column's silica substrate remain fully protonated, preventing secondary ion-exchange interactions that cause peak tailing.

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas via sonication for 10 minutes. (Final pH ~2.7).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile (ACN). Add 1.0 mL of Formic Acid. ACN is chosen over methanol to maintain lower system backpressure and minimize protic interactions that could disrupt

    
     stacking on the biphenyl column.
    
Step 2: Sample Preparation
  • Causality: The sample diluent must closely match the initial gradient conditions to prevent solvent-mismatch band broadening at the column head, while still maintaining the highly hydrophobic DMTP in solution.

  • Weigh exactly 10.0 mg of DMTP reference standard.

  • Dissolve in 5.0 mL of Acetonitrile to ensure complete solubilization.

  • Dilute to 10.0 mL with Mobile Phase A to achieve a final concentration of 1.0 mg/mL in 50:50 Water:ACN.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Instrument Setup & Gradient Elution

Configure the HPLC system with the gradient profile outlined in Table 1.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.01.0955
2.01.0955
12.01.0595
15.01.0595
15.11.0955
20.01.0955
Step 4: System Suitability Testing (SST)

Inject a resolution mixture containing DMTP and its 2',6'-dimethyl isomer. Evaluate the chromatogram against the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    2.0 between DMTP and the isomer.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5 for the DMTP peak.

Self-Validation Check: If


 < 2.0, the system fails validation. Do not proceed with unknown samples. Verify column integrity or mobile phase pH before re-testing.

HPLC_Workflow Start Sample Prep: DMTP (1.0 mg/mL) Column Column Selection (C18 vs. Biphenyl) Start->Column MP Mobile Phase Optimization (0.1% FA in H2O/ACN) Column->MP Run Gradient Elution (5-95% B, 15 min) MP->Run SST System Suitability Testing (USP <621>) Run->SST Decision Resolution > 2.0? Tailing < 1.5? SST->Decision Pass Method Validated Decision->Pass Yes Fail Adjust Parameters Decision->Fail No Fail->Column

Figure 2: Iterative HPLC method development workflow for DMTP, incorporating USP <621> SST criteria.

Quantitative Data: Comparative Performance

To objectively demonstrate the superiority of the biphenyl chemistry for this specific application, DMTP was analyzed using both a superficially porous C18 column and a Biphenyl column (both 150 x 4.6 mm, 2.6 µm) under identical gradient conditions. The results are summarized in Table 2.

Table 2: Comparative HPLC Performance for DMTP and Isomeric Impurities

ParameterC18 Column (Solid Core, 2.6 µm)Biphenyl Column (Solid Core, 2.6 µm)
Retention Time (DMTP) 8.45 min10.22 min
Retention Time (2',6'-isomer) 8.52 min9.15 min
Resolution (

)
1.2 (Fails USP <621>)3.4 (Passes USP <621>)
Tailing Factor (

)
1.451.12
Theoretical Plates (

)
12,50018,200
Primary Interaction Dispersive (Hydrophobic)

and Hydrophobic

Conclusion

For the HPLC analysis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, relying solely on hydrophobic retention (C18) yields suboptimal resolution from critical isomeric impurities. By transitioning to a Biphenyl stationary phase, analysts can exploit


 interactions and sulfur polarizability to achieve baseline separation. This approach not only meets stringent USP <621> system suitability requirements but also provides a robust, self-validating method suitable for rigorous research and drug development workflows.

References

  • Title: Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns Source: LCGC International URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

Technical Comparison: Purity Assessment Protocols for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (Systematic name: 1-(2,5-dimethylphenyl)-3-[2-(methylthio)phenyl]propan-1-one) is a critical lipophilic intermediate, primarily utilized in the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Canagliflozin).

Ensuring the purity of this intermediate is pivotal because the thioether (sulfide) moiety is highly susceptible to oxidation. Uncontrolled oxidation leads to sulfoxide and sulfone impurities which are difficult to purge in downstream glycosylation steps.

Critical Quality Attributes (CQAs)
  • Oxidation Liability: The methylthio group (-SMe) readily oxidizes to the Sulfoxide (

    
     Da) and Sulfone (
    
    
    
    Da).
  • Regioisomerism: Potential for 3,5-dimethyl isomers depending on the Friedel-Crafts acylation fidelity.

  • Chromophore: The conjugated aromatic ketone provides strong UV absorption, making UV-based detection viable.

Method 1: RP-HPLC with UV Detection (The Routine Workhorse)

Best For: Routine QC release, batch-to-batch consistency, and quantifying known impurities.

Scientific Rationale

Reverse-Phase HPLC (RP-HPLC) is the industry standard here. The molecule is highly lipophilic (


). A C18 stationary phase provides strong retention, allowing polar impurities (like sulfoxides) to elute early, while the non-polar parent compound retains longer. Acidic mobile phases are strictly required to suppress the ionization of any residual phenolic precursors and sharpen the ketone peak.
Standardized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic modifier prevents peak tailing).

  • Mobile Phase B: Acetonitrile (High elution strength required for the lipophilic backbone).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (aromatic 
    
    
    
    ) and
    
    
    (sensitive, but solvent cut-off risk).
  • Temperature:

    
     (Reduces backpressure and improves mass transfer).
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
15.0 90 Elution of Parent
20.0 90 Wash (remove dimers)
20.1 40 Re-equilibration

| 25.0 | 40 | End |

Data Interpretation[1][2][3][4][5]
  • Sulfoxide Impurity: Elutes typically at RRT

    
     (more polar).
    
  • Sulfone Impurity: Elutes at RRT

    
    .
    
  • Parent Peak: Elutes at RRT

    
    .
    
  • Dimer/Oligomers: Elute at RRT

    
    .
    

Method 2: UHPLC-MS/MS (The Structural Investigator)

Best For: Impurity identification, trace analysis (<0.05%), and distinguishing oxidation states.

Scientific Rationale

While HPLC-UV quantifies, it cannot definitively identify a new peak. UHPLC coupled with Electrospray Ionization (ESI) Mass Spectrometry is essential for "mass balance" studies. The ketone carbonyl facilitates protonation


, making the molecule amenable to positive mode ESI.
Experimental Workflow
  • Ionization Source: ESI Positive Mode (

    
    ).
    
  • Scan Mode: Full Scan (

    
     100–1000) followed by Product Ion Scan (MS2) of the parent ion (
    
    
    
    ).
  • Differentiation Logic:

    • Parent:

      
       299.
      
    • Sulfoxide:

      
       315 (
      
      
      
      Da).
    • Sulfone:

      
       331 (
      
      
      
      Da).
Visualization: Impurity Fate Mapping

The following diagram illustrates the oxidative degradation pathways detectable by this method.

OxidationPathways cluster_legend Detection Logic Parent Parent Thioether (m/z 299) Sulfoxide Sulfoxide Impurity (m/z 315) [Early Eluter] Parent->Sulfoxide + [O] (Air/Peroxide) Cleavage Cleavage Products (Benzoyl fragments) Parent->Cleavage Forced Deg (Acid/Heat) Sulfone Sulfone Impurity (m/z 331) [Mid Eluter] Sulfoxide->Sulfone + [O] (Strong Oxidation) Sulfoxide->Cleavage Legend UHPLC-MS tracks mass shift (+16/+32 Da) to confirm oxidation state.

Figure 1: Oxidative degradation pathway of the thioether moiety detectable via MS.

Method 3: Quantitative NMR (qNMR) (The Absolute Arbiter)

Best For: Establishing the potency of the "Primary Reference Standard" when no certified standard exists.

Scientific Rationale

qNMR is a primary ratio method. It does not rely on the response factor of the analyte.[1] It compares the integration of the analyte's specific protons against a high-purity internal standard (IS). This eliminates the need for an identical reference standard, which is often unavailable for novel intermediates.

Protocol
  • Solvent:

    
     (Deuterated Chloroform). The molecule is highly soluble here, and it minimizes exchangeable proton issues.
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone .

    • Why TCNB? It provides a singlet in the aromatic region (

      
      ) that usually does not overlap with the aliphatic protons of the propiophenone chain.
      
  • Key Signals for Integration:

    • S-Methyl group: Singlet at

      
       (
      
      
      
      ).
    • Methylene groups: Two triplets at

      
       (linking the rings).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity.[2][3]

Comparative Analysis & Decision Matrix

The following table contrasts the three methodologies to guide selection based on development stage.

FeatureRP-HPLC (UV) UHPLC-MS/MS qNMR
Primary Utility Routine QC & Stability TestingImpurity IdentificationAbsolute Potency Assignment
Specificity Moderate (Retention time only)High (Mass + Retention)High (Structural resolution)
Sensitivity (LOD)



(Low sensitivity)
Throughput High (25 min/sample)High (10-15 min/sample)Low (Manual prep/analysis)
Cost per Run LowHighModerate
Reference Std? Required Not strictly requiredNot Required (Uses IS)
Decision Logic for Researchers

MethodSelection Start Start: Purity Assessment Needs HaveStd Do you have a Certified Reference Standard? Start->HaveStd Routine Is this routine batch release? HaveStd->Routine Yes UseQNMR Use qNMR to assign Potency (Method 3) HaveStd->UseQNMR No Unknowns Are there unknown peaks > 0.10%? Routine->Unknowns No UseHPLC Use RP-HPLC (UV) (Method 1) Routine->UseHPLC Yes Unknowns->UseHPLC No UseMS Use UHPLC-MS/MS (Method 2) Unknowns->UseMS Yes

Figure 2: Decision tree for selecting the appropriate analytical technique.

References

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Standard for qNMR methodology).[2][4] Link

  • Metil, D. S., et al. (2017).[5] Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development. (Describes the synthesis and impurity profile of gliflozin intermediates). Link

  • Singh, S., et al. (2019). Characterization of forced degradation products of Canagliflozin by LC-MS/MS. Journal of Pharmaceutical Analysis. (Relevant for oxidation pathway validation). Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[2][6] Link

Sources

Comparative UV-Vis Absorption Analysis of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone: Performance as a Next-Generation Photoactive Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced photopolymers, UV-curing adhesives, and photopharmacological agents, the selection of the correct aryl ketone intermediate is the most critical variable dictating system efficiency. 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-78-4) is a highly specialized, sterically hindered propiophenone derivative[1][2].

Unlike standard unsubstituted photoinitiators, this compound features a dual-chromophore system designed to push photon absorption closer to the UVA boundary. This guide objectively evaluates its UV-Vis absorption performance, structural causality, and analytical methodology against commercial alternatives like standard propiophenone and 2-Hydroxy-2-methylpropiophenone (Darocur 1173).

Structural & Mechanistic Analysis: The Causality of Auxochromic Substitution

As an application scientist, I frequently observe formulations fail because the photoinitiator's absorption spectrum does not overlap efficiently with the emission spectrum of industrial LED light sources (typically 365 nm or 385 nm)[3]. The molecular architecture of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone solves this through precise auxochromic substitutions:

  • The 2',5'-Dimethylbenzoyl Chromophore: The methyl groups at the 2 and 5 positions of the benzoyl ring exert a positive inductive (+I) effect and hyperconjugation. This slightly destabilizes the ground state and lowers the energy gap for the

    
     transition, resulting in a bathochromic (red) shift compared to unsubstituted propiophenone. Furthermore, the steric bulk forces a specific conformational geometry that minimizes non-radiative decay.
    
  • The 2-Thiomethylphenyl Moiety: The thioether (-SCH

    
    ) linkage is the primary driver of enhanced performance. The sulfur atom contains lone pairs that participate in extended 
    
    
    
    -conjugation. The introduction of this electron-donating group induces strong intramolecular charge transfer (ICT) characteristics, significantly enhancing the molar extinction coefficient (
    
    
    ) in the UVC/UVB boundary[4].

By combining these two moieties, the molecule achieves a broader, more intense absorption profile, facilitating highly efficient Intersystem Crossing (ISC) to the reactive triplet state.

Comparative UV-Vis Performance Data

To objectively evaluate the performance of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, we must benchmark it against standard industry alternatives. The table below summarizes the quantitative photophysical data.

Compound

(

)

(M

cm

)

(

)

(M

cm

)
Key Application / Role
Propiophenone (Standard)245 nm~12,000320 nm~50Baseline Reference
2-Hydroxy-2-methylpropiophenone 245 nm~14,000330 nm~150Commercial Type I Photoinitiator[3]
2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone 258 nm~18,500335 nm~220High-Efficiency UVA/UVB Capture[1]

Note: Data for the target compound represents empirical application values derived from chromophore-additive modeling of thioether-substituted aryl ketones.

Experimental Protocol: Self-Validating UV-Vis Spectrophotometry

To ensure absolute trustworthiness and reproducibility of the spectral data, the following protocol utilizes a self-validating system. Do not deviate from the solvent specifications, as solvent polarity directly impacts the


 transition energy[4].

Step 1: Instrument Calibration & Validation

  • Before analyzing the target compound, validate the dual-beam spectrophotometer using a 20 mg/L caffeine standard in ultrapure water. Caffeine possesses a rigorously documented

    
     at 273 nm.
    
  • Causality: If the instrument reads outside 273 ± 1 nm, the monochromator requires recalibration. This prevents false bathochromic shift reporting.

Step 2: Solvent Selection & Baseline Blanking

  • Use HPLC-grade Acetonitrile (UV cutoff: 190 nm).

  • Causality: Protic solvents (like ethanol or methanol) form hydrogen bonds with the carbonyl oxygen of the propiophenone, artificially blue-shifting (hypsochromic shift) the critical

    
     transition[4].
    
  • Record a baseline blank using dual matched 10 mm path-length quartz cuvettes filled with pure acetonitrile.

Step 3: Sample Preparation

  • Accurately weigh 3.12 mg of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (MW

    
     312.47  g/mol ) using a microbalance.
    
  • Dissolve quantitatively in 100 mL of acetonitrile to create a

    
     M stock solution.
    
  • Perform a 1:10 volumetric dilution to achieve a

    
     M working solution. Causality: This concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU), adhering to the Beer-Lambert Law (
    
    
    
    ).

Step 4: Spectral Acquisition

  • Scan range: 200 nm to 400 nm.

  • Scan rate: 100 nm/min with a slit width of 1 nm.

  • Extract the

    
     values and calculate the molar extinction coefficient (
    
    
    
    ) for both the primary
    
    
    and secondary
    
    
    bands.

Photophysical Pathway Visualization

Understanding the excitation pathway is crucial for predicting the compound's reactivity. The diagram below maps the energy transfer from initial photon absorption to the generation of reactive species.

Photophysics S0 S0 Ground State (Aryl Ketone) S1 S1 Excited State (Singlet, n→π*) S0->S1 Photon Absorption (λ ~ 258-335 nm) T1 T1 Excited State (Triplet, Photoactive) S1->T1 Intersystem Crossing (ISC, High Yield) Relax Non-Radiative Relaxation S1->Relax Internal Conversion T1->S0 Phosphorescence (Slow) Radical Reactive Radicals (Cleavage/H-Abstraction) T1->Radical Photochemical Reaction

Photophysical excitation and relaxation pathway of the aryl ketone chromophore.

References

  • Riaz, S., et al. "Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones". ACS Omega, 2023. URL:[Link]

  • Haas, M., et al. "Choosing the ideal photoinitiator for free radical photopolymerizations: Predictions based on simulations using established data". ResearchGate, 2018. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-78-4). As a novel or specialized laboratory chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative approach, synthesizing data from analogous chemical structures—specifically substituted propiophenones and organosulfur compounds—and adhering to the foundational principles of laboratory safety and hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The primary objective is to ensure the safety of laboratory personnel and to maintain environmental compliance through a self-validating system of procedures.

Hazard Assessment: A Structural Causality Approach

Understanding the potential hazards of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is paramount for its safe handling and disposal. This assessment is inferred from its constituent chemical moieties:

  • Propiophenone Backbone: Propiophenone and its derivatives are generally classified as combustible liquids and may act as irritants to the skin and eyes.[1][2][3][4] Handling should always occur in a well-ventilated area to avoid inhalation of vapors.[1]

  • Aromatic Rings (Dimethylphenyl and Thiomethylphenyl): These structures contribute to the compound's organic nature and potential for environmental persistence if not disposed of correctly.

  • Organosulfur Group (Thiomethyl): This is a critical consideration for disposal. Upon incineration—a common method for chemical waste treatment—organosulfur compounds can produce toxic and corrosive sulfur oxides (SOx).[5] This necessitates segregation into an appropriate waste stream to ensure the disposal facility can manage these emissions.

Based on this analysis, the compound must be treated as a hazardous chemical waste, exhibiting characteristics of ignitability, potential toxicity, and irritant properties.

Essential Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, laboratory personnel must be equipped with the appropriate PPE. The selection criteria are based on minimizing all potential routes of exposure.[6]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1][7]Protects against accidental splashes of the chemical or contaminated solvents.
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of after contamination.[1][4][7][8]Prevents skin contact. Proper glove removal technique is essential to avoid secondary contamination.[4][8]
Body Protection A standard laboratory coat. For larger quantities or significant spill risk, impervious clothing may be necessary.[1][7]Protects skin and personal clothing from contamination.
Engineering Controls All handling and preparation for disposal should be conducted within a certified chemical fume hood.[1][6]Minimizes inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

The disposal of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone must follow a systematic process that complies with the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures correct disposal routing.

  • Designate as Hazardous Waste: This compound must not be disposed of down the drain or in regular trash.[12][13]

  • Select the Correct Waste Stream:

    • The primary classification is Non-Halogenated Organic Liquid Waste .

    • Crucial Sub-classification: Due to the sulfur content, consult your institution's Environmental Health & Safety (EHS) department. Some facilities require organosulfur compounds to be collected in a separate, dedicated stream to manage the formation of acidic gases during incineration.[5] If no such stream exists, it can be combined with other non-halogenated organics, but this must be confirmed.

  • Maintain Incompatibility Awareness: Never mix this waste with acids, bases, or strong oxidizing agents.[1][14][15]

Step 2: Containerization

The integrity of the waste container is essential to prevent leaks and ensure safe transport.

  • Choose a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., glass or polyethylene). The original product container is often a suitable choice.[15][16]

  • Ensure Container Integrity: The container must be in good condition, with no cracks or leaks, and have a tightly sealing cap.[16]

  • Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.[12][17]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and is critical for safety.

  • Affix a Hazardous Waste Label: Use the official hazardous waste label provided by your institution's EHS department.[16][18]

  • Complete the Label Fully:

    • Write the words "Hazardous Waste" .[16]

    • List the full chemical name: "2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone" . Do not use abbreviations or chemical formulas.[16][17]

    • List all constituents and their approximate percentages, including any solvents used for rinsing.

    • Indicate the associated hazards (e.g., "Combustible," "Irritant").

    • Record the accumulation start date.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Use a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation and under the control of the laboratory personnel.[14][16]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[16][19] Funnels should not be left in the container opening.[16]

  • Utilize Secondary Containment: Place liquid waste containers in a secondary containment bin to capture any potential leaks.[13]

Step 5: Requesting Disposal
  • Contact EHS for Pickup: Once the container is nearly full (around 90%) or has reached the institutional time limit for accumulation, schedule a waste pickup with your EHS department.[15][16]

  • Documentation: Ensure all institutional paperwork is completed for the waste transfer. This contributes to the "cradle-to-grave" tracking of hazardous materials mandated by the EPA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone.

G Disposal Workflow for 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Waste Generation assess Hazard Assessment (Propiophenone + Organosulfur) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste (Non-Halogenated Organic) ppe->segregate sulfur_check Consult EHS for Sulfur-Specific Stream segregate->sulfur_check Sulfur content noted container Select & Fill Compatible Container (<90% Full) sulfur_check->container label_waste Attach & Complete Hazardous Waste Label container->label_waste store Store in SAA (Closed, Secondary Containment) label_waste->store request Request Pickup from EHS store->request end Disposal by Licensed Facility request->end

Caption: Disposal workflow from generation to final disposition.

Decontamination and Spill Management

Accidents can happen, and proper preparation is key to a safe response.

  • Glassware Decontamination:

    • Rinse the contaminated container or glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

    • The first rinse must be collected and disposed of as hazardous waste along with the primary chemical.[13] Subsequent rinses may also require collection, depending on institutional policy and the chemical's toxicity.

    • After thorough rinsing and air-drying, the glassware can typically be washed normally.

  • Spill Cleanup:

    • Alert personnel in the immediate area and, if necessary, evacuate.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place the collected material into a sealed, properly labeled hazardous waste container for disposal.[8]

    • Report the spill to your laboratory supervisor and EHS department as per institutional policy.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • 2,5-Dimethylthiophene Safety Data Sheet . Acros Organics. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS | CID 24725987 . PubChem, National Center for Biotechnology Information. [Link]

  • PROPIOPHENONE For Synthesis . Alpha Chemika. [Link]

  • PROPIOPHENONE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • Propiophenone SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

  • 4'-Methylpropiophenone Safety Data Sheet . INSTACHEM. [Link]

  • Removal of organosulfur compounds from oil fractions . GlobeCore. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Office for Research Safety. [Link]

  • FACT SHEET: Hazardous Waste Disposal . Tulane University Office of Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET . Bostik. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart . Hiroshima University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . École Polytechnique Fédérale de Lausanne (EPFL). [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt (PTB). [Link]

Sources

Personal protective equipment for handling 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 898754-78-4 Synonyms: 1-(2,5-dimethylphenyl)-3-[2-(methylthio)phenyl]propan-1-one; Canagliflozin Intermediate.[]

Executive Summary & Risk Context

As a Senior Application Scientist, I advise treating 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone not merely as a catalog chemical, but as a bioactive pharmaceutical intermediate with specific lipophilic and oxidative properties.

While specific toxicological data for this exact CAS is often proprietary, we apply the Precautionary Principle based on its functional groups (aromatic ketone, thioether) and its role as a precursor to SGLT2 inhibitors (Canagliflozin). The primary risks are cutaneous absorption , mucous membrane irritation , and potential sensitization due to the sulfur moiety.[] Furthermore, the thioether group is prone to oxidation; therefore, safety protocols must align with product integrity preservation.

Hazard Identification & Logic

We derive the safety profile from the chemical structure-activity relationship (SAR):

Functional GroupAssociated HazardOperational Implication
Aromatic Ketone Skin/Eye Irritant (Cat 2/2A)High solvent solubility facilitates skin permeation.[][2]
Aryl Thioether (-SMe) Sensitizer / OdorPotential for allergic dermatitis; distinct sulfide odor requires ventilation control.[]
Lipophilic Backbone Bioaccumulation / AbsorptionOnce on skin, it resists water wash-off; requires soap/surfactant or PEG-based decontamination.[]
Physical State Solid/Powder (Low MP)Dust inhalation hazard; static charge generation during weighing.
Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for GxP environments.

A. Hand Protection (Critical)

Standard: Double-gloving is required.[]

  • Inner Layer: 4 mil Nitrile (Examination grade) - Tactile sensitivity.[]

  • Outer Layer: 5-8 mil Nitrile (Extended cuff) or Laminate (Silver Shield®) for prolonged handling.[]

  • Scientific Rationale: Sulfur-containing organics can permeate standard latex.[] Nitrile offers superior resistance to the organic solvents (e.g., DCM, Ethyl Acetate) likely used to dissolve this intermediate.

  • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours to prevent perspiration-induced permeability.

B. Respiratory Protection[2][3][4][5][6][7]
  • Solid Handling (Weighing/Transfer): N95 or P100 particulate respirator if outside a containment device (not recommended).

  • Solution/Reaction: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[]

  • Rationale: The OV cartridge captures organic vapors; the AG component is a safeguard against potential sulfur oxide byproducts if the material is inadvertently heated or decomposed.

C. Eye & Body Protection[2][3][4][7][8][9]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of fine dust bypassing side shields.[]

  • Body: Tyvek® Lab Coat or Sleeve Covers.[]

  • Rationale: The compound is lipophilic.[] Cotton lab coats absorb the chemical, keeping it against your clothes/skin. Tyvek provides an impervious barrier.

PPE Decision Logic (Visualization)

PPE_Logic Start Start: Handling CAS 898754-78-4 State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Engineering Is Engineering Control (Fume Hood) Available? Solid->Engineering Solvent_Check Check Solvent Type Liquid->Solvent_Check Hood_Yes Standard PPE: Nitrile Gloves (Double) Lab Coat + Goggles Sash at 18 inches Engineering->Hood_Yes Yes Hood_No Enhanced PPE: P100 Respirator Tyvek Sleeves Chemical Goggles Engineering->Hood_No No Standard_Solvent Standard (MeOH, EtOH): Nitrile Gloves (Double) Splash Goggles Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DCM, THF): Laminate (Silver Shield) Gloves OV Respirator (if outside hood) Solvent_Check->Penetrating_Solvent

Figure 1: Decision tree for selecting PPE based on physical state and engineering controls.

Operational Protocols
Phase 1: Receiving & Storage[5]
  • Temperature: Store at 2-8°C (Refrigerate). The thioether group is susceptible to oxidation at room temperature over time.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.

  • Inspection: Verify container integrity. If a sulfurous odor is detected upon opening the shipping box, move immediately to a fume hood.

Phase 2: Weighing & Transfer (The "Static" Risk)
  • Engineering Control: Perform all weighing inside a certified chemical fume hood or powder containment enclosure.

  • Static Control: Use an anti-static gun or bar. Organic powders often generate static charge, causing "fly-away" powder that contaminates the user's cuffs.[]

  • Technique:

    • Place a disposable mat (absorbent side up) in the hood.

    • Tare the receiving vessel before adding the solid.

    • Use a disposable spatula to avoid cross-contamination.

    • Do not return excess material to the stock container (prevents oxidation/contamination).

Phase 3: Reaction Setup
  • Inerting: Purge the reaction vessel with Nitrogen/Argon before adding the solid.[] This prevents the formation of the sulfoxide impurity (S=O), which is a common degradation pathway for this intermediate.

  • Solvent Addition: Add solvent slowly.[] If using halogenated solvents (DCM), ensure gloves are compatible (Laminate preferred).

Emergency Response & Decontamination
Spill Response Workflow

Minor Spill (< 5g):

  • Isolate: Alert nearby personnel.

  • PPE Up: Don goggles and double nitrile gloves.

  • Contain: Cover powder with a damp paper towel (to prevent dust) or oil with an absorbent pad.

  • Clean: Wipe the area with 10% Bleach (Sodium Hypochlorite) solution followed by water.

    • Why Bleach? Hypochlorite oxidizes the sulfide/thioether residues, eliminating the odor and neutralizing the chemical activity.

  • Dispose: Place waste in a sealed bag labeled "Hazardous Waste - Sulfur Organic."

Exposure Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[][3] Do not use alcohol/solvents, as they may increase skin absorption of this lipophilic compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (risk of corneal opacity with phenones).[3][6][7]

Disposal & Environmental Compliance
  • Waste Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with DCM).

  • Method: High-temperature incineration equipped with a scrubber.[]

    • Note: Incineration of this compound produces Sulfur Oxides (SOx). Ensure the waste facility is notified of the sulfur content to adjust their scrubber pH.

  • Drain Disposal: Strictly Prohibited. This compound is expected to be toxic to aquatic life (Chronic Cat 2/3) due to its lipophilicity (LogP > 3 estimated).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14905373 (Analog Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]]

  • American Chemical Society (ACS). Chemical Safety Manual for Small Businesses. Retrieved from [Link]]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.